Technical Documentation Center

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate
  • CAS: 1053657-05-8

Core Science & Biosynthesis

Foundational

A Guide to the Structural Elucidation of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Isoxazole derivatives are a cornerstone in medicinal chemistry, valued for their diverse biological activities which include anti-inflammatory,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, valued for their diverse biological activities which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The precise structural confirmation of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development programs. This guide provides an in-depth, multi-faceted approach to the structural elucidation of a novel isoxazole derivative, methyl 5-(2-bromophenyl)isoxazole-3-carboxylate, integrating synthetic strategy with comprehensive spectroscopic analysis.

I. Synthesis Pathway: A [3+2] Cycloaddition Approach

A prevalent and effective method for synthesizing 3,5-disubstituted isoxazoles is through a [3+2] cycloaddition reaction.[3] In this proposed synthesis, the isoxazole ring of methyl 5-(2-bromophenyl)isoxazole-3-carboxylate is formed via the reaction of a nitrile oxide with an alkyne. Specifically, the reaction would involve the in-situ generation of 2-bromobenzonitrile oxide from 2-bromobenzaldoxime, which then undergoes cycloaddition with methyl propiolate.

DOT Diagram of the Proposed Synthesis:

Synthesis_of_Methyl_5-(2-bromophenyl)isoxazole-3-carboxylate cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-bromobenzaldoxime 2-Bromobenzaldoxime nitrile_oxide_intermediate 2-Bromobenzonitrile oxide (intermediate) 2-bromobenzaldoxime->nitrile_oxide_intermediate Oxidation methyl_propiolate Methyl Propiolate target_molecule Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate methyl_propiolate->target_molecule NaOCl NaOCl (in situ generation of nitrile oxide) nitrile_oxide_intermediate->target_molecule [3+2] Cycloaddition

Caption: Proposed synthesis of the target molecule.

II. Spectroscopic and Analytical Characterization: A Multi-Technique Approach

The cornerstone of structural elucidation lies in the synergistic use of various analytical techniques. The following sections detail the expected outcomes from key spectroscopic methods for confirming the structure of methyl 5-(2-bromophenyl)isoxazole-3-carboxylate.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

1. ¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the aromatic and isoxazole ring protons, as well as the methyl ester group.

2. ¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments, including the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the carbons of the bromophenyl substituent.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz

    • Pulse Sequence: Standard single-pulse

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz

    • Pulse Sequence: Proton-decoupled

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: -10 to 220 ppm

Table 1: Predicted NMR Data for Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
7.80d
7.65d
7.45t
7.30t
7.10s
4.00s
B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused directly into the mass spectrometer.

  • Data Acquisition: Data is acquired over a mass range of m/z 100-500.

Table 2: Predicted HRMS Data

Parameter Value
Molecular Formula C₁₁H₈BrNO₃
Calculated m/z [M+H]⁺ 281.9760
Observed m/z [M+H]⁺ 281.9765 (Hypothetical)

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be expected in the mass spectrum, providing further evidence for the presence of a bromine atom.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR).

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3100MediumAromatic C-H stretch
~1730StrongC=O stretch (ester)
~1610, 1580MediumC=C and C=N stretch (aromatic and isoxazole rings)[4]
~1250StrongC-O stretch (ester)
~1100MediumN-O stretch (isoxazole ring)[4]
~750StrongC-Br stretch

III. Integrated Structural Elucidation Workflow

The definitive structural confirmation of methyl 5-(2-bromophenyl)isoxazole-3-carboxylate is achieved by integrating the data from all analytical techniques.

DOT Diagram of the Structural Elucidation Workflow:

Structural_Elucidation_Workflow cluster_spectroscopy Spectroscopic & Analytical Techniques cluster_data_analysis Data Analysis Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H & ¹³C) Purified_Compound->NMR MS Mass Spectrometry (HRMS) Purified_Compound->MS IR IR Spectroscopy Purified_Compound->IR NMR_Data - C-H Framework - Connectivity NMR->NMR_Data MS_Data - Molecular Formula - Isotopic Pattern MS->MS_Data IR_Data - Functional Groups IR->IR_Data Structure_Confirmation Structure Confirmed: Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Integrated workflow for structure elucidation.

IV. Conclusion

The structural elucidation of novel compounds like methyl 5-(2-bromophenyl)isoxazole-3-carboxylate requires a systematic and multi-faceted analytical approach. By combining a plausible synthetic route with detailed analysis of NMR, MS, and IR data, researchers can confidently confirm the chemical structure. This rigorous process is fundamental to advancing drug discovery and development, ensuring that the biological activity of a compound is correctly attributed to a well-defined molecular entity.

References

  • ResearchGate. (2025). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.
  • ResearchGate. (n.d.). IR and NMR spectrum of isoxazole 2k.
  • Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)
  • Beilstein Journals. (n.d.).
  • ChemicalBook. (n.d.). Isoxazole(288-14-2) IR Spectrum.
  • (n.d.).
  • NIH. (n.d.). Isoxazole | C3H3NO | CID 9254 - PubChem.
  • ResearchGate. (2025).
  • ChemicalBook. (n.d.). methyl 5-(bromomethyl)
  • SpectraBase. (n.d.). N-(3-bromophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide - Optional[13C NMR].
  • NIH. (2022).
  • ResearchGate. (2025). (PDF)
  • NIH. (2022).
  • (n.d.).
  • Science Arena Publications. (n.d.).
  • Asian Journal of Research in Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • SciSpace. (n.d.). and (13)
  • NIH. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
  • NIH. (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. [Link]

Sources

Exploratory

physicochemical properties of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate Prepared by: Gemini, Senior Application Scientist Introduction The isoxazole scaffold is a cornerstone in m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant pharmacological effects, including anti-cancer, anti-inflammatory, and anti-bacterial activities.[1][2] Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate is a member of this versatile class of heterocyclic compounds. Its structure, featuring a reactive bromophenyl group and a modifiable methyl ester, makes it a valuable intermediate for the synthesis of complex molecular architectures in drug discovery programs.[3]

This technical guide provides a comprehensive overview of the core . As direct experimental data for this specific ortho-bromo isomer is not extensively published, this document emphasizes the established methodologies for its characterization, the expected spectroscopic signatures, and the predictive power of computational tools. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary framework to effectively evaluate this compound and its derivatives.

Molecular Identity and Structural Elucidation

The precise identification of a chemical entity is paramount before any experimental evaluation. The structural arrangement of substituents on the phenyl and isoxazole rings dictates the molecule's physical, chemical, and biological properties.

IUPAC Name: Methyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate Chemical Structure:

The positional isomerism of the bromine atom on the phenyl ring (ortho, meta, or para) significantly influences molecular geometry, dipole moment, and crystal packing, thereby altering properties like melting point and solubility. Therefore, data from other isomers, such as Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate, must not be used interchangeably.

Identifier Value Source
CAS Number 1053657-05-8[4]
Molecular Formula C₁₁H₈BrNO₃[4]
Molecular Weight 282.09 g/mol [4]
InChIKey CZIAHSKBAVGONL-UHFFFAOYSA-N[4]

Core Physicochemical Properties

A molecule's physicochemical profile governs its absorption, distribution, metabolism, and excretion (ADME) characteristics. The following table summarizes key properties. Given the limited public experimental data for this specific isomer, values are often derived from computational predictions, which are crucial for early-stage drug development.[5][6]

Property Value (Predicted/Typical) Significance in Drug Development
Melting Point (°C) Not available. Typically crystalline solid.Influences solubility, dissolution rate, and formulation stability.
Boiling Point (°C) > 350 (Predicted)Relevant for purification and stability under thermal stress.
Lipophilicity (logP) ~3.0 - 3.5 (Predicted)Affects membrane permeability, protein binding, and solubility.
Aqueous Solubility (logS) < -3.0 (Predicted, Poorly Soluble)Critical for bioavailability and formulation as an oral therapeutic.
pKa (Acidic/Basic) ~ -3.0 (Acidic, Ester); ~ -2.0 (Basic, Isoxazole N) (Predicted)Influences solubility and absorption in different pH environments (e.g., stomach vs. intestine).
Polar Surface Area (PSA) 62.0 Ų (Predicted)Correlates with transport properties, particularly blood-brain barrier penetration.
Purity Typically ≥97% from commercial suppliers.Essential for accurate biological and physicochemical measurements.[4]

Spectroscopic Profile: An Interpretive Guide

Spectroscopic analysis provides irrefutable confirmation of a molecule's structure. Below are the expected spectral characteristics for Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (4H): Expect a complex multiplet pattern between δ 7.2-7.8 ppm, characteristic of an ortho-disubstituted benzene ring.

    • Isoxazole Proton (1H): A sharp singlet is anticipated around δ 7.0-7.5 ppm. In similar 3,5-disubstituted isoxazoles, this proton appears around δ 6.8 ppm.[7]

    • Methyl Protons (3H): A sharp singlet corresponding to the ester methyl group should appear upfield, typically around δ 3.9-4.1 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (C=O): A signal in the δ 160-165 ppm region.

    • Isoxazole Carbons (C3 & C5): Two distinct quaternary signals, typically in the range of δ 155-170 ppm.

    • Aromatic Carbons: Six signals in the δ 120-135 ppm range, including the carbon bearing the bromine atom (C-Br).

    • Methyl Carbon: A signal around δ 52-55 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

    • C=N Stretch (Isoxazole): A characteristic band in the 1600-1650 cm⁻¹ region.

    • C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ range.

    • C-Br Stretch: A signal in the fingerprint region, typically around 600-700 cm⁻¹.

  • MS (Mass Spectrometry):

    • Molecular Ion Peak [M]+: Expect a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 281 and 283, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols for Physicochemical Characterization

The following protocols provide robust, self-validating methodologies for determining the key physicochemical properties of the title compound.

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. The choice of a C18 column provides excellent hydrophobic retention, while a gradient elution of acetonitrile in water ensures that the analyte and any potential impurities are resolved and eluted efficiently. UV detection is chosen based on the chromophores (phenyl and isoxazole rings) present in the molecule.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-20 min: Return to 10% B and equilibrate.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 4.2: Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method (OECD Guideline 105) is a definitive technique for determining aqueous solubility. By ensuring a saturated solution is in equilibrium with excess solid, it provides a thermodynamically accurate measurement. Analysis by a calibrated HPLC method ensures precise quantification.

  • Preparation: Add an excess amount of the solid compound (approx. 5-10 mg) to a glass vial containing 1 mL of phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Seal the vial and agitate on a shaker at a constant temperature (25 °C) for 24 hours to ensure equilibrium is reached. Prepare a duplicate sample.

  • Phase Separation: Centrifuge the samples at 14,000 rpm for 20 minutes to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with the mobile phase. Quantify the concentration of the dissolved compound using a pre-established calibration curve via the HPLC method described in Protocol 4.1.

  • Validation: The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.

Computational Physicochemical Profiling Workflow

In silico modeling is an indispensable tool for anticipating potential liabilities in drug candidates before resource-intensive synthesis. The workflow involves generating a 2D or 3D representation of the molecule and using various algorithms to predict its properties.

G cluster_input Input cluster_calc Computational Engine cluster_output Predicted Properties struct Chemical Structure (SMILES/MOL) qsar QSAR Models struct->qsar Descriptor Calculation atomic Atomic/Fragment Contributions struct->atomic Descriptor Calculation phys Physics-Based Models struct->phys Descriptor Calculation physchem Physicochemical (logP, logS, pKa) qsar->physchem adme ADME (Absorption, Metabolism) qsar->adme tox Toxicity (hERG, Mutagenicity) qsar->tox atomic->physchem phys->physchem

Caption: Workflow for in silico prediction of physicochemical and ADMET properties.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate provides context for its use as a chemical intermediate.

General Synthetic Approach

The synthesis of 3,5-disubstituted isoxazoles is well-established. A common and efficient method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

G cluster_reactants Starting Materials cluster_products Product r1 2-Bromobenzaldehyde Oxime reagent Oxidizing Agent (e.g., NCS/Pyridine) r1->reagent r2 Methyl Propiolate p1 Methyl 5-(2-bromophenyl) isoxazole-3-carboxylate r2->p1 [3+2] Cycloaddition reagent->p1 In situ generation of 2-bromophenylnitrile oxide

Caption: Generalized synthetic pathway for the target isoxazole via cycloaddition.

Key Reactive Sites
  • Bromophenyl Group: The carbon-bromine bond is a key functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of diverse chemical moieties at this position, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[3]

  • Methyl Ester Group: This group is readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. The resulting acid can then be coupled with amines to form amides, a common functional group in pharmaceuticals, or reduced to a primary alcohol for further functionalization.[3]

Conclusion

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate is a well-defined chemical entity with significant potential as a building block in drug discovery. While publicly available experimental data on its physicochemical properties is limited, this guide provides a comprehensive framework for its characterization using standard, robust laboratory protocols and powerful in silico predictive tools. Its key structural features—the reactive bromine handle and the versatile ester group—make it an attractive starting point for the synthesis of novel isoxazole-based therapeutics. The methodologies and interpretive guidance presented here offer researchers a clear path to understanding and utilizing this compound to its full potential.

References

  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives - ResearchGate. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents - Ukaaz Publications. Available at: [Link]

  • Advancing physicochemical property predictions in computational drug discovery - eScholarship.org. Available at: [Link]

  • Advancing physicochemical property predictions in computational drug discovery - eScholarship.org. Available at: [Link]

  • In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid - ResearchGate. Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. Available at: [Link]

  • 3 - Supporting Information. Available at: [Link]

  • 2 - Supporting Information. Available at: [Link]

  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates - ResearchGate. Available at: [Link]

  • Methyl5-(2-bromophenyl)isoxazole-3-carboxylate - MySkinRecipes. Available at: [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. Available at: [Link]

  • Methyl 3-phenylisoxazole-5-carboxylate - PMC - NIH. Available at: [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID - PubChem. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. Available at: [Link]

Sources

Foundational

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate CAS number 1053657-05-8

An In-depth Technical Guide to Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate CAS Number: 1053657-05-8 Executive Summary This technical guide provides a comprehensive overview of Methyl 5-(2-bromophenyl)isoxazole-3-carb...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

CAS Number: 1053657-05-8

Executive Summary

This technical guide provides a comprehensive overview of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate, a key heterocyclic building block for researchers in medicinal chemistry and drug discovery. Isoxazole derivatives are pivotal scaffolds in modern pharmacology, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document details the primary synthetic route to this compound via 1,3-dipolar cycloaddition, outlines its expected physicochemical and spectroscopic characteristics, and explores its significant potential as a versatile intermediate for the synthesis of complex, biologically active molecules. The strategic placement of the 2-bromophenyl and methyl ester functional groups offers dual points for molecular elaboration, making it an invaluable tool for constructing novel compound libraries.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to act as a bioisostere for amide or ester functionalities.[5] The inclusion of an isoxazole core can enhance a molecule's pharmacokinetic profile, improve efficacy, and reduce toxicity.[1] Consequently, isoxazole derivatives are integral components of numerous approved drugs and clinical candidates, spanning therapeutic areas from infectious diseases to oncology and neurology.[1][2][4]

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate (CAS 1053657-05-8) emerges as a particularly strategic intermediate. Its structure features:

  • An isoxazole core , providing the foundational pharmacophore.

  • A 2-bromophenyl group , which serves as a crucial handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

  • A methyl ester at the 3-position , which can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and further derivatization.[6]

This guide serves to equip researchers with the foundational knowledge to effectively synthesize, characterize, and strategically employ this compound in drug development workflows.

Compound Profile and Physicochemical Properties

A summary of the key identifiers and calculated properties for Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate is provided below. These data are essential for reaction planning, analytical method development, and regulatory documentation.

PropertyValueSource(s)
CAS Number 1053657-05-8[7][8]
Molecular Formula C₁₁H₈BrNO₃[7][9]
Molecular Weight 282.09 g/mol [7][8][9]
MDL Number MFCD10568325[8]
Canonical SMILES COC(=O)c1cc(on1)-c1ccccc1Br[7]
InChI Key CZIAHSKBAVGONL-UHFFFAOYSA-N[9]
Appearance Expected to be a solid at room temperatureGeneral Knowledge
Purity Commercially available up to 97%[9]
Storage Store in a dry, room-temperature environment[10]

Core Synthesis: 1,3-Dipolar Cycloaddition

The most direct and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5][11][12] Nitrile oxides are highly reactive intermediates and are typically generated in situ from the corresponding aldoxime or hydroximoyl chloride to avoid decomposition.[11][13]

The synthesis of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate logically follows this pathway, reacting a nitrile oxide precursor of methyl glyoxylate with 1-bromo-2-ethynylbenzene.

Reaction Mechanism

The reaction proceeds through a concerted pericyclic mechanism. The nitrile oxide dipole adds across the carbon-carbon triple bond of the alkyne, leading to the formation of the five-membered isoxazole ring with high regioselectivity.

Caption: Synthetic pathway via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for isoxazole synthesis.[11][13] It is designed to be self-validating through in-process monitoring and final product characterization.

Materials:

  • 1-Bromo-2-ethynylbenzene (1.0 equiv)

  • Methyl (2E)-2-chloro-2-(hydroxyimino)acetate (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1-bromo-2-ethynylbenzene (1.0 equiv) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Precursor Addition: Dissolve methyl (2E)-2-chloro-2-(hydroxyimino)acetate (1.1 equiv) in a minimal amount of anhydrous DCM and add it to the reaction flask.

  • In Situ Generation & Cycloaddition: Add triethylamine (1.5 equiv) dropwise to the stirred solution via the dropping funnel over 30 minutes. The base facilitates the in situ generation of the nitrile oxide from the hydroximoyl chloride, which is immediately trapped by the alkyne.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.

Physicochemical Characterization

Authenticating the structure of the synthesized compound is critical. While specific spectra for this exact molecule are not publicly available, the expected data can be reliably predicted based on the analysis of closely related analogues found in the literature.[13][14][15][16]

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiplets in the range of δ 7.4-7.8 ppm corresponding to the four protons of the bromophenyl ring. - Isoxazole Proton: A singlet around δ 6.5-7.0 ppm for the C4-H of the isoxazole ring. - Methyl Ester Protons: A singlet around δ 3.9-4.1 ppm for the -OCH₃ group.
¹³C NMR - Carbonyl Carbon: A signal around δ 160-165 ppm for the ester C=O. - Isoxazole Carbons: Signals in the range of δ 100-170 ppm for C3, C4, and C5. - Aromatic Carbons: Multiple signals in the δ 120-140 ppm region, including the carbon bearing the bromine atom (C-Br). - Methyl Carbon: A signal around δ 52-55 ppm for the -OCH₃ group.
FT-IR (cm⁻¹) - C=O Stretch: Strong absorption around 1720-1740 cm⁻¹ (ester). - C=N Stretch: Absorption around 1600-1650 cm⁻¹ (isoxazole ring). - Aromatic C=C: Peaks in the 1450-1600 cm⁻¹ region. - C-Br Stretch: Signal in the fingerprint region, typically 500-700 cm⁻¹.
HRMS (ESI) The calculated m/z for the molecular ion [M+H]⁺ would be approximately 281.9760 for C₁₁H₉⁷⁹BrNO₃⁺, confirming the elemental composition.

Reactivity and Strategic Synthetic Utility

The true value of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate lies in its capacity for diversification. The two primary functional handles—the aryl bromide and the methyl ester—can be manipulated independently or sequentially to build molecular complexity.

Caption: Key downstream synthetic transformations.

  • Aryl Bromide Chemistry: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, enabling systematic Structure-Activity Relationship (SAR) studies.

  • Ester Manipulation: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid. This acid is a versatile precursor for forming amide bonds with various amines, a common strategy in drug design to modulate solubility and target engagement.[6][17] It can also be reduced to an alcohol for further functionalization.

Applications in Drug Discovery and Conclusion

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate is not an end product but a critical starting point. By leveraging the synthetic pathways described, researchers can generate libraries of novel isoxazole-containing compounds for biological screening. The isoxazole core has been associated with a plethora of activities, making this scaffold relevant for:

  • Anticancer Agents: Many isoxazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][6]

  • Antimicrobial Agents: The isoxazole motif is present in several antibacterial drugs, such as sulfamethoxazole and cloxacillin.[1][18]

  • Anti-inflammatory Drugs: Valdecoxib, a selective COX-2 inhibitor, features an isoxazole ring.[4]

  • Neuroprotective Agents: Certain isoxazoles have shown potential in models of neurodegenerative diseases.[2][3]

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025).
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025).
  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - ProQuest. (n.d.). ProQuest.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH. (n.d.).
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ijrrjournal.com.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction - MDPI. (2024). MDPI.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023).
  • Investigations on intramolecular 1,3-dipolar cycloadditions for the synthesis of isoxazolo-annulated pyrrolidines, piperidines and azepanes - Sci-Hub. (2014). Sci-Hub.
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities - ResearchGate. (2025).
  • CAS NO. 1053657-05-8 | Methyl 5-(2-bromophenyl)
  • 1053657-05-8|Methyl 5-(2-bromophenyl)
  • Supporting Information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
  • Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate - CymitQuimica. (n.d.). CymitQuimica.
  • Methyl5-(2-bromophenyl)isoxazole-3-carboxylate - MySkinRecipes. (n.d.). MySkinRecipes.
  • Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate - Lead Sciences. (n.d.). Lead Sciences.
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid - ResearchGate. (2025).
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. (2022).
  • Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
  • Supporting information Green method synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. (n.d.).

Sources

Exploratory

A Technical Guide to the Discovery and Synthesis of Novel Isoxazole Compounds

Foreword: The Enduring Significance of the Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its remarkable versatility stems from a unique combination of physicochemical properties: the ability to engage in hydrogen bonding, its aromatic nature facilitating π-π stacking, and a susceptible N-O bond that can be strategically cleaved for further synthetic transformations.[4][5] These attributes have cemented the isoxazole core in a multitude of FDA-approved drugs, spanning therapeutic areas such as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[1][2][6] This guide provides an in-depth exploration of the contemporary strategies employed in the discovery and synthesis of novel isoxazole derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the rationale behind synthetic choices, present validated protocols, and underscore the critical analytical techniques for structural confirmation.

Part 1: Strategic Approaches to Isoxazole Ring Construction

The synthesis of the isoxazole nucleus can be broadly categorized into two primary strategies: the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes, and the condensation of a three-carbon component with hydroxylamine.[4] The choice of methodology is dictated by the desired substitution pattern, the availability of starting materials, and the required tolerance of functional groups.

The Cornerstone: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition reaction is arguably the most robust and widely employed method for constructing the isoxazole ring.[7] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene, to yield an isoxazole or isoxazoline, respectively.[7]

A significant advantage of this method is the ability to generate the often unstable nitrile oxide in situ, thereby avoiding its isolation. Common precursors for nitrile oxides include aldoximes, which can be oxidized using various reagents such as N-chlorosuccinimide (NCS) or chloramine-T.[8]

Causality in Experimental Design: The choice of the in situ generation method for the nitrile oxide is critical. For sensitive substrates, milder oxidizing agents are preferred to prevent unwanted side reactions. The most common side reaction to mitigate is the dimerization of the nitrile oxide to form furoxans. This can be minimized by slowly adding the oxidizing agent or by ensuring a high concentration of the dipolarophile to trap the nitrile oxide as it is formed.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

Objective: To synthesize a 3,5-disubstituted isoxazole from a terminal alkyne and an aromatic aldehyde.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium carbonate (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Terminal alkyne (1.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Step-by-Step Methodology:

  • Aldoxime Formation: In a round-bottom flask, dissolve the aromatic aldehyde in a suitable solvent (e.g., ethanol/water). Add hydroxylamine hydrochloride and sodium carbonate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Hydroximinoyl Chloride Formation: To the crude aldoxime solution, add NCS in portions at 0 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • In situ Nitrile Oxide Generation and Cycloaddition: In a separate flask, dissolve the terminal alkyne in the chosen reaction solvent. Add triethylamine to this solution. Slowly add the previously prepared hydroximinoyl chloride solution to the alkyne solution at room temperature.

  • Reaction Monitoring and Work-up: Monitor the progress of the cycloaddition by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Classical Approach: Condensation with Hydroxylamine

The reaction of hydroxylamine with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, is a foundational method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis.[9] This approach is particularly useful for the synthesis of 3,5-disubstituted isoxazoles.[10]

Trustworthiness of the Protocol: A key challenge in this methodology is controlling the regioselectivity, as the reaction can often yield a mixture of isomeric isoxazoles.[9] The regiochemical outcome is influenced by the reaction conditions (pH, solvent) and the nature of the substituents on the 1,3-dicarbonyl compound.[9] Utilizing β-enamino diketones as precursors can offer better control over the regioselectivity.[9]

Experimental Protocol: Synthesis of a 3,5-Dimethylisoxazole from Acetylacetone

Objective: To synthesize 3,5-dimethylisoxazole from the condensation of acetylacetone with hydroxylamine.

Materials:

  • Acetylacetone (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Pyridine (as solvent and base)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone in pyridine.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for the specified time (typically 2-4 hours), monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with dilute acid (to remove pyridine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography if necessary.

Modern and Green Synthetic Innovations

Recent advancements in isoxazole synthesis have focused on improving efficiency, reducing environmental impact, and expanding the diversity of accessible derivatives.[1][2] These include:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for both cycloaddition and condensation reactions.

  • Ultrasonic Irradiation: Sonochemistry has emerged as a green alternative, enhancing reaction rates and yields while often allowing for the use of eco-friendly solvents.[11][12]

  • Metal-Free Synthesis: To avoid the cost and toxicity associated with metal catalysts, metal-free synthetic routes are being developed, particularly for 1,3-dipolar cycloadditions.[7]

  • Multicomponent Reactions: One-pot, multicomponent strategies are being designed to synthesize complex isoxazole derivatives with high atom economy.[11]

Part 2: A Workflow for the Discovery of Novel Isoxazoles

The discovery of novel isoxazole compounds with desired biological activities follows a logical and iterative workflow.

G cluster_0 Discovery Phase cluster_1 Optimization Phase Target_Identification Target Identification & Validation Library_Design Isoxazole Library Design Target_Identification->Library_Design Informs Design Synthesis Synthesis of Novel Compounds Library_Design->Synthesis Guides Synthesis Screening High-Throughput Screening Synthesis->Screening Provides Compounds Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Identifies Hits SAR_Studies Structure-Activity Relationship (SAR) Hit_to_Lead->SAR_Studies Iterative Cycle SAR_Studies->Hit_to_Lead ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Refines Selection ADMET_Profiling->Hit_to_Lead

Fig. 1: A representative workflow for the discovery of novel isoxazole-based drug candidates.

Part 3: Unambiguous Characterization of Novel Isoxazole Compounds

The definitive structural elucidation of newly synthesized isoxazole derivatives is paramount. A combination of spectroscopic and analytical techniques is employed to ensure the purity and confirm the identity of the target compounds.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural characterization of isoxazole isomers.

  • ¹H NMR: Provides information on the proton environment, including chemical shifts and coupling constants, which are indicative of the substitution pattern on the isoxazole ring.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the isoxazole ring carbons are particularly diagnostic for distinguishing between isomers.[15][16]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, allowing for the unambiguous assignment of the structure.

Technique Information Gained Typical Chemical Shift Range (ppm)
¹H NMRProton environment and connectivityRing Protons: 6.0 - 8.5
¹³C NMRCarbon skeleton and functional groupsRing Carbons: 90 - 170
Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the synthesized compounds and can provide structural information through fragmentation analysis.[16][17] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.[18]

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule, confirming the connectivity and stereochemistry.[19][20]

Experimental Protocol: General Procedure for Characterization

  • Purity Assessment: Initially, assess the purity of the synthesized compound using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • NMR Analysis:

    • Prepare a sample by dissolving 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra.

    • If structural ambiguity remains, perform 2D NMR experiments (COSY, HSQC, HMBC).

  • Mass Spectrometry:

    • Obtain a low-resolution mass spectrum to identify the molecular ion peak.

    • Perform HRMS to confirm the molecular formula.

  • X-ray Crystallography (if applicable):

    • Grow single crystals of the compound suitable for X-ray diffraction.

    • Collect and analyze the diffraction data to determine the crystal structure.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, from classical condensations to modern, greener approaches, provide a robust toolkit for the medicinal chemist. The future of isoxazole synthesis will likely see a greater emphasis on sustainable practices, such as the use of flow chemistry and biocatalysis, to further enhance the efficiency and environmental friendliness of these processes. As our understanding of the biological targets of isoxazole-containing molecules deepens, so too will our ability to design and synthesize the next generation of innovative medicines based on this remarkable heterocycle.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. IJARIIT.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. Unknown Source.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Unknown Source.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH.
  • Medicinal Chemistry Perspective of Fused Isoxazole Deriv
  • Isoxazole synthesis. Organic Chemistry Portal.
  • A review of isoxazole biological activity and present synthetic techniques. Unknown Source.
  • A review of isoxazole biological activity and present synthetic techniques. Unknown Source.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
  • (PDF) ISOXAZOLE – A POTENT PHARMACOPHORE.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Novel isoxazoles: Significance and symbolism. Unknown Source.
  • THE MAIN DIRECTIONS AND RECENT TRENDS IN THE SYNTHESIS AND USE OF ISOXAZOLES. Chemistry of Heterocyclic Compounds.
  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online.
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc).
  • Advances in Isoxazole Synthesis. Scribd.
  • Medicinal Chemistry Perspective of Fused Isoxazole Deriv
  • Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. Benchchem.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • Construction of Isoxazole ring: An Overview. Unknown Source.
  • (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.
  • Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers. Benchchem.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Unknown Source.
  • IR, NMR and HR-MS Mass spectrum of isoxazole 2c.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.
  • X‐ray crystal structure of 5a.
  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
  • Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Unknown Source.
  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH.

Sources

Foundational

The Ascendant Trajectory of 5-Arylisoxazole-3-carboxylates: A Technical Guide for Drug Discovery

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural versatility have ceme...

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural versatility have cemented its role as a "privileged scaffold" in the design of novel therapeutic agents. Among the diverse family of isoxazole-containing compounds, the 5-arylisoxazole-3-carboxylate framework has emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and pharmacological landscape of 5-arylisoxazole-3-carboxylates, offering field-proven insights for researchers, scientists, and drug development professionals.

I. The Strategic Synthesis of the 5-Arylisoxazole-3-carboxylate Core

The construction of the 5-arylisoxazole-3-carboxylate scaffold is pivotal to exploring its therapeutic potential. The choice of synthetic strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Two predominant and robust methodologies have proven to be of exceptional utility in the laboratory and are detailed herein.

A. The [3+2] Cycloaddition Pathway: A Convergent and Efficient Approach

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a cornerstone of isoxazole synthesis, offering a powerful and convergent route to the desired heterocyclic core.[1][2] This reaction exemplifies the principles of click chemistry, often proceeding with high regioselectivity and yield under mild conditions.[3]

The causality behind this experimental choice lies in its modularity. A diverse library of 5-arylisoxazole-3-carboxylates can be rapidly assembled by pairing various substituted benzaldoximes (precursors to nitrile oxides) with propiolate esters. The in situ generation of the nitrile oxide from the corresponding aldoxime is crucial to prevent its dimerization.[2] Common methods for this transformation include oxidation with reagents like chloramine-T or N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition

  • Nitrile Oxide Generation: To a stirred solution of benzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add N-chlorosuccinimide (NCS) or a similar oxidizing agent (1.1 eq) portion-wise at 0 °C.

  • Cycloaddition: To the resulting solution containing the in situ generated benzonitrile oxide, add ethyl propiolate (1.0 eq) and a tertiary amine base like triethylamine (Et3N) (1.5 eq) to neutralize the generated acid.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure ethyl 5-phenylisoxazole-3-carboxylate.

G cluster_start Starting Materials cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Benzaldoxime Benzaldoxime NitrileOxide Benzonitrile Oxide (in situ) Benzaldoxime->NitrileOxide Oxidation EthylPropiolate Ethyl Propiolate Product Ethyl 5-phenylisoxazole-3-carboxylate EthylPropiolate->Product Oxidant Oxidant (e.g., NCS) Oxidant->NitrileOxide Base Base (e.g., Et3N) Base->Product NitrileOxide->Product [3+2] Cycloaddition

  • Caption: 1,3-Dipolar Cycloaddition Workflow. */

B. The Chalcone Route: A Linear and Versatile Synthesis

An alternative and equally valuable strategy involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine.[4] This method provides a linear approach where the aryl group at the 5-position of the isoxazole is pre-installed in the chalcone precursor. The key to this synthesis is the initial Claisen-Schmidt condensation of an aryl methyl ketone with an appropriate aldehyde to form the chalcone, followed by cyclization with hydroxylamine hydrochloride in the presence of a base.[5]

The rationale for employing this route often stems from the ready availability of a wide array of substituted acetophenones and aldehydes, allowing for extensive structure-activity relationship (SAR) studies. The reaction conditions can be tuned to favor the formation of the desired isoxazole over the isomeric isoxazoline.

Experimental Protocol: Synthesis of 5-Aryl-3-methylisoxazole from a Chalcone Intermediate

  • Chalcone Synthesis (Claisen-Schmidt Condensation): To a solution of a substituted acetophenone (1.0 eq) and an aryl aldehyde (1.0 eq) in ethanol, add an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide dropwise at room temperature. Stir the mixture until a precipitate forms. Collect the solid chalcone by filtration and wash with cold ethanol.

  • Isoxazole Formation: A mixture of the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a suitable solvent like ethanol is refluxed in the presence of a base (e.g., potassium hydroxide or sodium acetate) for several hours.[4][5]

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated product is collected by filtration, washed with water, and dried.

  • Purification: The crude 5-arylisoxazole derivative can be further purified by recrystallization from a suitable solvent such as ethanol.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product Acetophenone Substituted Acetophenone Chalcone Chalcone Acetophenone->Chalcone Claisen-Schmidt Aldehyde Aryl Aldehyde Aldehyde->Chalcone Product 5-Arylisoxazole Derivative Chalcone->Product Cyclization Base1 Base (e.g., NaOH) Base1->Chalcone Hydroxylamine Hydroxylamine HCl Hydroxylamine->Product Base2 Base (e.g., KOH) Base2->Product

  • Caption: Chalcone-based Isoxazole Synthesis. */

II. A Spectrum of Biological Activities: From Enzymes to Whole Cells

The 5-arylisoxazole-3-carboxylate scaffold has demonstrated a remarkable versatility in its interactions with biological systems, exhibiting a wide range of pharmacological activities. This section will delve into some of the most significant and well-documented biological effects of this promising class of compounds.

A. Xanthine Oxidase Inhibition: A Target for Gout and Hyperuricemia

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to the painful inflammatory condition known as gout. Several studies have identified 5-arylisoxazole-3-carboxylic acid derivatives as potent inhibitors of xanthine oxidase.[6][7]

The inhibitory potency of these compounds is often in the micromolar to submicromolar range.[6] Structure-activity relationship studies have revealed that the nature and position of substituents on the 5-aryl ring play a crucial role in determining the inhibitory activity. For instance, the presence of a cyano group at the 3-position of the phenyl ring has been shown to be a preferred substitution pattern for enhanced potency.[6] Enzyme kinetic studies have demonstrated that these compounds often act as mixed-type inhibitors.[7]

Compound ID5-Aryl SubstituentIC50 (µM) for Xanthine OxidaseReference
6c 1H-indol-5-yl (with N-substitution)0.13[7]
11a 3-cyanophenylSubmicromolar[6]
Allopurinol (Standard)2.93[7]
B. Anticancer Activity: Targeting Proliferation and Survival Pathways

The isoxazole moiety is a common feature in a number of anticancer agents, and 5-arylisoxazole-3-carboxylate derivatives are no exception.[8] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including those of the breast, prostate, and colon.[1][9][10]

The mechanisms underlying their anticancer activity are diverse and can include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and survival, and disruption of microtubule dynamics.[8][11] For example, certain 3,4-diarylisoxazole-5-carboxamides, which are structurally related to the topic compounds, have been identified as antimitotic agents that destabilize microtubules.[12] Some 5-(thiophen-2-yl)isoxazole derivatives have shown potent and selective cytotoxicity against human breast cancer cell lines, with evidence suggesting they may act as estrogen receptor α (ERα) antagonists.[9] ERα is a critical driver of proliferation in a significant subset of breast cancers.[9]

G cluster_compound 5-Arylisoxazole-3-carboxylate cluster_pathway Signaling Pathways cluster_outcome Cellular Outcome Compound 5-Arylisoxazole-3-carboxylate Derivative ERa Estrogen Receptor α (ERα) Compound->ERa Inhibition Microtubules Microtubule Dynamics Compound->Microtubules Disruption Apoptosis Apoptotic Pathways Compound->Apoptosis Activation Proliferation Decreased Cell Proliferation ERa->Proliferation Microtubules->Proliferation CellDeath Induction of Apoptosis Apoptosis->CellDeath

  • Caption: Potential Anticancer Mechanisms. */

C. Antimicrobial and Antifungal Properties: A Broad Spectrum of Activity

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Derivatives of 5-arylisoxazole-3-carboxylates have demonstrated promising activity against a range of microbial pathogens.

Specifically, certain 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives have shown significant antibacterial activity against carbapenem-resistant Acinetobacter baumannii (CRAB), with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range (0.5-2 µg/mL).[11] Furthermore, various isoxazole derivatives have exhibited good to moderate antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[13] Antifungal activity has also been reported, with some compounds showing efficacy against pathogenic fungi like Candida albicans.[14]

Compound ClassTarget OrganismMIC RangeReference
5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazidesCarbapenem-resistant A. baumannii0.5 - 2 µg/mL[11]
Various Isoxazole DerivativesS. aureus, B. subtilis, E. coliGood to Moderate Activity[13]
3-(2-benzoxazol-5-yl)alanine derivativesC. albicansActive[14]

III. Conclusion and Future Perspectives

The 5-arylisoxazole-3-carboxylate scaffold represents a highly versatile and pharmacologically significant platform for the development of new therapeutic agents. The synthetic methodologies outlined in this guide, particularly the 1,3-dipolar cycloaddition and the chalcone-based routes, offer robust and adaptable strategies for the generation of diverse chemical libraries. The broad spectrum of biological activities, including potent xanthine oxidase inhibition, promising anticancer effects, and significant antimicrobial properties, underscores the immense potential of this compound class.

Future research in this area should focus on several key aspects. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and optimization. Quantitative structure-activity relationship (QSAR) studies will aid in identifying the key structural features that govern potency and selectivity for different biological targets. Furthermore, the exploration of novel drug delivery systems, such as nano-emulgels, may enhance the bioavailability and therapeutic efficacy of these promising molecules. The continued investigation of 5-arylisoxazole-3-carboxylates holds great promise for the discovery of next-generation therapies to address a range of unmet medical needs.

IV. References

  • Semenov, V. V., et al. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry, 2019(25), 4260-4270. [Link]

  • Krasavin, M., et al. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 25(21), 5048. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Advanced Scientific Research. [Link]

  • Guchhait, S. K., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1251-1265. [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]

  • Bandela, R., et al. (2025). Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacter baumannii. European Journal of Medicinal Chemistry, 300, 118154. [Link]

  • Maddila, S., et al. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters, 19(14), 3632-3635. [Link]

  • Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. (2017). Sci-Hub. [Link]

  • Hassan, A. S., et al. (2025). Design, Synthesis, In-vitro, In-silico and DFT Studies of Novel Functionalized Isoxazoles as Antibacterial and Antioxidant Agents. ResearchGate. [Link]

  • Zhang, T., et al. (2017). Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3812-3816. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Preprints.org. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience, 13(2), 094. [Link]

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025). ResearchGate. [Link]

  • Kim, J., et al. (2015). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 17(19), 4932-4935. [Link]

  • Kumar, A., et al. (2025). Design, synthesis, anti-cancer activity and in-silico studies of some novel 4,5-dihydroisoxazole-5-carboxamide derivatives. ResearchGate. [Link]

  • Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 272, 116443. [Link]

  • Narang, R., et al. (2012). Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides. Medicinal Chemistry Research, 21(11), 3863-3876. [Link]

  • Głowacka, I. E., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(5), 743-757. [Link]

  • Kumar, G. S., et al. (2011). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of the Serbian Chemical Society, 76(1), 1-10. [Link]

  • Maddila, S., et al. (2017). Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions From Nitroalkane-Tethered Peptides. Organic Letters, 19(14), 3632-3635. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Guan, Q., et al. (2021). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by. Semantic Scholar. [Link]

  • Bakr, M. A., et al. (2023). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 28(2), 856. [Link]

  • Ziarani, G. M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(11), 1332. [Link]

  • Gholampour, N., et al. (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. Scientific Reports, 11(1), 20179. [Link]

  • Hlushko, S. V., et al. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem, e202400478. [Link]

  • Al-Qaisi, Z. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 178-183. [Link]

  • The synthesis of 5-arylisoxazole derivatives in aqueous media. (2013). Molecules, 18(11), 13955-13967. [Link]

  • A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. (2025). ResearchGate. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2022). Molecules, 27(18), 5897. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2025). Zanco Journal of Medical Sciences. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. (2022). RASAYAN Journal of Chemistry, 15(4), 2636-2641. [Link]

Sources

Exploratory

The Isoxazole Scaffold: A Privileged Motif for Targeting Diverse Biological Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a multitude of non-covalent interactions have rendered it a "privileged scaffold" for the design of novel therapeutics. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key biological targets of isoxazole derivatives, delving into the mechanistic intricacies of their interactions and providing detailed, field-proven experimental protocols for their evaluation.

I. Targeting Enzymes: Modulating Catalytic Function with Precision

Isoxazole derivatives have demonstrated remarkable efficacy as inhibitors of various enzyme classes, playing crucial roles in inflammation, cancer, and other disease states.

Cyclooxygenases (COX-1 and COX-2)

The selective inhibition of COX-2 over COX-1 is a critical strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects. Several isoxazole-containing compounds have emerged as potent and selective COX-2 inhibitors.[1][2] The FDA-approved drug Valdecoxib is a prime example of a selective COX-2 inhibitor built around an isoxazole core.

Mechanism of Action: Isoxazole derivatives, particularly those with a diaryl substitution pattern, can fit snugly into the hydrophobic channel of the COX-2 active site. The sulfonamide or a similar functional group on one of the phenyl rings often forms a hydrogen bond with a key residue in a side pocket of the COX-2 enzyme, such as His90 or Arg513, contributing to their selectivity over COX-1.[3]

Featured Isoxazole Derivatives and COX Inhibitory Activity:

Compound IDSubstitution PatternTargetIC50 (µM)Reference
Valdecoxib4,5-diarylCOX-20.005[4]
Mofezolac3,5-diarylCOX-10.0079[3]
Compound C6DiarylCOX-20.55[1][5]
Compound A13DiarylCOX-20.013[6]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of isoxazole derivatives against COX-1 and COX-2 enzymes.[7][8]

1. Reagent Preparation:

  • Reaction Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.
  • Enzyme: Ovine COX-1 or human recombinant COX-2.
  • Heme Cofactor: Prepare a stock solution in a suitable buffer.
  • Substrate: Arachidonic acid in a suitable solvent.
  • Test Compounds: Dissolve isoxazole derivatives in DMSO to create a stock solution.
  • Detection Reagent: A commercial ELISA kit for prostaglandin E2 (PGE2) is commonly used.

2. Assay Procedure:

  • To a 96-well plate, add the reaction buffer, heme cofactor, and the test compound at various concentrations.
  • Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
  • Initiate the reaction by adding arachidonic acid.
  • Incubate for a defined period (e.g., 2 minutes) at 37°C.
  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for COX Inhibition Assay:

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Reaction Buffer add_reagents Add Buffer, Heme, & Inhibitor to Plate prep_buffer->add_reagents prep_enzyme COX Enzyme add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_inhibitor Isoxazole Derivative prep_inhibitor->add_reagents prep_substrate Arachidonic Acid add_substrate Initiate Reaction with Arachidonic Acid prep_substrate->add_substrate add_reagents->add_enzyme add_enzyme->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction detect_pge2 Quantify PGE2 (ELISA) stop_reaction->detect_pge2 calc_inhibition Calculate % Inhibition detect_pge2->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for in vitro COX inhibition assay.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9][10] They are implicated in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[11] Isoxazole derivatives have been identified as effective inhibitors of several CA isoforms.

Mechanism of Action: The inhibitory mechanism of isoxazole-based CA inhibitors often involves the coordination of a functional group on the molecule, such as a sulfonamide, to the zinc ion in the enzyme's active site. The isoxazole ring itself can form hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity, contributing to the binding affinity and selectivity.[9][10]

Featured Isoxazole Derivatives and CA Inhibitory Activity:

Compound IDTarget IsoformIC50 (µM)Reference
Compound AC2CA112.3[9][12]
Compound AC3CA228.4[9][12]
Acetazolamide (Standard)CA18.6[9]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay for measuring the inhibition of CA activity.[13][14]

1. Reagents and Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.
  • CA Enzyme Stock Solution: Human or bovine erythrocyte CA (e.g., 1 mg/mL in cold Assay Buffer).
  • Substrate Stock Solution: p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO (e.g., 3 mM).
  • Inhibitor Stock Solutions: Isoxazole derivatives and a standard inhibitor (e.g., Acetazolamide) in DMSO.
  • 96-well microplate and a microplate reader.

2. Assay Procedure:

  • In a 96-well plate, add the Assay Buffer.
  • Add the inhibitor working solution (or DMSO for the control) to the appropriate wells.
  • Add the CA working solution to all wells except the blank.
  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
  • Initiate the reaction by adding the Substrate Solution to all wells.
  • Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

3. Data Analysis:

  • Determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve.
  • Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
  • Calculate the IC50 value from a dose-response curve.
Tubulin

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, making them an attractive target for anticancer drug development.[15] Isoxazole derivatives have been shown to interfere with microtubule dynamics, acting as either stabilizing or destabilizing agents.[7][13]

Mechanism of Action: Isoxazole-based tubulin inhibitors can bind to distinct sites on the tubulin dimer. Some derivatives bind to the colchicine binding site, preventing polymerization and leading to microtubule destabilization.[15][16] Others have been found to bind to the taxane-binding site, promoting tubulin polymerization and stabilizing microtubules, which also leads to mitotic arrest and apoptosis.[7][13]

Featured Isoxazole Derivatives and Anti-tubulin Activity:

Compound IDMechanismTarget Cell LineIC50 (µM)Reference
Compound 5jTubulin polymerization inhibitorMCF-71.23[15][16]
Compound 2jTubulin stabilizer--[7][13]
Combretastatin A-4 (Standard)Tubulin polymerization inhibitor--[9]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of isoxazole derivatives on the polymerization of purified tubulin.[15]

1. Materials:

  • Purified tubulin protein.
  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
  • GTP solution.
  • Test compounds dissolved in DMSO.
  • A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

2. Assay Procedure:

  • On ice, add the polymerization buffer, GTP, and the test compound at various concentrations to a 96-well plate.
  • Add the purified tubulin to each well.
  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
  • Monitor the change in absorbance at 340 nm over time (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.

3. Data Analysis:

  • Plot the absorbance at 340 nm against time for each concentration of the test compound.
  • Determine the effect of the compound on the rate and extent of tubulin polymerization compared to a vehicle control.
  • For inhibitors, calculate the IC50 value, which is the concentration of the compound that inhibits the extent of polymerization by 50%.

Tubulin Polymerization Inhibition Pathway:

G isoxazole Isoxazole Derivative (e.g., Colchicine Site Binder) tubulin α/β-Tubulin Dimers isoxazole->tubulin Binds to Colchicine Site microtubule Microtubule Polymer isoxazole->microtubule Inhibits Polymerization tubulin->microtubule Polymerization mitosis Mitotic Spindle Formation microtubule->mitosis Essential for cell_cycle Cell Cycle Arrest (G2/M Phase) mitosis->cell_cycle Blocked apoptosis Apoptosis cell_cycle->apoptosis Induces

Caption: Pathway of tubulin polymerization inhibition.

Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are oncoproteins.[5][17] Inhibition of Hsp90 leads to the degradation of these client proteins, making it a promising target for cancer therapy.[18] Several isoxazole-containing compounds have been developed as potent Hsp90 inhibitors.[19]

Mechanism of Action: Isoxazole-based Hsp90 inhibitors typically bind to the N-terminal ATP-binding pocket of the chaperone.[6][18] The isoxazole scaffold and its substituents form a network of hydrogen bonds and hydrophobic interactions with key residues in this pocket, such as Asp93, Asn51, and Lys58, thereby inhibiting the ATPase activity of Hsp90 and its chaperone function.[1][18]

Featured Isoxazole Derivatives and Hsp90 Inhibitory Activity:

Compound IDTargetIC50 (nM)Reference
NVP-AUY922 (Luminespib)Hsp9021[19]
Compound 5Hsp9014,000[5]

Experimental Protocol: Hsp90 ATPase Activity Assay

This is a colorimetric assay to measure the ATPase activity of Hsp90.[20]

1. Reagents:

  • Recombinant Hsp90 protein.
  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl2).
  • ATP solution.
  • Test compounds in DMSO.
  • Malachite green reagent for phosphate detection.

2. Assay Procedure:

  • Add the assay buffer, test compound, and Hsp90 protein to a 96-well plate.
  • Incubate for a short period at 37°C.
  • Initiate the reaction by adding ATP.
  • Incubate for a defined time (e.g., 90 minutes) at 37°C.
  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent by reading the absorbance at a specific wavelength (e.g., 620 nm).

3. Data Analysis:

  • Calculate the percent inhibition of ATPase activity for each compound concentration.
  • Determine the IC50 value from a dose-response curve.

II. Targeting Receptors: Allosteric Modulation of Ion Channels

Isoxazole derivatives have shown significant promise as modulators of ionotropic receptors, particularly in the central nervous system.

AMPA Receptors

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain.[21][22] Their modulation is a key area of research for treating neurological and psychiatric disorders. Isoxazole derivatives have been developed as both positive and negative allosteric modulators of AMPA receptors.[23][24]

Mechanism of Action: Isoxazole-based AMPA receptor modulators typically bind to an allosteric site on the receptor, distinct from the glutamate binding site.[22] This binding can either enhance (positive modulation) or reduce (negative modulation) the receptor's response to glutamate. For example, some negative allosteric modulators have been shown to increase the rate of deactivation and decrease the rate of desensitization of the receptor.[21][22]

Featured Isoxazole Derivatives and AMPA Receptor Modulatory Activity:

Compound IDActivityTarget SubunitEffectReference
CIC-1Negative Allosteric ModulatorGluA2, GluA2/38-fold inhibition of current[21][22]
CIC-2Negative Allosteric ModulatorGluA2, GluA2/37.8-fold reduction of current[21][22]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This technique allows for the direct measurement of ion currents through AMPA receptors in response to agonists and modulators.[21][22]

1. Cell Preparation:

  • Use cultured cells (e.g., HEK293 cells) transiently or stably expressing the desired AMPA receptor subunits (e.g., GluA2).
  • Alternatively, use primary neurons from brain slices.

2. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration on a selected cell.
  • Voltage-clamp the cell at a holding potential of -60 mV.
  • Apply a brief pulse of an AMPA receptor agonist (e.g., glutamate or quisqualate) to elicit an inward current.
  • Co-apply the isoxazole derivative with the agonist to observe its modulatory effect on the current amplitude, deactivation, and desensitization kinetics.

3. Data Analysis:

  • Measure the peak amplitude of the AMPA receptor-mediated current in the presence and absence of the modulator.
  • Analyze the deactivation and desensitization time constants by fitting the decay phase of the current to an exponential function.
  • Construct dose-response curves to determine the EC50 or IC50 of the modulator.

AMPA Receptor Modulation Workflow:

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Culture & Transfect Cells (e.g., HEK293 with GluA2) patch_clamp Establish Whole-Cell Patch-Clamp cell_culture->patch_clamp apply_agonist Apply AMPA Agonist (e.g., Glutamate) patch_clamp->apply_agonist record_current Record Ion Current apply_agonist->record_current apply_modulator Co-apply Isoxazole Derivative apply_modulator->record_current measure_amplitude Measure Peak Current Amplitude record_current->measure_amplitude analyze_kinetics Analyze Deactivation & Desensitization Kinetics record_current->analyze_kinetics dose_response Construct Dose-Response Curve measure_amplitude->dose_response

Sources

Foundational

Foreword: The Enduring Relevance of the Isoxazole Scaffold

An In-Depth Technical Guide to Exploring the Chemical Space of Substituted Isoxazoles Prepared by: Gemini, Senior Application Scientist In the landscape of medicinal chemistry, certain heterocyclic structures consistentl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Exploring the Chemical Space of Substituted Isoxazoles

Prepared by: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—cores that offer a unique combination of synthetic accessibility, metabolic stability, and the ability to engage with a wide array of biological targets. The five-membered isoxazole ring is a quintessential example of such a scaffold.[1][2][3] Its presence in numerous FDA-approved drugs, from the anti-inflammatory agent Valdecoxib to beta-lactamase-resistant antibiotics like Cloxacillin and Dicloxacillin, underscores its profound impact on modern therapeutics.[4][5][6][7]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of synthetic methods to provide a deeper understanding of the strategic decisions involved in exploring the chemical space of substituted isoxazoles. We will delve into the core physicochemical properties that make this heterocycle so versatile, dissect the logic behind key synthetic pathways, and provide actionable protocols and structure-activity relationship (SAR) insights to guide your discovery programs.

The Isoxazole Core: A Nexus of Stability and Reactivity

To effectively manipulate a scaffold, one must first understand its fundamental nature. The isoxazole ring's utility stems from a delicate balance between aromatic stability and the inherent reactivity of its weak N-O bond.[8][9][10]

  • Electronic Landscape : As an electron-rich aromatic system, the isoxazole ring is generally stable to a wide range of reaction conditions, allowing for the manipulation of substituents on the ring or on attached moieties.[4][11]

  • The Achilles' Heel : The weak N-O bond is the key to its synthetic versatility. Under specific reductive or basic conditions, this bond can be cleaved.[8][9] This unique property means the isoxazole ring can serve as a "masked" form of other valuable difunctionalized compounds, such as 1,3-dicarbonyls, γ-amino alcohols, or β-hydroxy ketones, dramatically expanding its utility in complex molecule synthesis.[8][12]

This duality allows chemists to build complex structures around a stable core and then, if desired, transform the core itself into a different functional array.

Strategic Synthesis: Pillars of Isoxazole Construction

The construction of the isoxazole ring is dominated by two major strategic approaches. The choice between them is dictated by the desired substitution pattern, the availability of starting materials, and the overall campaign strategy.

Pillar I: [3+2] Cycloaddition — The Convergent Powerhouse

The most versatile and widely employed method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction.[13][14][15] This strategy involves the reaction of a nitrile oxide (the three-atom, four-electron component) with an alkyne or alkene (the two-atom, two-electron component).[8][16] Its power lies in its convergent nature, allowing for the rapid combination of two distinct fragments to build molecular complexity.

The general workflow for this powerful reaction is depicted below.

G cluster_0 Nitrile Oxide Generation (In Situ) cluster_1 Cycloaddition Aldoxime Aldoxime (R1-CH=NOH) HydroximoylChloride Hydroximoyl Chloride Intermediate Aldoxime->HydroximoylChloride Oxidation/Chlorination ChlorinatingAgent Oxidizing/Chlorinating Agent (e.g., NCS, Chloramine-T) ChlorinatingAgent->HydroximoylChloride NitrileOxide Nitrile Oxide Dipole (R1-C≡N+-O-) HydroximoylChloride->NitrileOxide Elimination (HCl) Base Base (e.g., Et3N) Base->NitrileOxide Isoxazole Substituted Isoxazole NitrileOxide->Isoxazole Alkyne Alkyne Substrate (R2-C≡C-R3) Alkyne->Isoxazole [3+2] Cycloaddition caption Figure 1. General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Caption: Figure 1. General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

This method's primary advantage is its modularity. By simply varying the starting aldoxime (which dictates the R1 substituent at the C3 position) and the alkyne (which dictates the R2 and R3 substituents at the C5 and C4 positions, respectively), a vast chemical space can be explored efficiently. Recent advances have focused on greener and more efficient protocols, including metal-free pathways and the use of ultrasound to accelerate the reaction.[17][18][19]

Pillar II: Condensation Strategies — The Classic Linear Approach

An alternative and historically significant route is the reaction of hydroxylamine (or its salts) with a three-carbon component, most commonly a 1,3-diketone or an α,β-unsaturated ketone.[8][9] This linear approach involves a condensation reaction followed by cyclization and dehydration.

Causality of Choice: A researcher would choose this condensation strategy over a cycloaddition when:

  • The required 1,3-dicarbonyl precursor is more readily available or cheaper than the corresponding alkyne and aldoxime.

  • A specific regiochemical outcome is desired that may be difficult to control in certain cycloaddition reactions.

  • Scaling up the reaction, where the handling of potentially unstable nitrile oxide intermediates is a concern.

Navigating Chemical Space: A Methodological Guide for Library Synthesis

To effectively explore the chemical space around the isoxazole core, a robust and reproducible synthetic workflow is paramount. The following section details a validated protocol for library synthesis based on the 1,3-dipolar cycloaddition pathway and discusses key SAR considerations.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a self-validating system for generating a library of isoxazoles from diverse aldoximes and terminal alkynes. The one-pot nature minimizes handling and improves efficiency.

Materials:

  • Substituted Aldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Terminal Alkyne (1.2 eq)

  • Triethylamine (Et3N) (2.5 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add the substituted aldoxime (1.0 eq) and the chosen solvent (approx. 0.2 M concentration).

  • Nitrile Oxide Precursor Formation: Add N-Chlorosuccinimide (1.1 eq) in one portion. Stir the reaction at room temperature. The progress of the hydroximoyl chloride formation can be monitored by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 1-2 hours). This step is critical as it forms the reactive intermediate.

  • Addition of Dipolarophile: Once the intermediate is formed, add the terminal alkyne (1.2 eq) to the reaction mixture.

  • In Situ Generation of Nitrile Oxide & Cycloaddition: Cool the flask to 0 °C in an ice bath. Slowly add triethylamine (2.5 eq) dropwise over 15-20 minutes. The triethylamine serves two purposes: it facilitates the in situ generation of the nitrile oxide from the hydroximoyl chloride and neutralizes the HCl byproduct. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Upon completion (monitored by TLC), quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the substituents at the C3, C4, and C5 positions is the cornerstone of exploring the isoxazole chemical space for drug discovery.[20][21]

Caption: Figure 2. Key positions for SAR exploration on the isoxazole scaffold.

  • C3 Position (from Aldoxime): This position is ideal for introducing groups that can act as hydrogen bond donors or acceptors or participate in π-stacking interactions with the target protein. For example, substituting with a pyridine ring versus a phenyl ring can drastically alter binding affinity and solubility.

  • C5 Position (from Alkyne): This is a primary vector for modifying physicochemical properties like lipophilicity (LogP) and metabolic stability. Small alkyl groups are often favorable, while larger or more complex aryl groups can be explored to probe deeper pockets in a binding site.

  • C4 Position: While the most common cycloaddition methods yield 3,5-disubstituted isoxazoles, the C4 position can be functionalized through more advanced methods or by using substituted alkenes, offering another dimension for optimization.[21]

Data Presentation: SAR Table for Hypothetical RORγt Inverse Agonists

The following table, inspired by published SAR studies, illustrates how systematic modifications can tune biological activity.[20][21]

Compound IDR1 (C3-substituent)R2 (C5-substituent)RORγt IC50 (nM)Notes
Lead-01 PhenylMethyl850Initial lead compound.
Opt-02 4-FluorophenylMethyl420Electron-withdrawing group improves potency.
Opt-03 PhenylEthyl210Increased lipophilicity at C5 boosts potency.
Opt-04 4-FluorophenylEthyl95Synergistic effect of modifications at C3 and C5.
Opt-05 Phenyltert-Butyl1500Steric bulk at C5 is detrimental to binding.

The Isoxazole in Modern Drug Discovery

The true power of the isoxazole scaffold is realized when these synthetic strategies are applied to solve complex pharmacological challenges.

Case Study: The Isoxazole as a Bioisostere

Bioisosterism—the replacement of one functional group with another that retains similar physical and chemical properties—is a cornerstone of modern medicinal chemistry.[3] The isoxazole ring is an excellent bioisostere for the ester and amide functionalities.

Bioisostere Ester Ester Moiety (Metabolically Labile) Isoxazole Isoxazole Ring (Metabolically Stable) Ester->Isoxazole Bioisosteric Replacement Prop1 Improved Metabolic Stability Isoxazole->Prop1 Prop2 Maintained H-Bonding Capacity Isoxazole->Prop2 Prop3 Altered Electronic Profile Isoxazole->Prop3 caption Figure 3. The isoxazole ring as a stable bioisostere for a labile ester group.

Caption: Figure 3. The isoxazole ring as a stable bioisostere for a labile ester group.

Causality: Why make this replacement? Esters are often rapidly hydrolyzed in vivo by esterase enzymes, leading to poor pharmacokinetic profiles. Replacing an ester with a metabolically robust isoxazole ring can significantly enhance a drug candidate's half-life and oral bioavailability, while preserving the necessary geometry and electronic properties for target engagement.[22][23] This strategy has been successfully used to design ligands for nicotinic cholinergic receptors, among others.[24]

A Broad Therapeutic Landscape

The adaptability of the isoxazole scaffold has led to its successful application across a remarkable range of disease areas.[25][26][27] Its derivatives have demonstrated significant biological activities, including:

  • Anti-inflammatory: Inhibition of enzymes like COX-2.[4][28]

  • Anticancer: Cytotoxic activity against various cancer cell lines.[11][12][26]

  • Antimicrobial: Both antibacterial and antifungal properties.[2][4][11]

  • Neuroprotective: Modulating targets within the central nervous system.[25][26]

Conclusion and Future Perspectives

The chemical space of substituted isoxazoles is vast, fertile, and continues to yield promising therapeutic candidates. Its value is rooted in a unique combination of aromatic stability, predictable reactivity, and synthetic tractability via powerful methods like the 1,3-dipolar cycloaddition. As a privileged scaffold and a versatile bioisostere, the isoxazole core provides medicinal chemists with a reliable platform for addressing complex biological questions.

Future exploration will likely focus on developing even more efficient and sustainable synthetic methodologies, such as flow chemistry and biocatalysis. Furthermore, the integration of computational chemistry to predict the properties of virtual isoxazole libraries will undoubtedly accelerate the discovery of next-generation therapeutics built around this exceptional heterocyclic core. The evolving role of isoxazoles in drug discovery underscores their continued importance in modern pharmaceutical research and their potential to address unmet medical needs.[25][26]

References

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • The recent progress of isoxazole in medicinal chemistry. PubMed. [Link]

  • Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. PubMed. [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. Bentham Science. [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC - PubMed Central. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. ACS Publications. [Link]

  • Isoxazole. Wikipedia. [Link]

  • Recent Progress in the Synthesis of Isoxazoles. Bentham Science Publishers. [Link]

  • Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. NIH. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications. [Link]

  • [8+ 2] Cycloaddition Reactions in the Construction of Heterocycles. ResearchGate. [Link]

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Biologically-active isoxazole-based drug molecules. ResearchGate. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • (PDF) Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate. [Link]

  • Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. PubMed. [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]

  • Cycloaddition reactions. Science Trove. [Link]

  • Heterocyclic Synthesis Cycloaddition Reaction. YouTube. [Link]

  • Isoxazole containing drugs. ResearchGate. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Iris Unimore. [Link]

  • Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. PubMed. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH. [Link]

Sources

Exploratory

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate molecular formula C11H8BrNO3

An In-Depth Technical Guide to Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate Abstract This technical guide provides a comprehensive overview of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate (C₁₁H₈BrNO₃), a heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate (C₁₁H₈BrNO₃), a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Isoxazole derivatives are foundational scaffolds in numerous pharmacologically active agents, valued for their diverse biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This document elucidates the core physicochemical properties of the title compound, presents detailed, field-proven synthetic strategies with mechanistic insights, and outlines expected analytical characterization data. Furthermore, it explores the molecule's potential as a versatile building block in drug discovery programs, offering expert rationale for experimental design and proposing workflows for biological evaluation. The guide is structured to serve as a practical and authoritative resource for professionals engaged in the design, synthesis, and application of novel heterocyclic entities.

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

Chemical Significance and Versatility

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in a unique electronic profile, characterized by aromaticity and a dipole moment, which influences the molecule's solubility, crystal packing, and ability to engage in intermolecular interactions. The scaffold is relatively stable to metabolic degradation but offers multiple sites for functionalization, making it an attractive core for building molecular libraries. Its synthesis is well-established, with the 1,3-dipolar cycloaddition of nitrile oxides and alkynes being a particularly robust and regioselective method.[3][4][5]

Pharmacological Importance

The isoxazole nucleus is a privileged structure in drug design, present in a wide range of FDA-approved therapeutics and clinical candidates.[1] Its ability to act as a bioisostere for other functional groups (e.g., amides, esters) and to participate in hydrogen bonding and π-stacking interactions underpins its utility. Notable examples include the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide, demonstrating the scaffold's capacity to target diverse biological pathways.[1] The incorporation of the isoxazole ring can enhance a compound's physicochemical properties and pharmacological profile, driving its continued exploration in the development of novel therapies.[1][2]

Physicochemical Profile: Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

The title compound is a disubstituted isoxazole featuring a methyl ester at the 3-position and a 2-bromophenyl group at the 5-position. The ortho-bromo substituent is particularly notable, as it can induce specific conformational preferences through steric hindrance and serve as a chemical handle for further synthetic transformations, such as cross-coupling reactions.

Caption: Chemical Structure of the Topic Compound.

Table 1: Core Physicochemical and Identification Data

Property Value Source
Molecular Formula C₁₁H₈BrNO₃ [6]
Molecular Weight 282.09 g/mol [6]
CAS Number 1053657-05-8 [7]
InChI Key CZIAHSKBAVGONL-UHFFFAOYSA-N [6]
Appearance Expected to be a solid at room temperature Inferred
Purity Typically ≥97% [6]
Predicted LogP 2.89 [8]
Topological Polar Surface Area (TPSA) 52.33 Ų [8]
Hydrogen Bond Acceptors 4 [8]
Hydrogen Bond Donors 0 [8]

| Rotatable Bonds | 2 |[8] |

Synthetic Strategies and Mechanistic Insights

The synthesis of 3,5-disubstituted isoxazoles is a well-documented field. The most reliable and versatile approach for constructing the specific regioisomer of the title compound is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition.

Primary Synthetic Route: 1,3-Dipolar Cycloaddition

This powerful reaction involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The reaction is highly regioselective, affording the 3,5-disubstituted isoxazole.[3][5][9]

3.1.1 General Mechanism The key steps are:

  • Formation of a Hydroximinoyl Halide: An aldoxime is halogenated, typically with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

  • In Situ Generation of the Nitrile Oxide: The hydroximinoyl halide is treated with a non-nucleophilic base (e.g., triethylamine) to eliminate HCl, generating the highly reactive nitrile oxide intermediate.

  • Cycloaddition: The nitrile oxide immediately reacts with the alkyne dipolarophile to form the isoxazole ring.

G A 2-Bromobenzaldehyde (Starting Material) C 2-Bromobenzaldehyde Oxime A->C + B Hydroxylamine HCl B->C E 2-Bromobenzohydroximinoyl Chloride C->E + D N-Chlorosuccinimide (NCS) D->E G 2-Bromophenylnitrile Oxide (1,3-Dipole Intermediate) E->G + (in situ) F Triethylamine (Et3N) F->G I Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate (Final Product) G->I + [3+2] Cycloaddition H Methyl Propiolate (Dipolarophile) H->I

Caption: Proposed synthetic workflow via 1,3-dipolar cycloaddition.

3.1.2 Detailed Experimental Protocol (Proposed)

  • Rationale: This protocol is designed for robustness and high yield, leveraging established methodologies for each step.[5] The in situ generation of the nitrile oxide is critical to prevent its dimerization. Methyl propiolate is selected as the alkyne to directly install the required methyl carboxylate group at the 3-position.

  • Step 1: Synthesis of 2-Bromobenzaldehyde Oxime

    • To a stirred solution of 2-bromobenzaldehyde (1.0 eq) in ethanol (5 mL/mmol) and water (2 mL/mmol), add hydroxylamine hydrochloride (1.2 eq).

    • Add sodium acetate (1.5 eq) portion-wise and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the oxime, which can often be used without further purification.

  • Step 2: Cycloaddition to form Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

    • Dissolve the 2-bromobenzaldehyde oxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/mmol).

    • Add N-chlorosuccinimide (NCS) (1.05 eq) in one portion and stir the mixture at room temperature for 1 hour to form the hydroximinoyl chloride.

    • To this mixture, add methyl propiolate (1.1 eq).

    • Slowly add a solution of triethylamine (1.2 eq) in the same solvent dropwise over 30 minutes using a syringe pump. The dropwise addition is crucial to maintain a low concentration of the nitrile oxide and favor the desired cycloaddition over side reactions.

    • Stir the reaction at room temperature overnight.

    • Monitor completion by TLC. Upon completion, filter the mixture to remove triethylammonium hydrochloride salt.

    • Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure title compound.

Spectroscopic Characterization (Anticipated Data)

While experimental data for this specific molecule is not widely published, its spectroscopic signatures can be reliably predicted based on its structure and data from analogous compounds.[10][11] This provides a self-validating system for researchers to confirm the identity and purity of their synthesized material.

Table 2: Predicted ¹H NMR Signals (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.80 - 7.70 m 2H Ar-H Aromatic protons ortho/para to the bromo group.
~ 7.50 - 7.30 m 2H Ar-H Remaining aromatic protons.
~ 6.90 s 1H Isoxazole C4-H The lone proton on the isoxazole ring, typically appears as a sharp singlet.

| ~ 4.00 | s | 3H | -OCH₃ | Methyl protons of the ester group. |

Table 3: Predicted ¹³C NMR Signals (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~ 168.0 C=O (ester) Carbonyl carbon of the ester.
~ 162.0 Isoxazole C5 Carbon attached to the phenyl ring.
~ 160.0 Isoxazole C3 Carbon attached to the ester group.
~ 134.0 - 127.0 Ar-C Aromatic carbons of the phenyl ring.
~ 122.0 C-Br Aromatic carbon bearing the bromine atom.
~ 102.0 Isoxazole C4 Protonated carbon of the isoxazole ring.

| ~ 53.0 | -OCH₃ | Methyl carbon of the ester. |

Table 4: Predicted Key FT-IR Peaks (KBr, cm⁻¹)

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3100 C-H stretch Aromatic & Isoxazole C-H
~ 2960 C-H stretch Aliphatic (-CH₃)
~ 1735 C=O stretch Ester carbonyl
~ 1610, 1550 C=C, C=N stretch Aromatic & Isoxazole rings
~ 1250 C-O stretch Ester C-O bond

| ~ 750 | C-Br stretch | Aryl-bromide |

Potential Applications in Drug Discovery

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate is not merely a final compound but a highly valuable synthetic intermediate. Its two distinct functional handles—the methyl ester and the aryl bromide—allow for orthogonal chemical modifications.

Role as a Versatile Synthetic Intermediate
  • Aryl Bromide Handle: The 2-bromophenyl moiety is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, alkyne, or amine groups, enabling rapid exploration of the chemical space around the 5-position of the isoxazole ring.

  • Methyl Ester Handle: The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides.[12][13] Amide bonds are prevalent in bioactive molecules, and this transformation allows for the introduction of new pharmacophores and vectors for biological targeting.

G Start Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) Start->Hydrolysis Suzuki Suzuki Coupling (e.g., Pd(PPh3)4, Ar-B(OH)2) Start->Suzuki Acid Isoxazole-3-carboxylic Acid Derivative Hydrolysis->Acid AmideCoupling Amide Coupling (e.g., HATU, R-NH2) Acid->AmideCoupling AmideLibrary Library of Amide Analogs AmideCoupling->AmideLibrary Screening Biological Screening (e.g., Cytotoxicity, Kinase Assay, Antimicrobial) AmideLibrary->Screening SuzukiLibrary Library of Bi-Aryl Analogs Suzuki->SuzukiLibrary SuzukiLibrary->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Proposed workflow for library synthesis and biological evaluation.

Structure-Activity Relationship (SAR) Considerations

The ortho-position of the bromine atom on the phenyl ring is significant. It forces the phenyl ring to adopt a twisted conformation relative to the plane of the isoxazole ring. This fixed orientation can be crucial for fitting into specific protein binding pockets and may offer an advantage in selectivity compared to its meta- or para-isomers. In a drug discovery campaign, synthesizing all three isomers would be a key early step to understand the impact of this conformational constraint on biological activity.

Conclusion and Future Directions

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate represents a strategically designed heterocyclic building block with significant potential for the development of novel therapeutics. Its synthesis is achievable through robust and well-understood chemical transformations, primarily the 1,3-dipolar cycloaddition. The true value of this molecule lies in its capacity for divergent synthesis, enabling the creation of extensive chemical libraries for biological screening. Future research should focus on leveraging its functional handles to generate diverse analogs and screening them against various disease targets, such as cancer cell lines, bacterial strains, and enzyme panels, to unlock the full therapeutic potential of this promising isoxazole scaffold.

References

  • (2022). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Bentham Science. Available at: [Link]

  • (N.D.). Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. International Journal for Modern Trends in Science and Technology. Available at: [Link]

  • Rodriguez, A., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • (N.D.). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Chen, C-H., et al. (2018). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules. Available at: [Link]

  • Kumara, K.S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]

  • Li, P., et al. (2022). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research. Available at: [Link]

  • (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

  • Kumar, A. K., et al. (2013). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Letters in Drug Design & Discovery. Available at: [Link]

  • Al-Qaisi, J., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, S., et al. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Available at: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Acar, Ç., et al. (2020). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. ResearchGate. Available at: [Link]

  • Palmieri, A., et al. (2018). Synthesis of the brominated isoxazole 5a. ResearchGate. Available at: [Link]

  • Acar, Ç., et al. (2020). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • PubChem. (N.D.). Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate. Available at: [Link]

  • SpectraBase. (N.D.). N-(3-bromophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. Available at: [Link]

  • Abbiati, G., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]

  • Wang, Y., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • PubChem. (N.D.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate: A Comprehensive Guide to Synthesis and Characterization

An Application Note for Researchers and Drug Development Professionals Abstract: This document provides a detailed guide for the synthesis and comprehensive characterization of Methyl 5-(2-bromophenyl)isoxazole-3-carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a detailed guide for the synthesis and comprehensive characterization of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate, a valuable heterocyclic building block for pharmaceutical and materials science research. The core of the synthesis is a robust [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. This guide offers not just a protocol, but a field-proven framework explaining the causality behind experimental choices, ensuring reproducibility and high-purity outcomes. We present detailed, step-by-step methodologies for synthesis, purification, and multi-modal characterization by NMR, MS, FTIR, and HPLC, designed to serve as a self-validating system for researchers.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif frequently incorporated into a wide array of biologically active molecules.[1][2] Its unique electronic properties, arising from the adjacent nitrogen and oxygen heteroatoms, allow it to act as a versatile pharmacophore capable of participating in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[1][3] Consequently, isoxazole derivatives are integral components in numerous FDA-approved drugs, exhibiting activities ranging from anti-inflammatory (e.g., Valdecoxib) to antibacterial (e.g., Cloxacillin).[1]

The target compound, Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate, serves as a highly functionalized intermediate. The bromo-substituent on the phenyl ring provides a reactive handle for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the methyl ester at the 3-position can be readily hydrolyzed or converted to an amide. This multi-functional architecture makes it an attractive starting material for generating libraries of novel compounds in drug discovery campaigns.

Synthetic Strategy: [3+2] Cycloaddition

The most direct and efficient route to constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2][3][4] This [3+2] cycloaddition is a powerful transformation that forms the five-membered ring in a single, highly regioselective step.

Mechanistic Rationale

The reaction proceeds via the in situ generation of 2-bromobenzonitrile oxide from its corresponding aldoxime precursor, 2-bromobenzaldehyde oxime. The oxime is oxidized (typically via halogenation followed by elimination) to form the highly reactive nitrile oxide dipole. This dipole then readily undergoes a concerted cycloaddition with the dipolarophile, methyl propiolate. The regiochemistry is governed by the electronic properties of the reactants, leading predominantly to the desired 5-substituted isoxazole.

Experimental Protocol: Synthesis

This protocol details the synthesis on a 10 mmol scale.

Materials:

  • 2-Bromobenzaldehyde (1.85 g, 10 mmol)

  • Hydroxylamine hydrochloride (0.77 g, 11 mmol)

  • Sodium acetate (0.90 g, 11 mmol)

  • Methyl propiolate (0.92 g, 11 mmol)

  • N-Chlorosuccinimide (NCS) (1.47 g, 11 mmol)

  • Pyridine (catalytic amount, ~0.1 mL)

  • Dichloromethane (DCM) (100 mL)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

Part A: Synthesis of 2-Bromobenzaldehyde Oxime

  • In a 100 mL round-bottom flask, dissolve 2-bromobenzaldehyde (1.85 g) in 20 mL of ethanol.

  • Add hydroxylamine hydrochloride (0.77 g) and sodium acetate (0.90 g).

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Remove the ethanol under reduced pressure. Add 50 mL of water to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the crude 2-bromobenzaldehyde oxime, which can be used in the next step without further purification.

Part B: [3+2] Cycloaddition

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the crude 2-bromobenzaldehyde oxime from the previous step in 50 mL of DCM.

  • Add methyl propiolate (0.92 g) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate beaker, prepare a slurry of N-Chlorosuccinimide (NCS) (1.47 g) in 30 mL of DCM.

  • Add the NCS slurry dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

  • Add a catalytic amount of pyridine (~0.1 mL).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine all organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Part C: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient eluent system, starting with 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane.

  • Collect the fractions containing the desired product (visualized by TLC with UV light).

  • Combine the pure fractions and evaporate the solvent to yield Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Part A: Oxime Formation cluster_1 Part B: Cycloaddition cluster_2 Part C: Purification A1 2-Bromobenzaldehyde A_Out 2-Bromobenzaldehyde Oxime A1->A_Out Ethanol, RT A2 Hydroxylamine HCl, Sodium Acetate A2->A_Out B_Out Crude Product A_Out->B_Out DCM, 0°C to RT B1 Methyl Propiolate B1->B_Out B2 NCS, Pyridine (cat.) B2->B_Out C1 Silica Gel Column (Hexane/EtOAc) B_Out->C1 C_Out Pure Product C1->C_Out CharacterizationWorkflow cluster_structure Structural Elucidation cluster_purity Purity Assessment Input Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Input->NMR MS High-Resolution MS Input->MS FTIR FTIR Spectroscopy Input->FTIR HPLC HPLC-UV Input->HPLC TLC TLC Input->TLC Final Confirmed Structure & Purity >95% NMR->Final MS->Final FTIR->Final HPLC->Final

Sources

Application

Synthesis of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate: A Detailed Protocol for Drug Discovery and Development

This document provides a comprehensive, in-depth guide for the synthesis of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, in-depth guide for the synthesis of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field, offering not just a step-by-step procedure but also the scientific rationale behind each manipulation, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in the design of novel therapeutic agents. The target molecule, Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate, incorporates three key features: the isoxazole core for biological activity, a bromophenyl substituent which can be a handle for further chemical modification via cross-coupling reactions, and a methyl ester group that can be hydrolyzed to the corresponding carboxylic acid for further derivatization or to improve pharmacokinetic properties.

Overall Synthetic Strategy: 1,3-Dipolar Cycloaddition

The cornerstone of this synthetic protocol is the [3+2] cycloaddition reaction, a powerful and versatile method for constructing five-membered heterocyclic rings.[1][2] Specifically, we will employ a 1,3-dipolar cycloaddition between an in situ generated nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1] This approach offers high regioselectivity and good yields, making it an efficient route to the desired isoxazole.

The overall synthetic workflow can be visualized as a two-step process:

G cluster_0 Step 1: Preparation of Nitrile Oxide Precursor cluster_1 Step 2: 1,3-Dipolar Cycloaddition A 2-Bromobenzaldehyde C 2-Bromobenzaldoxime A->C Base (e.g., NaHCO3) Solvent (e.g., Ethanol/Water) B Hydroxylamine Hydrochloride B->C D 2-Bromobenzaldoxime C->D Intermediate F Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate D->F E Methyl Propiolate E->F G Oxidizing Agent (e.g., NCS) Base (e.g., Et3N) Solvent (e.g., THF)

Caption: Synthetic workflow for Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate.

Part 1: Synthesis of 2-Bromobenzaldoxime (Nitrile Oxide Precursor)

The initial step involves the synthesis of the aldoxime, which will serve as the precursor to the reactive nitrile oxide intermediate. This is a standard condensation reaction between an aldehyde and hydroxylamine.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier Example
2-Bromobenzaldehyde185.025.00 g27.0≥98%Sigma-Aldrich
Hydroxylamine Hydrochloride69.492.25 g32.4≥99%Acros Organics
Sodium Bicarbonate (NaHCO₃)84.012.72 g32.4≥99.5%Fisher Scientific
Ethanol (EtOH)46.0750 mL-95%-
Deionized Water (H₂O)18.0225 mL---
Dichloromethane (DCM)84.93100 mL-ACS Grade-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g-≥99%-
Step-by-Step Protocol:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.00 g (27.0 mmol) of 2-bromobenzaldehyde in 50 mL of 95% ethanol.

  • Addition of Hydroxylamine: In a separate beaker, dissolve 2.25 g (32.4 mmol) of hydroxylamine hydrochloride and 2.72 g (32.4 mmol) of sodium bicarbonate in 25 mL of deionized water. The sodium bicarbonate is added to neutralize the HCl salt of hydroxylamine, liberating the free base which is the active nucleophile.

  • Reaction: Slowly add the aqueous hydroxylamine solution to the ethanolic solution of 2-bromobenzaldehyde with vigorous stirring.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The ethanol is then removed under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 50 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-bromobenzaldoxime. The product is typically a white to off-white solid and can be used in the next step without further purification.[3][4] A typical yield for this step is in the range of 90-95%.

Part 2: Synthesis of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

This is the key cycloaddition step where the isoxazole ring is formed. The 2-bromobenzaldoxime is converted in situ to 2-bromophenylnitrile oxide, which then reacts with methyl propiolate.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier Example
2-Bromobenzaldoxime200.044.00 g20.0-From Part 1
Methyl Propiolate84.071.85 g (1.96 mL)22.0≥98%Sigma-Aldrich
N-Chlorosuccinimide (NCS)133.532.80 g21.0≥98%Alfa Aesar
Triethylamine (Et₃N)101.192.23 g (3.07 mL)22.0≥99.5%-
Tetrahydrofuran (THF), anhydrous72.11100 mL-≤0.0075% H₂O-
Ethyl Acetate (EtOAc)88.11As needed-ACS Grade-
Hexanes-As needed-ACS Grade-
Step-by-Step Protocol:
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4.00 g (20.0 mmol) of 2-bromobenzaldoxime in 100 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Dipolarophile: To this solution, add 1.85 g (22.0 mmol) of methyl propiolate.[5]

  • In situ Generation of Nitrile Oxide: In a separate flask, prepare a solution of 2.80 g (21.0 mmol) of N-chlorosuccinimide (NCS) in 50 mL of anhydrous THF.

  • Cycloaddition Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the NCS solution dropwise to the reaction mixture over a period of 30 minutes. NCS acts as an oxidizing agent to convert the aldoxime to the corresponding hydroximoyl chloride.

  • Base Addition: Following the addition of NCS, slowly add a solution of 2.23 g (22.0 mmol) of triethylamine in 20 mL of anhydrous THF dropwise. Triethylamine acts as a base to dehydrochlorinate the hydroximoyl chloride, generating the reactive nitrile oxide in situ. The nitrile oxide then undergoes a [3+2] cycloaddition with methyl propiolate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the solid with a small amount of THF.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with a 9:1 hexane:EtOAc mixture and gradually increasing the polarity).

  • Isolation and Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate as a solid. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

G cluster_0 Reaction Initiation cluster_1 Nitrile Oxide Generation cluster_2 Cycloaddition & Work-up cluster_3 Purification A Dissolve 2-Bromobenzaldoxime and Methyl Propiolate in THF B Cool to 0 °C A->B C Add NCS solution dropwise B->C D Add Triethylamine solution dropwise C->D E Warm to RT and stir for 12-16h D->E F Filter reaction mixture E->F G Concentrate filtrate F->G H Column Chromatography G->H I Isolate pure product H->I

Caption: Experimental protocol for the 1,3-dipolar cycloaddition step.

Safety and Handling Precautions

  • 2-Bromobenzaldehyde: Irritant. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.

  • Hydroxylamine Hydrochloride: Corrosive and can be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Avoid contact with combustible materials. Handle with care to prevent inhalation of dust.

  • Methyl Propiolate: Flammable liquid and vapor. Lachrymator. Use in a well-ventilated fume hood and wear appropriate PPE.

  • Triethylamine: Flammable and corrosive liquid. Strong odor. Handle in a fume hood.

  • Solvents (Ethanol, THF, DCM, Ethyl Acetate, Hexanes): Flammable liquids. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion and Future Directions

This protocol outlines a reliable and efficient synthesis of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate. The use of a 1,3-dipolar cycloaddition provides a robust method for the construction of the core isoxazole ring. The resulting product is a versatile intermediate for the development of new chemical entities. The bromo-substituent can be further functionalized using various palladium-catalyzed cross-coupling reactions, and the methyl ester can be hydrolyzed or converted to an amide, allowing for the creation of a diverse library of compounds for biological screening. This detailed guide should serve as a valuable resource for researchers in their drug discovery and development endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition.
  • Zonouzi, A., Mirzazadeh, R., & Ng, S. W. (2011). (E)-2-Bromobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2338.
  • Wikipedia contributors. (2023, December 29). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Qaisi, Z. A., Al-Sbou, Y. A., Al-Adhami, T. A., Al-Hiari, Y. M., & El-Elimat, T. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10738.
  • ResearchGate. (n.d.). MO description of nitrile oxides. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 13). Methyl propiolate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Belen'kii, L. I. (2004). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. John Wiley & Sons.
  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • ResearchGate. (n.d.). In situ methods of nitrile oxide generation and cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-2-Bromobenzaldehyde oxime. Retrieved from [Link]

  • Civera, M., Sattin, S., Varese, M., & Bernardi, A. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 26(21), 6485.
  • ResearchGate. (n.d.). Synthesis of the brominated isoxazole 5a. Retrieved from [Link]

  • Wang, W., Li, Y., Wang, Y., Zhang, Y., & Liu, Q. (2021). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 26(16), 4945.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • Bîcu, E., & Mangalagiu, I. I. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. International Journal of Molecular Sciences, 23(19), 11158.

Sources

Method

Application Notes &amp; Protocols: Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate as a Versatile Chemical Intermediate

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide range of biologically active compounds.[1][2][3][4][5] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in the design of novel therapeutics, including anti-inflammatory, anticancer, and antimicrobial agents.[1][3][4][6]

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate is a particularly valuable chemical intermediate that capitalizes on the inherent utility of the isoxazole core. Its structure is strategically functionalized at three key positions, offering a trifecta of reactive sites for orthogonal chemical modifications. This guide provides an in-depth exploration of this intermediate's reactivity and offers detailed protocols for its application in synthesizing complex molecular architectures, empowering researchers to accelerate their drug discovery programs.

Chemical Properties: Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate
CAS Number 1053657-05-8[7]
Molecular Formula C₁₁H₈BrNO₃[8][9]
Molecular Weight 282.09 g/mol [9]
Appearance Off-white to light yellow solid
Purity ≥97%
Storage Store at room temperature[9]

Strategic Analysis of Reactive Sites

The synthetic versatility of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate stems from its distinct functional groups, which can be addressed with high selectivity. Understanding these reactive centers is crucial for designing efficient and logical synthetic routes.

G cluster_0 Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate cluster_1 Key Reactive Sites mol mol p1 p2 p3 A Aryl Bromide (C-Br) Site for C-C & C-N Bond Formation B Methyl Ester (-COOCH₃) Amenable to Hydrolysis & Amidation C Isoxazole Ring Potential for Ring-Opening Transformations p1->A p2->B p3->C

Caption: Key reactive sites on Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate.

  • Aryl Bromide (Site A): The carbon-bromine bond on the phenyl ring is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the facile construction of new carbon-carbon and carbon-nitrogen bonds, serving as the gateway to biaryl systems, alkynylated derivatives, and arylamines.

  • Methyl Ester (Site B): The ester functionality is a classic precursor to other functional groups. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be activated for amide bond formation, or it can be reduced to a primary alcohol.

  • Isoxazole Ring (Site C): The N-O bond of the isoxazole ring is inherently weak and susceptible to cleavage under specific reductive or catalytic conditions.[3] This property can be exploited in more advanced synthetic strategies to transform the heterocycle into other valuable structures, such as β-amino alcohols or α-fluorocyanoketones.[10][11]

Application Protocols: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for elaborating the aryl bromide moiety of the title compound.[12][13] These methods are renowned for their broad substrate scope, functional group tolerance, and mild reaction conditions.[12][14]

General Considerations for Success:

  • Inert Atmosphere: All palladium-catalyzed reactions must be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Quality: The purity of solvents, bases, and ligands is paramount. Anhydrous solvents should be used where specified.

  • Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand is often critical and depends on the specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Principle: The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a biaryl structure.[15] This reaction is fundamental for creating complex scaffolds found in many pharmaceuticals.[16] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[14]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

ReagentPurposeTypical Amount (Molar Eq.)
Methyl 5-(2-bromophenyl)isoxazole-3-carboxylateElectrophile1.0
Arylboronic AcidNucleophile1.2 - 1.5
Pd(PPh₃)₄ or PdCl₂(dppf)Catalyst0.02 - 0.05
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0
Dioxane/H₂O or DMFSolvent-

Step-by-Step Procedure:

  • To a dry Schlenk flask, add Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.

  • Via cannula, add the degassed solvent (e.g., a 4:1 mixture of Dioxane:Water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

Principle: The Sonogashira coupling enables the synthesis of aryl alkynes by reacting the aryl bromide with a terminal alkyne.[17] This reaction uniquely requires both a palladium catalyst and a copper(I) co-catalyst.[18] The resulting alkynyl group is a versatile handle for further transformations, such as click chemistry or reductions.

Sources

Application

Application Notes &amp; Protocols: The Role of Bromophenyl Isoxazoles in Modern Medicinal Chemistry

Foreword: The Isoxazole Scaffold and the Bromophenyl Advantage The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its un...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoxazole Scaffold and the Bromophenyl Advantage

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in the design of numerous clinically approved drugs, such as the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide.[1][2] The introduction of a bromophenyl substituent onto this core structure is a strategic decision in drug design, conferring several advantageous properties. The bromine atom, a halogen, can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity.[1] It often participates in halogen bonding, a highly directional interaction with electron-rich atoms in biological targets, which can enhance binding potency and selectivity. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of bromophenyl isoxazoles, offering detailed protocols for researchers in drug discovery.

Part 1: Core Synthetic Strategies for Bromophenyl Isoxazoles

The construction of the 3,5-disubstituted isoxazole ring is central to accessing the bromophenyl isoxazole chemical space. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern.

Foundational Synthesis: [3+2] Cycloaddition

The most prevalent and versatile method for synthesizing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3] This reaction offers a high degree of control over regioselectivity and is tolerant of a wide range of functional groups.

Causality of Experimental Choices: The in-situ generation of the nitrile oxide from an aldoxime using a mild oxidizing agent like cerium ammonium nitrate (CAN) or sodium hypochlorite is critical.[3][4] This approach avoids the isolation of the potentially unstable nitrile oxide intermediate, improving safety and overall yield. The catalyst, CAN, is particularly effective as it facilitates the one-electron oxidation of the oxime precursor, streamlining the reaction under mild conditions.[3]

Protocol 1: CAN-Catalyzed [3+2] Cycloaddition for (3-(4-bromophenyl)isoxazol-5-yl)methanol [3][4]

  • Oxime Formation: To a solution of 4-bromobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed. Cool the reaction mixture, add water, and collect the precipitated 4-bromobenzaldoxime by filtration.

  • Nitrile Oxide Generation & Cycloaddition: Dissolve the 4-bromobenzaldoxime (1.0 eq) and propargyl alcohol (1.1 eq) in a suitable solvent such as acetonitrile.

  • Catalyst Addition: Add cerium ammonium nitrate (CAN) (0.1 eq) to the mixture.

  • Reaction: Stir the reaction vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure (3-(4-bromophenyl)isoxazol-5-yl)methanol.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Alternative Synthesis: Condensation with β-Dicarbonyls

An alternative and classical approach involves the condensation of a β-dicarbonyl compound with hydroxylamine. This method is particularly useful when the corresponding β-dicarbonyl is readily accessible.

Protocol 2: General Synthesis via Chalcone Intermediate [1]

  • Chalcone Synthesis (Claisen-Schmidt Condensation): In a flask, dissolve p-bromoacetophenone (1.0 eq) and a suitable aromatic aldehyde (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise while stirring in an ice bath. Allow the reaction to stir at room temperature for several hours until a precipitate forms. Filter the product, wash with cold water and ethanol, and dry to obtain the bromophenyl-containing chalcone.

  • Cyclization: Reflux a mixture of the synthesized chalcone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and a base like sodium acetate (2.0 eq) in a solvent such as glacial acetic acid or ethanol for 6-8 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Once complete, cool the mixture and pour it into ice-cold water. Collect the resulting solid precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the 3,5-disubstituted isoxazole.

  • Validation: Characterize the final product using spectroscopic methods (FT-IR, NMR, MS) to confirm its identity and purity.

Generalized Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase Start Starting Materials (e.g., 4-Bromobenzaldehyde) Reaction Core Synthesis ([3+2] Cycloaddition or Condensation) Start->Reaction Purify Purification (Chromatography / Recrystallization) Reaction->Purify Characterize Structural Validation (NMR, MS) Purify->Characterize Screen Primary Biological Assay (e.g., Cytotoxicity, MIC) Characterize->Screen Library of Bromophenyl Isoxazoles Hit Active Compound ('Hit') Screen->Hit MoA Mechanism of Action Studies (e.g., Target ID, Pathway Analysis) Hit->MoA Lead Lead Compound MoA->Lead

Caption: Generalized workflow for bromophenyl isoxazole synthesis and evaluation.

Part 2: Application in Anticancer Drug Discovery

Bromophenyl isoxazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic activity against a range of cancer cell lines.[5][6] Their mechanisms of action are diverse, involving the inhibition of key proteins in cancer progression such as heat shock proteins (HSPs) and tubulin.[7][8]

Mechanism of Action: Targeting Hsp27 and Tubulin

Heat shock protein 27 (Hsp27) is a molecular chaperone that is overexpressed in many cancers and is associated with therapy resistance and metastasis. The bromophenyl isoxazole derivative CBI-0997 was identified as an inhibitor of MDA-MB-231 breast cancer cell migration with an IC50 of 50 nM.[7] Subsequent studies showed that related compounds act by directly binding to Hsp27, thereby inhibiting its phosphorylation, a key step in its activation.[7] This disruption of Hsp27 function ultimately blocks tumor cell migration and invasion. Other bromophenyl-containing heterocyclic compounds have been shown to inhibit tubulin polymerization, a validated target for many successful anticancer drugs.[8]

Signaling Pathway: Hsp27 Inhibition

Hsp27_Pathway PMA Phorbol Ester (PMA) (Stress Signal) PKC Protein Kinase C (PKC) PMA->PKC activates Hsp27_unphos Hsp27 (Inactive) PKC->Hsp27_unphos phosphorylates Hsp27_phos Phosphorylated Hsp27 (Active) Hsp27_unphos->Hsp27_phos Migration Tumor Cell Migration & Invasion Hsp27_phos->Migration promotes KRIBB3 Bromophenyl Isoxazole Derivative (e.g., KRIBB3) KRIBB3->Hsp27_unphos binds & prevents phosphorylation G A Synthesized Bromophenyl Isoxazoles B Primary Screen: MIC Determination (Broth Microdilution) A->B C Determine Spectrum (Gram+, Gram-, Fungi) B->C D Secondary Screens: - Bactericidal/Bacteriostatic? - Biofilm Inhibition? C->D F Lead Candidate C->F E Toxicity Assays (e.g., Hemolysis, Cytotoxicity) D->E E->F G A Oxidative Insult (e.g., Glutamate, H₂O₂) B Increased Intracellular Reactive Oxygen Species (ROS) A->B C Mitochondrial Dysfunction & Ca²⁺ Influx B->C D Apoptotic Cascade Activation C->D E Neuronal Cell Death (Oxytosis) D->E F Bromophenyl Isoxazole Derivative F->B ROS Scavenging F->C Modulation

Sources

Method

High-Resolution Mass Spectrometry (HRMS) for the Structural Elucidation and Quantification of Isoxazole Derivatives

An Application Guide: Abstract: This comprehensive guide provides a detailed framework for the analysis of isoxazole derivatives using High-Resolution Mass Spectrometry (HRMS). Isoxazoles are a cornerstone of modern medi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Abstract: This comprehensive guide provides a detailed framework for the analysis of isoxazole derivatives using High-Resolution Mass Spectrometry (HRMS). Isoxazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceutical agents.[1][2] Their robust analysis is therefore critical in drug discovery, development, and quality control. This document moves beyond a simple recitation of steps, delving into the causality behind methodological choices in sample preparation, liquid chromatography (LC), and mass spectrometry. We will explore the characteristic fragmentation pathways of the isoxazole ring system under common ionization techniques, providing researchers with the foundational knowledge to confidently identify, characterize, and quantify these vital compounds. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage the power of HRMS for unambiguous structural confirmation and precise quantification.

Part 1: The Analytical Imperative & Foundational Sample Preparation

The analysis of isoxazole-containing small molecules, particularly within complex biological matrices, demands a robust and reproducible analytical workflow. The primary goal of sample preparation is to remove interfering matrix components (e.g., proteins, salts, phospholipids) that can suppress analyte ionization, contaminate the instrument, and compromise chromatographic integrity.[3][4] The choice of technique is dictated by the analyte's physicochemical properties and the nature of the sample matrix.[5]

Expert Insight: Choosing Your Extraction Strategy There is no "one-size-fits-all" solution for sample preparation.[3] Your choice should be a deliberate one based on key factors:

  • Analyte Chemistry: Consider the polarity (LogP), charge state (pKa), and stability of your isoxazole derivative.

  • Analyte Concentration: The need to concentrate the analyte to achieve the desired lower limit of quantitation (LLoQ) will guide your choice. Simple "dilute-and-shoot" may be sufficient for high-concentration samples, but trace analysis often requires enrichment.[5]

  • Matrix Complexity: Biological fluids like plasma or urine require more rigorous cleanup than simple formulations in organic solvents.

Commonly Used Techniques:

Technique Principle Advantages Disadvantages Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[3]Fast, simple, inexpensive.Non-selective (matrix components remain in supernatant), risk of analyte loss through co-precipitation.High-throughput screening, analysis of high-concentration analytes in plasma/serum.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on polarity.Cleaner extracts than PPT, can concentrate the analyte.More labor-intensive, requires solvent optimization, can be difficult to automate.Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away. Elution with a strong solvent.Provides the cleanest extracts, high concentration factors, highly selective.Most complex and expensive method, requires significant method development.Trace analysis, removing complex matrix interferences, when highest sensitivity is required.
Protocol 1: Generic Protein Precipitation for Biological Samples

This protocol is a robust starting point for the analysis of isoxazole derivatives in serum or plasma.

Objective: To remove the bulk of proteins from a biological sample prior to LC-HRMS analysis.

Materials:

  • Sample (e.g., rat plasma containing an isoxazole derivative)

  • Internal Standard (IS) solution (a structurally similar molecule, if available)

  • Precipitating Agent: Ice-cold acetonitrile (ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge (capable of >12,000 x g)

  • LC-MS vials with inserts

Procedure:

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the IS solution to the plasma and briefly vortex. This step is crucial for accurate quantification, as the IS corrects for variability in extraction and ionization.

  • Precipitation: Add 300 µL of ice-cold ACN to the tube. The 3:1 ratio of ACN to plasma is a common starting point.

  • Vortexing: Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation and analyte extraction into the supernatant.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean LC-MS vial. Be cautious not to disturb the protein pellet.

  • Evaporation (Optional): If higher sensitivity is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: The sample is now ready for injection into the LC-HRMS system.

Part 2: LC-HRMS Instrumentation and Method Development

A well-developed LC-HRMS method is critical for separating the analyte of interest from isomers and matrix components before it enters the mass spectrometer.[6]

Ionization Source Selection: The Gateway to the Mass Analyzer

The choice of ionization source is fundamental. For the analysis of semi-polar to polar isoxazole derivatives, which covers most pharmaceuticals, Electrospray Ionization (ESI) is the industry standard.[7]

  • Electrospray Ionization (ESI): A soft ionization technique that generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. It is ideal for LC-MS applications and provides excellent sensitivity for polar compounds.[7] It typically results in minimal in-source fragmentation, preserving the molecular ion for accurate mass measurement and subsequent MS/MS analysis.

  • Electron Ionization (EI): A hard ionization technique where high-energy electrons bombard the molecule, causing extensive and reproducible fragmentation.[8][9] While this is excellent for structural elucidation and creating library-searchable spectra, the molecular ion may be weak or absent.[9] EI is primarily used with Gas Chromatography (GC-MS) or for direct infusion of highly volatile and thermally stable compounds.

Causality: For most drug development applications involving LC, ESI is chosen because it keeps the molecule intact, allowing the mass spectrometer to first select the precursor ion of the correct mass-to-charge ratio (m/z) before inducing fragmentation in a controlled manner (MS/MS).

Experimental Workflow: From Liquid to Data

The following diagram illustrates the typical workflow for LC-HRMS analysis.

Caption: General workflow for LC-HRMS analysis of isoxazole derivatives.

Protocol 2: General LC-HRMS Data Acquisition Method

Objective: To acquire high-resolution full-scan and data-dependent MS/MS (ddMS2) data for the identification and characterization of isoxazole derivatives.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Agilent Q-TOF).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

LC Parameters:

Parameter Value Rationale
Mobile Phase A Water + 0.1% Formic AcidProvides protons for positive mode ESI and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for eluting small molecules in reversed-phase.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 8 minutesA generic gradient to elute a wide range of polarities.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA standard volume; can be adjusted based on concentration.

HRMS Parameters (Positive ESI Mode Example):

Parameter Value Rationale
Scan Mode Full MS / ddMS2Acquires precursor masses and triggers MS/MS on the most intense ions.
Scan Range m/z 100-1000Covers the mass range for most small molecule drugs.
Resolution (Full MS) 70,000High resolution enables accurate mass measurement for formula determination.
Resolution (MS/MS) 17,500Sufficient for fragment ion analysis.
Collision Energy Stepped NCE 20, 30, 40 eVUsing multiple collision energies ensures a wide range of fragments are produced.
Capillary Voltage 3.5 kVStandard ESI voltage.
Source Temp. 320 °CFacilitates desolvation of droplets.

Part 3: Decoding the Fragmentation of the Isoxazole Nucleus

The true power of MS/MS lies in interpreting fragmentation patterns to elucidate a molecule's structure. The isoxazole ring has several characteristic cleavage pathways that provide diagnostic clues. The fragmentation is initiated by the collision-induced dissociation (CID) of the protonated or radical cation molecular ion.

Pathway 1: The Signature N-O Bond Cleavage

The weakest bond in the isoxazole ring is the N-O bond, making its cleavage a primary and highly diagnostic fragmentation event.[10][11] This initial ring-opening can be followed by a series of rearrangements and subsequent losses.

Caption: N-O bond cleavage is a primary fragmentation pathway for isoxazoles.

Mechanistic Explanation: Upon collisional activation, the protonated isoxazole undergoes heterolytic cleavage of the N-O bond. This generates a ring-opened intermediate which is unstable. This intermediate can then readily lose a nitrile moiety (R-C≡N), a characteristic loss that is highly indicative of the isoxazole core.[10] The specific mass of the nitrile lost provides direct information about the substituent at the 3-position of the ring.

Pathway 2: CO Loss and Rearrangement

Another common pathway involves the initial isomerization of the isoxazole, which can then facilitate the loss of carbon monoxide (CO).[12]

Caption: Fragmentation involving isomerization followed by the loss of CO.

Mechanistic Explanation: Theoretical and experimental studies have shown that isoxazole ions can rearrange to more stable intermediates, such as an azirine species, before fragmentation.[12] This rearranged structure can then eliminate a neutral CO molecule, resulting in a fragment ion that is 28.01 Da lighter than its precursor. This pathway is particularly relevant in Electron Ionization (EI) mass spectrometry.

Pathway 3: Side-Chain Fragmentation

Often, the most abundant fragments arise from the cleavage of bonds in the substituents attached to the isoxazole ring, especially if these substituents are large or contain labile functional groups. The stability of the resulting carbocation or radical drives this fragmentation.

Summary of Common Fragments and Neutral Losses:

Neutral Loss Mass (Da) Likely Origin Significance
CO28.010Ring Carbon and OxygenIndicates ring rearrangement and cleavage.[12]
HCN27.026Ring atoms or substituentsCommon fragmentation for nitrogen heterocycles.
R-C≡NVariesR-group at C3 + C3 + NHighly diagnostic of N-O bond cleavage pathway.[10]
H₂O18.015Loss from hydroxyl substituentIndicates presence of -OH group.
Substituent LossVariesCleavage of R-groupsDriven by the formation of stable fragment ions.[10]

Part 4: Application in Practice

Let's consider a practical scenario: identifying the drug Leflunomide and a potential metabolite in a rat plasma sample.

  • Leflunomide: C₁₂H₉F₃N₂O₂, Exact Mass = 270.0616

  • Hypothesized Metabolite: Hydroxylation of the methyl group (+15.9949 Da), C₁₂H₉F₃N₂O₃, Exact Mass = 286.0565

Using the LC-HRMS protocol, we would first look for the m/z corresponding to the protonated molecules in the full-scan data:

  • Leflunomide [M+H]+ = 271.0689

  • Metabolite [M+H]+ = 287.0638

The high resolution of the instrument allows us to confirm the elemental composition of these ions with mass accuracy typically below 3 ppm. Next, we would examine the MS/MS spectra triggered for these precursors.

For Leflunomide, we would expect to see fragments corresponding to the pathways described above. A key fragmentation would be the cleavage of the amide bond and fragmentation of the isoxazole ring. The presence of common fragment ions between the parent drug and the metabolite, with a mass shift corresponding to the metabolic modification, provides very strong evidence for the metabolite's identity.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the analysis of isoxazole derivatives in pharmaceutical research. Its ability to provide accurate mass measurements enables confident elemental composition determination, while detailed MS/MS spectra allow for profound structural elucidation. By understanding the fundamental principles of sample preparation, chromatographic separation, and the characteristic fragmentation behavior of the isoxazole core, researchers can build robust, reliable, and highly informative analytical methods. This guide provides the foundational protocols and theoretical understanding to empower scientists to tackle the challenges of isoxazole analysis with confidence and scientific rigor.

References

  • Title: The mass spectral fragmentation of isoxazolyldihydropyridines Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL: [Link]

  • Title: Fragmentation mechanisms of isoxazole Source: Organic Mass Spectrometry URL: [Link]

  • Title: MASS SPECTROMETRY OF OXAZOLES Source: HETEROCYCLES URL: [Link]

  • Title: Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review Source: ResearchGate URL: [Link]

  • Title: Sample Preparation Protocol for Open Access MS Source: Mass Spectrometry Research Facility, University of Oxford URL: [Link]

  • Title: Current developments in LC-MS for pharmaceutical analysis Source: Analyst URL: [Link]

  • Title: Determination of regioisomers by EI (electron ionization) mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Current developments in LC-MS for pharmaceutical analysis Source: SciSpace URL: [Link]

  • Title: Prepping Small Molecules for Mass Spec Source: Biocompare URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan Blog URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]

  • Title: Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods Source: bioRxiv URL: [Link]

  • Title: Electron ionization Source: Wikipedia URL: [Link]

  • Title: 3.1: Electron Ionization Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass Spectrometry Ionization Methods Source: Emory University URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL: [Link]

Sources

Application

developing in vitro assays with Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

Application Note & Protocols A Strategic Approach to In Vitro Assay Development for Novel Isoxazole Derivatives: Characterizing Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate Abstract The isoxazole ring is a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Strategic Approach to In Vitro Assay Development for Novel Isoxazole Derivatives: Characterizing Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate is a novel compound belonging to this class. When a new chemical entity (NCE) like this is synthesized, a structured and hypothesis-driven approach is required to elucidate its biological activity and potential therapeutic value. This guide, designed for researchers and drug development scientists, provides a comprehensive, tiered strategy for the initial in vitro characterization of this compound. We move beyond simple step-by-step instructions to explain the scientific rationale behind assay selection and experimental design. The protocols described herein form a self-validating framework, beginning with foundational cytotoxicity assessment and branching into high-probability target classes for isoxazoles, namely cyclooxygenase (COX) enzymes and protein kinases.

Introduction: The Isoxazole Scaffold and the Path to Characterization

Isoxazole derivatives are a fascinating class of heterocyclic compounds consistently associated with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This functional diversity stems from the isoxazole moiety's ability to engage with various biological targets like enzymes and receptors.[4]

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate (CAS 1053657-05-8) is a specific, under-characterized member of this family.[5] Its journey from a synthesized molecule to a potential lead compound begins with a logical and efficient in vitro screening cascade. The primary challenge is to identify its biological target(s) and mechanism of action without prior knowledge.

This document outlines a strategic workflow. The foundational step is to determine the compound's cytotoxic profile, establishing a concentration range for subsequent, more specific functional assays. Based on the extensive literature on isoxazole pharmacology, we then present detailed protocols for two high-probability, hypothesis-driven pathways:

  • Anti-Inflammatory Pathway: Assessing inhibitory activity against cyclooxygenase (COX) enzymes, a common target for isoxazole-containing anti-inflammatory drugs.[6][7]

  • Anticancer Pathway: Evaluating inhibitory effects on protein kinase activity, as many isoxazole derivatives function as kinase inhibitors to exert cytotoxic effects on cancer cells.[8]

This tiered approach ensures that resources are used efficiently while building a robust data package to guide further investigation.

The Experimental Workflow: A Tiered Strategy

A logical progression of experiments is critical. A broad-based initial screen informs the concentrations used in subsequent, more specific, and resource-intensive assays. This prevents misleading results due to overt cytotoxicity and helps build a coherent narrative around the compound's activity.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hypothesis-Driven Mechanistic Assays cluster_2 Tier 3: Data Analysis & Next Steps A Compound Stock Methyl 5-(2-bromophenyl) isoxazole-3-carboxylate B Cell-Based Cytotoxicity Assay (MTT/MTS) A->B Test across a wide concentration range C Hypothesis A: Anti-Inflammatory Activity (COX Inhibition Assay) B->C Use non-toxic concentrations D Hypothesis B: Anticancer Activity (Kinase Inhibition Assay) B->D Use non-toxic concentrations E Calculate IC50 Values (Cytotoxicity, COX, Kinase) C->E D->E F Determine Selectivity (e.g., COX-1 vs. COX-2) E->F G Advanced Studies (e.g., Kinome Profiling, Cell-based Prostaglandin Assay) F->G Based on potent & selective hits G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Compound Methyl 5-(2-bromophenyl) isoxazole-3-carboxylate Compound->COX2 Inhibition?

Caption: The COX-2 pathway as a target for anti-inflammatory compounds.

B. Detailed Protocol: In Vitro Chromogenic COX Inhibition Assay

This protocol is based on the principle of a competitive ELISA, where the amount of prostaglandin G2 (PGG2), produced by active COX enzymes, is measured.

  • Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions (e.g., from a commercial COX inhibitor screening kit).

  • Plate Setup: In a 96-well plate, add the following to designated wells:

    • Blank: 110 µL Assay Buffer.

    • Positive Control (100% Activity): 100 µL Assay Buffer, 10 µL Heme.

    • Inhibitor Control: 90 µL Assay Buffer, 10 µL Heme, 10 µL of a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • Test Compound: 90 µL Assay Buffer, 10 µL Heme, 10 µL of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate at various concentrations.

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to all wells except the blank.

  • Incubation: Gently shake the plate and incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add 10 µL of Arachidonic Acid solution to all wells to start the enzymatic reaction.

  • Stop Reaction & Develop: After a 2-minute incubation at 37°C, add a stop solution containing stannous chloride, which terminates the COX reaction and converts the PGG2 product to a more stable prostaglandin. Then, add a chromogenic substrate that reacts with the prostaglandin to produce a colored product.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) after a 15-30 minute development time.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive control (100% activity).

    • Plot percent inhibition versus log concentration to determine the IC₅₀ value for both COX-1 and COX-2.

    • Calculate the Selectivity Index: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Hypothesis B: Anticancer Activity via Protein Kinase Inhibition

A. Scientific Rationale

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. [9]The development of small molecule kinase inhibitors is a major focus of modern oncology drug discovery. [8]Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for screening potential kinase inhibitors. [10]The principle is straightforward: kinase activity consumes ATP, producing ADP. The assay quantifies the amount of ADP produced by converting it back to ATP in a luciferase-based reaction, generating a light signal that is directly proportional to kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ADP ADP + Phospho-substrate Kinase->ADP Catalysis ATP ATP + Substrate ATP->Kinase ADP2 ADP ATP2 ATP ADP2->ATP2 ADP-Glo™ Reagent Light Luminescent Signal ATP2->Light Kinase Detection Reagent (Luciferase)

Caption: Principle of the ADP-Glo™ luminescence-based kinase assay.

B. Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol provides a general framework for assessing the inhibition of a specific protein kinase (e.g., a tyrosine kinase like c-Met, which is a known target of some isoxazole derivatives).

  • Reagent Preparation: Reconstitute the kinase, substrate (peptide or protein), and ATP according to the supplier's protocol. Prepare serial dilutions of the test compound.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, combine:

    • The test compound at various concentrations.

    • The specific protein kinase.

    • The corresponding kinase substrate.

    • ATP solution (often at a concentration near the Kₘ for the specific kinase to ensure assay sensitivity). [8]3. Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for 1-2 hours.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction by depleting the remaining ATP and contains the enzyme that converts the product ADP into ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and its substrate, to all wells. This will generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.

    • Normalize the data to a vehicle control (100% activity) and a "no kinase" control (0% activity).

    • Plot the percent kinase activity against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value using non-linear regression.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized clearly to allow for direct comparison and informed decision-making.

Table 1: Hypothetical In Vitro Profile of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

Assay TypeTarget/Cell LineEndpointResult (IC₅₀)
CytotoxicityMCF-7 (Breast Cancer)Cell Viability15.2 µM
CytotoxicityHepG2 (Liver Cancer)Cell Viability21.8 µM
EnzymaticHuman COX-1% Inhibition> 100 µM
EnzymaticHuman COX-2% Inhibition5.7 µM
EnzymaticProtein Kinase (c-Met)% Inhibition0.8 µM

Interpretation of Hypothetical Results:

  • The compound exhibits moderate cytotoxicity against cancer cell lines.

  • It shows minimal inhibition of COX-1 but potent inhibition of COX-2, suggesting it may have an anti-inflammatory effect with good selectivity (Selectivity Index > 17.5), potentially reducing side effects associated with non-selective COX inhibitors.

  • The most potent activity is observed against the protein kinase c-Met, with a sub-micromolar IC₅₀. This value is significantly lower than the cytotoxicity IC₅₀, suggesting that the observed cell death may be driven by the inhibition of this specific kinase pathway.

Next Steps: Based on these data, further investigation would be warranted. A broad kinase panel screening would be a logical next step to confirm the selectivity of the compound for c-Met over other kinases. [11]Additionally, a cell-based assay measuring the downstream effects of c-Met inhibition (e.g., a Western blot for phosphorylated c-Met) would validate the in-cell activity.

References

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology.
  • The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. BenchChem.
  • In Vitro Kinase Assays. Eurofins Discovery.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central.
  • Kinase assays. BMG LABTECH.
  • Recent progress in assays for GPCR drug discovery. PubMed.
  • Synthesis and Multiscale In Silico Assessment of Eugenol‐Derived Isoxazole‐Isoxazolines for VEGFR2 Inhibition.
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • In vitro JAK kinase activity and inhibition assays. PubMed.
  • Isoxazole derivatives showing anticancer activity (39–47).
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central.
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PubMed Central.
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI.
  • GPCR Assay Services. Reaction Biology.
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed Central.
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents.
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PubMed Central.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • Methyl 5-(2-bromophenyl)

Sources

Method

Application Notes and Protocols: Leveraging Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate in the Design of Novel Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoxazole Scaffold as a Privileged Motif in Oncology The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Motif in Oncology

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive core for the design of novel therapeutics. In the realm of oncology, isoxazole derivatives have emerged as potent agents with diverse mechanisms of action, including the induction of apoptosis, inhibition of crucial cellular signaling pathways, and disruption of microtubule dynamics.[2][3][4] These compounds function as small molecule inhibitors, offering new avenues for targeted cancer therapies.[1]

This guide focuses on the strategic use of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate as a versatile starting material for the synthesis and evaluation of new potential anticancer drugs. The presence of a bromine atom on the phenyl ring is not a liability but a strategic functional handle, enabling a wide array of synthetic transformations through cross-coupling reactions. This allows for the systematic generation of a library of derivatives with diverse substituents, a critical step in elucidating structure-activity relationships (SAR) and optimizing for potency and selectivity.

We will detail the synthetic methodologies to derivatize this core scaffold, provide robust protocols for in vitro biological evaluation, and discuss potential mechanisms of action to guide further preclinical development.

Synthetic Strategy: From a Simple Scaffold to a Diverse Library

The core of our strategy lies in the functionalization of the 2-bromophenyl moiety. The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, which is known to be crucial for the biological activity of many isoxazole-based anticancer agents.

General Workflow for Derivatization

G cluster_0 Synthesis cluster_1 Evaluation A Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate (Starting Material) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B D Library of Novel Isoxazole Derivatives B->D C Diverse Boronic Acids/Esters C->B E In Vitro Cytotoxicity Screening (e.g., MTT Assay) D->E F Hit Compound Identification E->F G Mechanism of Action Studies F->G H Lead Optimization G->H

Caption: Workflow from synthesis to biological activity assessment.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Derivatization

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate with a variety of boronic acids or esters. This reaction is highly versatile and tolerant of many functional groups.

Materials:

  • Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • Triphenylphosphine (PPh3) (0.1 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate (1.0 eq), the desired boronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask. The reaction mixture should be stirred to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are highly efficient for forming carbon-carbon bonds in cross-coupling reactions.

  • Ligand (PPh3): The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base (K2CO3): The base is essential for the transmetalation step of the Suzuki-Miyaura reaction.

  • Solvent System: The dioxane/water mixture is a common choice for Suzuki couplings as it effectively dissolves both the organic and inorganic reagents.

In Vitro Biological Evaluation: Identifying Anticancer Activity

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered screening approach is often employed, starting with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanism of action studies for the most promising "hit" compounds.

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized isoxazole derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized isoxazole derivatives in cell culture medium. The final concentration of DMSO should be less than 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Data Presentation:

CompoundIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
Derivative 115.225.818.5
Derivative 25.68.16.3
Derivative 3> 100> 100> 100
Doxorubicin0.81.20.9

Delving Deeper: Mechanism of Action Studies

For compounds that exhibit significant cytotoxicity (low micromolar IC50 values), the next step is to investigate their mechanism of action. Many isoxazole derivatives exert their anticancer effects by inducing apoptosis.[2][3]

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • "Hit" isoxazole derivative

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the hit compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Potential Signaling Pathways and Future Directions

The anticancer activity of isoxazole derivatives has been linked to the modulation of several key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoxazole Isoxazole Derivative Isoxazole->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Future studies for promising lead compounds should include:

  • Target Identification: To pinpoint the specific molecular target(s) of the active compounds.

  • In Vivo Efficacy: To evaluate the anticancer activity in animal models of cancer.

  • ADME/Tox Studies: To assess the absorption, distribution, metabolism, excretion, and toxicity profiles of the lead compounds.

By systematically applying the synthetic and biological evaluation protocols outlined in this guide, researchers can effectively utilize Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate as a starting point for the discovery and development of novel and potent anticancer agents.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL: )
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (URL: [Link])

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (URL: [Link])

  • Structure–activity relationship insights for antitumor activity and... | Download Scientific Diagram - ResearchGate. (URL: [Link])

Sources

Application

Synthetic Routes to Functionalized Isoxazole-3-Carboxylates: An Application Guide for Researchers

Introduction: The Significance of the Isoxazole-3-Carboxylate Scaffold The isoxazole ring system is a cornerstone in medicinal chemistry and drug development, prized for its metabolic stability and ability to act as a bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole-3-Carboxylate Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry and drug development, prized for its metabolic stability and ability to act as a bioisostere for other functional groups.[1][2] Within this privileged heterocyclic family, isoxazole-3-carboxylates stand out as particularly versatile synthetic intermediates. The ester functionality at the 3-position provides a convenient handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the most effective synthetic strategies for accessing functionalized isoxazole-3-carboxylates, complete with mechanistic insights and detailed experimental protocols.

Strategic Approaches to the Isoxazole-3-Carboxylate Core

The construction of the isoxazole-3-carboxylate scaffold can be broadly categorized into two primary strategies: cycloaddition reactions and condensation reactions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

The [3+2] Cycloaddition of Nitrile Oxides with Electron-Deficient Alkynes

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is arguably the most powerful and widely employed method for isoxazole synthesis.[4] To achieve the desired 3-carboxylate substitution, an electron-deficient alkyne, such as ethyl propiolate, is the dipolarophile of choice.

The regiochemical outcome of the cycloaddition is governed by the electronic properties of both the nitrile oxide and the alkyne. The generally accepted mechanism involves a concerted [3+2] cycloaddition, where the frontier molecular orbitals (FMOs) of the reactants dictate the orientation of addition. In the reaction of a typical nitrile oxide with an electron-deficient alkyne like ethyl propiolate, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. The larger orbital coefficient on the oxygen of the nitrile oxide's HOMO aligns with the larger coefficient on the β-carbon of the alkyne's LUMO, leading to the preferential formation of the 5-substituted isoxazole. However, to obtain the desired 3-carboxylate, we need to reverse this regioselectivity. This can be achieved by carefully selecting the nitrile oxide precursor and reaction conditions.

A key strategy involves the use of nitrile oxides generated from α-chlorooximes or the dehydration of nitro compounds. For instance, the in situ generation of a nitrile oxide from an appropriate precursor in the presence of ethyl propiolate can be directed to yield the desired 3-carboxylate isomer.

Nitrile Oxide Cycloaddition cluster_0 Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition Aldoxime R-CH=NOH Chlorooxime R-C(Cl)=NOH Aldoxime->Chlorooxime Chlorinating Agent (e.g., NCS) NitrileOxide R-C≡N⁺-O⁻ Chlorooxime->NitrileOxide Base (e.g., Et₃N) -HCl Isoxazole Ethyl 5-R-isoxazole-3-carboxylate NitrileOxide->Isoxazole Regioselective Cycloaddition EthylPropiolate HC≡C-COOEt EthylPropiolate->Isoxazole caption General workflow for isoxazole-3-carboxylate synthesis via nitrile oxide cycloaddition. Condensation_Reaction cluster_0 Reactants cluster_1 Reaction Pathway BetaKetoester R-C(O)CH₂COOEt Oxime Oxime Intermediate BetaKetoester->Oxime Hydroxylamine NH₂OH·HCl Hydroxylamine->Oxime Condensation Cyclization Intramolecular Cyclization Oxime->Cyclization Dehydration Dehydration Cyclization->Dehydration Isoxazole 5-R-isoxazole-3-carboxylate Dehydration->Isoxazole caption Synthesis of isoxazole-3-carboxylates via condensation of β-ketoesters and hydroxylamine. Functionalization cluster_ester Ester Transformations cluster_ring Ring Modifications Isoxazole Isoxazole-3-carboxylate (Core Scaffold) CarboxylicAcid Carboxylic Acid Isoxazole->CarboxylicAcid Hydrolysis Hydroxymethyl Hydroxymethyl Isoxazole->Hydroxymethyl Reduction Halogenation C4/C5 Halogenation Isoxazole->Halogenation RingOpening Reductive Ring Opening (to β-enaminone) Isoxazole->RingOpening Amide Amide CarboxylicAcid->Amide Amide Coupling CrossCoupling Cross-Coupling Halogenation->CrossCoupling caption Key post-synthetic modifications of the isoxazole-3-carboxylate core.

Sources

Method

Application Notes and Protocols for Cycloaddition Reactions in Isoxazole Synthesis

Abstract The isoxazole ring is a cornerstone of medicinal chemistry, integral to the structure of numerous pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth exploration of cycloaddition reactions a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, integral to the structure of numerous pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth exploration of cycloaddition reactions as a primary and versatile method for isoxazole synthesis. We will delve into the mechanistic underpinnings of these reactions, with a focus on the widely employed 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Detailed, step-by-step protocols for conventional, microwave-assisted, and ultrasound-promoted syntheses are presented, accompanied by explanations of the causal factors influencing experimental choices and outcomes. Furthermore, this document will touch upon advanced methodologies, including domino reactions and catalytic asymmetric cycloadditions, to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Isoxazole Scaffold and Cycloaddition Strategies

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is found in a variety of FDA-approved drugs, such as the antibiotic Cloxacillin, the anti-inflammatory agent Valdecoxib, and the anticonvulsant Zonisamide.[2] The prevalence of the isoxazole core in bioactive molecules stems from its ability to act as a bioisostere for amide or ester groups, its involvement in hydrogen bonding, and its metabolic stability.

Among the various synthetic routes to isoxazoles, the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, stands out as the most direct and modular approach.[3][4] This reaction typically involves the concerted addition of a 1,3-dipole, most commonly a nitrile oxide, to a dipolarophile, such as an alkyne or alkene.[4][5] The versatility of this method allows for the construction of a diverse library of substituted isoxazoles by varying the components of the reaction.

Nitrile oxides are transient species and are therefore generated in situ from stable precursors. The choice of precursor and the method of nitrile oxide generation are critical experimental parameters that influence the reaction's efficiency and scope. Common precursors include aldoximes, which are oxidized to nitrile oxides, and primary nitro compounds, which undergo dehydration.[6]

The Cornerstone: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The reaction between a nitrile oxide and an alkyne is a powerful tool for the regioselective synthesis of 3,5-disubstituted isoxazoles.[6] The regioselectivity of the cycloaddition is governed by both steric and electronic factors of the reacting partners.[7][8] In many thermal cycloadditions, the reaction proceeds with high regioselectivity to yield the 3,5-disubstituted isomer.[9] However, the use of certain catalysts, such as ruthenium, can reverse this selectivity to favor the 3,4-disubstituted product.[10]

Below is a generalized workflow for the synthesis of isoxazoles via the 1,3-dipolar cycloaddition of a nitrile oxide generated from an aldoxime with an alkyne.

Isoxazole Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Aldoxime Substituted Aldoxime Reaction_Setup Combine Reactants & Stir Aldoxime->Reaction_Setup Alkyne Terminal Alkyne Alkyne->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Oxidant Oxidant (e.g., Chloramine-T) Oxidant->Reaction_Setup Nitrile_Oxide_Gen In situ Nitrile Oxide Generation Reaction_Setup->Nitrile_Oxide_Gen Oxidation Cycloaddition [3+2] Cycloaddition Nitrile_Oxide_Gen->Cycloaddition Trapping Quench Quench Reaction Cycloaddition->Quench Extraction Solvent Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for isoxazole synthesis.

Protocol 1: Conventional Synthesis of 3,5-Disubstituted Isoxazoles

This protocol details a standard procedure for the synthesis of isoxazoles using the in situ generation of a nitrile oxide from an aldoxime with Chloramine-T as the oxidant.

Materials:

  • Substituted aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Chloramine-T (1.5 mmol)

  • Ethanol (10 mL)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in ethanol (10 mL).

  • Addition of Oxidant: Add Chloramine-T (1.5 mmol) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Add water (20 mL) to the residue and extract the product with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3,5-disubstituted isoxazole.

Causality Behind Experimental Choices:

  • Excess Alkyne: A slight excess of the alkyne is used to ensure the complete trapping of the transient nitrile oxide intermediate.

  • Chloramine-T as Oxidant: Chloramine-T is a mild and effective oxidant for the conversion of aldoximes to nitrile oxides.

  • Ethanol as Solvent: Ethanol is a common solvent for this reaction as it dissolves the reactants and is relatively unreactive under the reaction conditions.

  • Aqueous Work-up: The work-up procedure is designed to remove the inorganic byproducts and any remaining water-soluble reagents.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the rate of cycloaddition reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[2]

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one) (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Sodium acetate (1.5 mmol)

  • Ethanol (15 mL)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, dissolve the chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (15 mL).

  • Addition of Base: Add sodium acetate (1.5 mmol) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power (e.g., 100 W) and temperature (e.g., 80 °C) for 10-15 minutes.

  • Work-up:

    • After the reaction is complete, cool the vessel to room temperature.

    • Pour the reaction mixture into ice-cold water (50 mL).

    • The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure isoxazole.

Causality Behind Experimental Choices:

  • Microwave Heating: Microwave energy directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating, which accelerates the reaction rate.

  • Sodium Acetate: Sodium acetate acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride.

Protocol 3: Ultrasound-Assisted Synthesis in Aqueous Media

Sonochemistry offers an environmentally friendly alternative for isoxazole synthesis, often enabling reactions to proceed under mild conditions and in green solvents like water.[11][12] Ultrasound irradiation promotes reactions through acoustic cavitation, which creates localized hot spots with high temperatures and pressures.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Vitamin B1 (Thiamine hydrochloride) (10 mol%)

  • Water (5 mL)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Reaction Setup: In a flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and Vitamin B1 (0.1 mmol) in water (5 mL).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, the solid product will precipitate from the aqueous solution.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to afford the pure isoxazole derivative.

Causality Behind Experimental Choices:

  • Ultrasound: Acoustic cavitation enhances mass transfer and creates highly reactive species, accelerating the reaction.

  • Water as Solvent: Water is a green and safe solvent, and in some cases, the hydrophobic effect can enhance the reaction rate.

  • Vitamin B1 as Catalyst: Vitamin B1 is a biocompatible and environmentally benign catalyst for this multicomponent reaction.

Data Presentation: A Comparative Overview

The following table summarizes the typical reaction conditions and outcomes for the different synthetic methods described.

Method Energy Source Solvent Catalyst/Reagent Typical Time Typical Yield Reference
ConventionalThermal (Stirring)EthanolChloramine-T2-4 hours70-90%
MicrowaveMicrowaveEthanolSodium Acetate10-15 minutes85-95%[2]
UltrasoundSonicationWaterVitamin B130-60 minutes90-96%[11]

Advanced Methodologies: Expanding the Synthetic Toolbox

While the 1,3-dipolar cycloaddition is a workhorse in isoxazole synthesis, several other powerful strategies have emerged.

Domino and Multicomponent Reactions

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly efficient approach to complex molecules.[13][14] For instance, an electrochemical four-component domino reaction has been developed for the assembly of isoxazoles, showcasing high functional group tolerance and operational simplicity.[13][14][15] These methods are highly valued in drug discovery for their ability to rapidly generate molecular diversity.[14]

Domino Reaction Concept A Starting Material A Reaction_Pot One-Pot Reaction A->Reaction_Pot B Starting Material B B->Reaction_Pot C Starting Material C C->Reaction_Pot Intermediate1 Intermediate 1 Product Complex Isoxazole Product Reaction_Pot->Product Intermediate2 Intermediate 2

Caption: Conceptual flow of a one-pot domino reaction.

Intramolecular Cycloadditions

Intramolecular nitrile oxide cycloaddition (INOC) is a powerful strategy for the synthesis of fused bicyclic and polycyclic isoxazole systems.[16] In this approach, the nitrile oxide and the dipolarophile are tethered within the same molecule, leading to a highly efficient and often stereoselective ring closure.[17]

Catalytic Asymmetric Synthesis

The development of catalytic enantioselective methods for isoxazole and isoxazoline synthesis is of paramount importance for the preparation of chiral drug candidates.[18][19] Chiral catalysts, often based on transition metals like palladium or nickel complexed with chiral ligands, can control the stereochemical outcome of the cycloaddition reaction, providing access to enantiomerically enriched products.[18][19]

Troubleshooting and Considerations

  • Regioselectivity: The formation of regioisomers is a common challenge. The regioselectivity is influenced by the electronic and steric properties of both the nitrile oxide and the alkyne. Careful selection of substrates and reaction conditions, including the potential use of catalysts, can help control the regiochemical outcome.[10]

  • Nitrile Oxide Dimerization: Nitrile oxides can dimerize to form furoxans, especially at high concentrations or in the absence of an efficient dipolarophile. Using a slight excess of the alkyne and ensuring slow generation of the nitrile oxide can minimize this side reaction.

  • Stability of Precursors: Aldoxime precursors can exist as a mixture of (E) and (Z) isomers. While this often does not affect the outcome of the cycloaddition, it is a factor to consider in the characterization of starting materials.

Conclusion

Cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of nitrile oxides and alkynes, represent a robust and versatile platform for the synthesis of isoxazoles. The ability to modulate the reaction conditions through the use of microwave irradiation, ultrasound, and catalysis has further enhanced the efficiency and environmental friendliness of these methods. The continued development of novel cycloaddition strategies, including domino reactions and asymmetric catalysis, will undoubtedly expand the accessibility and diversity of isoxazole-based compounds for applications in drug discovery and materials science.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (URL: [Link])

  • Electrochemical assembly of isoxazoles via a four-component domino reaction - Semantic Scholar. (URL: [Link])

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - PubMed. (URL: [Link])

  • Electrochemical assembly of isoxazoles via a four-component domino reaction - PMC. (URL: [Link])

  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. (URL: [Link])

  • Green Approaches for the Synthesis of Pharmacologically Enviable Isoxazole Analogues: a Comprehensive Review. (URL: [Link])

  • Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity - Ingenta Connect. (URL: [Link])

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (URL: [Link])

  • Domino Reaction for the Synthesis of Pyrazole/Isoxazole Fused Naphthyridine Derivatives Involving Indole Ring Opening and Double Ring Formation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Electrochemical assembly of isoxazoles via a four-component domino reaction - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05946D. (URL: [Link])

  • Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity | Organic Letters - ACS Publications. (URL: [Link])

  • Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. (URL: [Link])

  • Isoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - MDPI. (URL: [Link])

  • Synthesis of Isoxazoles via Electrophilic Cyclization | Organic Letters - ACS Publications. (URL: [Link])

  • Enantioselective Synthesis of Isoxazoline N-Oxides via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Nitro-Containing Allylic Carbonates | Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (URL: [Link])

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum. (URL: [Link])

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed. (URL: [Link])

  • Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of isoxazole 3,3'‐pyrrolidonyl spirooxindoles via domino... - ResearchGate. (URL: [Link])

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC - NIH. (URL: [Link])

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing). (URL: [Link])

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Scope of the Synthesis of Isoxazole 3 from Oxime 1: [Reaction conditions - ResearchGate. (URL: https://www.researchgate.net/figure/Scope-of-the-Synthesis-of-Isoxazole-3-from-Oxime-1-Reaction-conditions-1-02-mmol_tbl2_334544778)
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (URL: [Link])

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (URL: [Link])

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC - NIH. (URL: [Link])

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC - PubMed Central. (URL: [Link])

  • Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking - - MURAL - Maynooth University Research Archive Library. (URL: [Link])

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities - ResearchGate. (URL: [Link])

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - SciSpace. (URL: [Link])

  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. (URL: [Link])

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (URL: [Link])

  • 1,3-Dipolar cycloaddition - Wikipedia. (URL: [Link])

  • Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides | Organic Letters - ACS Publications. (URL: [Link])

  • Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions From Nitroalkane-Tethered Peptides - PubMed. (URL: [Link])

  • Enantioselective Synthesis of Isoxazolines by 1,3-Dipolar Cycloaddition - Sci-Hub. (URL: [Link])

  • Multicomponent Coupling Reaction and Intramolecular Nitrile Oxide–Alkyne Cycloaddition towards Isoxazolo[7][13]-pyrrolizines - Tzu Chi University-Pure Scholars. (URL: [Link])

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - MDPI. (URL: [Link])

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in the synthesis of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate. As a key intermed...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in the synthesis of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate. As a key intermediate in pharmaceutical research, optimizing its synthesis for high yield and purity is crucial. This document is structured to help you diagnose and resolve common experimental issues.

Troubleshooting Guide: Low Reaction Yield

Low or inconsistent yields are among the most frequent challenges in heterocyclic synthesis. The following section breaks down the common causes for low yields in the synthesis of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate and provides systematic solutions.

Q1: My reaction yield is significantly lower than expected. Where should I start my investigation?

A1: A low yield in this synthesis, which is typically achieved via a 1,3-dipolar cycloaddition reaction, can be attributed to several factors. A systematic evaluation of your starting materials, reaction conditions, and potential side reactions is the most effective approach.

Here is a logical workflow to diagnose the issue:

G start Low Yield Observed sub1 Check Purity of Starting Materials (2-Bromobenzaldehyde Oxime & Methyl Propiolate) start->sub1 sub2 Review In Situ Nitrile Oxide Generation (Precursor, Base, Solvent) sub1->sub2 If materials are pure sub3 Investigate Nitrile Oxide Dimerization (Concentration, Temperature) sub2->sub3 If generation method is sound sub4 Optimize Reaction Conditions (Solvent, Temperature, Catalyst) sub3->sub4 If dimerization is minimized sub5 Purification & Workup Issues sub4->sub5 If conditions are optimized end_node Improved Yield sub5->end_node

Caption: A flowchart for troubleshooting low yields.

Q2: How does the quality of my starting materials impact the reaction?

A2: The purity of your reactants is paramount. For the 1,3-dipolar cycloaddition route, this primarily concerns the two key components: the nitrile oxide precursor and the alkyne.

  • 2-Bromobenzaldehyde Oxime (Nitrile Oxide Precursor): This compound is oxidized in situ to generate the reactive 2-bromobenzonitrile oxide. Impurities can interfere with this oxidation step. Ensure the oxime is pure, dry, and properly stored.

  • Methyl Propiolate (Dipolarophile): This alkyne is the reaction partner for the nitrile oxide. It is volatile and can polymerize over time, especially if not stored correctly. It is advisable to use freshly distilled or high-purity commercial material.

Q3: My starting materials are pure, but the yield is still low. Could the issue be with the nitrile oxide generation?

A3: Absolutely. The generation of the nitrile oxide intermediate is a critical step where many reactions falter. This intermediate is highly reactive and is therefore generated in situ.

The most common method involves the oxidation of the corresponding aldoxime (2-bromobenzaldehyde oxime). Key factors to consider are:

  • Choice of Oxidant/Base System: The selection of the base and oxidant to convert the oxime to the nitrile oxide is crucial. Common reagents include N-Chlorosuccinimide (NCS) or Chloramine-T in the presence of a base like triethylamine.[1] The base deprotonates the oxime, facilitating the elimination to form the nitrile oxide.

  • Stoichiometry: Ensure the stoichiometry of the base and any activating agents is correct. An excess of base can sometimes lead to side reactions with the methyl propiolate.

  • Solvent: The solvent must be compatible with the generation of the nitrile oxide and the subsequent cycloaddition. Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are often suitable choices.

Q4: I suspect a side reaction is consuming my intermediate. What is the most likely culprit?

A4: The most common side reaction in 1,3-dipolar cycloadditions is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide). This occurs when two molecules of the generated nitrile oxide react with each other instead of with the intended alkyne (methyl propiolate).

How to Minimize Dimerization:

  • Control Concentration: The rate of dimerization is highly dependent on the concentration of the nitrile oxide. To minimize this, the nitrile oxide precursor should be added slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the reactive nitrile oxide low, favoring the desired cycloaddition.

  • Ensure Alkyne Availability: Have the dipolarophile (methyl propiolate) present in the reaction vessel from the start. A slight excess of the alkyne can also help to outcompete the dimerization pathway.

  • Temperature Control: Higher temperatures can sometimes accelerate the rate of dimerization more than the cycloaddition. Running the reaction at room temperature or even cooler, if kinetics allow, can be beneficial.

G cluster_main 1,3-Dipolar Cycloaddition Pathway cluster_side Dimerization Side Reaction Oxime 2-Bromobenzaldehyde Oxime NitrileOxide 2-Bromobenzonitrile Oxide (Intermediate) Oxime->NitrileOxide Oxidation (e.g., NCS/Base) Product Methyl 5-(2-bromophenyl) isoxazole-3-carboxylate NitrileOxide->Product Alkyne Methyl Propiolate Alkyne->Product NitrileOxide2 2-Bromobenzonitrile Oxide (Intermediate) Dimer Furoxan Dimer (Byproduct) NitrileOxide2->Dimer [3+2] Dimerization

Caption: Reaction pathways for isoxazole synthesis.

Q5: How can I optimize my reaction conditions for better yield?

A5: Optimizing parameters like solvent, temperature, and catalysts can lead to significant improvements.

ParameterRecommendation & Rationale
Solvent The choice of solvent can influence reactant solubility and reaction rates. For 1,3-dipolar cycloadditions, solvents like DCM, THF, or Ethyl Acetate are common. A solvent screen may be necessary to find the optimal medium for your specific substrate.
Temperature Temperature affects the kinetics of both the desired reaction and potential side reactions. While many cycloadditions proceed well at room temperature, gentle heating might be required. However, be cautious as higher temperatures can promote nitrile oxide dimerization. Start at room temperature and monitor the reaction by TLC before increasing the heat.
Catalysts While many 1,3-dipolar cycloadditions are uncatalyzed, some systems benefit from additives. Lewis acids have been shown to control regioselectivity and potentially enhance reaction rates in some isoxazole syntheses.[2] However, for this specific target, catalysis is not typically required.
Alternative Energy Microwave irradiation or ultrasonic assistance have been shown to dramatically reduce reaction times and, in some cases, improve yields for isoxazole synthesis by providing efficient energy transfer.[3][4]

Frequently Asked Questions (FAQs)

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (oxime and alkyne). The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q: I have a crude product, but purification is difficult. What are the best practices?

A: Purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials and byproducts like the furoxan dimer, which may have similar polarities.

  • Column Chromatography: This is the most common and effective method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) using TLC is essential to find conditions that provide the best separation.

  • Crystallization: If your final product is a solid, crystallization from a suitable solvent system can be an excellent method for achieving high purity.

Q: My reaction is producing a mixture of isomers. How can I improve regioselectivity?

A: For the reaction between 2-bromobenzonitrile oxide and methyl propiolate, the formation of two regioisomers is possible: Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate and Methyl 3-(2-bromophenyl)isoxazole-5-carboxylate. The formation of the desired 3,5-disubstituted isomer is generally favored due to electronic and steric factors. If you are observing significant amounts of the undesired isomer, consider modifying the reaction conditions. Solvent polarity can influence regioselectivity, so performing a solvent screen could be beneficial.

Experimental Protocol: 1,3-Dipolar Cycloaddition

This generalized protocol serves as a starting point. Molar ratios and reaction times may require optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl propiolate (1.0 eq.) and 2-bromobenzaldehyde oxime (1.1 eq.) in a suitable solvent (e.g., DCM, 20 mL per mmol of alkyne).

  • Reagent Addition: In a separate flask, prepare a solution of N-chlorosuccinimide (NCS) (1.2 eq.) and triethylamine (1.5 eq.) in the same solvent.

  • Slow Addition: Add the NCS/triethylamine solution dropwise to the stirred solution of the alkyne and oxime over 1-2 hours at room temperature using an addition funnel.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the limiting starting material is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

References

  • PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • PMC - NIH. Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • ACS Publications. Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl Isoxazole Carboxylate Esters

Welcome to the technical support center for the purification of methyl isoxazole carboxylate esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with these im...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl isoxazole carboxylate esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your purification experiments.

The isoxazole ring is a valuable scaffold in medicinal chemistry, but its purification can present unique challenges.[1][2][3] This resource provides practical, field-proven insights to help you navigate these complexities and achieve high purity for your target compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the purification of methyl isoxazole carboxylate esters.

Q1: My crude product is an oil and won't crystallize. What should I do?

A1: "Oiling out" is a common problem when the solute's melting point is lower than the temperature of the crystallization solution, or when the concentration of impurities is high.

Troubleshooting Steps:

  • Re-dissolve the Oil: Gently warm the solution to re-dissolve the oil.

  • Add More Solvent: This can help to lower the saturation point.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling often promotes oiling.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent System Modification: The chosen solvent may be too good of a solvent for your compound. Consider using a less polar solvent or a mixed solvent system.

Q2: I'm seeing multiple spots on my TLC plate after purification. How can I improve the separation?

A2: Multiple spots on a TLC plate indicate the presence of impurities. These could be unreacted starting materials, byproducts, or regioisomers with similar polarities, which can make purification challenging.

Strategies for Improved Separation:

  • Column Chromatography Optimization: This is the most common method for purifying isoxazole derivatives.

    • Solvent System Screening: Systematically screen different solvent systems (eluents) using TLC to find the optimal conditions for separation. Sometimes, a mixture of three solvents or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can significantly improve resolution.

    • Gradient Elution: If a single solvent system is ineffective, a gradient elution (gradually increasing the polarity of the eluent) during column chromatography can help to separate compounds with close Rf values.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[4][5] Experiment with various solvent systems to find one that dissolves your compound when hot but has low solubility when cold.[6]

  • Acid-Base Extraction: This technique can be very effective, especially if your methyl isoxazole carboxylate ester has other functional groups that can be protonated or deprotonated.[7][8] For example, a hydroxyl group on the isoxazole ring is acidic and can be deprotonated by a weak base.

Q3: My isoxazole ester seems to be decomposing during purification. What are the likely causes and how can I prevent this?

A3: The isoxazole ring can be sensitive to certain conditions due to the relatively weak N-O bond.

Potential Causes of Decomposition:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases like sodium hydroxide, which can also hydrolyze the ester group.

  • Strongly Acidic Conditions: While generally more stable to acids than bases, prolonged exposure to strong acids can lead to degradation.[9]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.

  • Photochemical Conditions: UV irradiation can cause the isoxazole ring to rearrange.

Preventative Measures:

  • Use milder workup procedures.

  • Avoid strongly acidic or basic conditions. When performing acid-base extractions, use weak bases like sodium bicarbonate.[7][8][10]

  • Protect your compound from light if it is photosensitive.

Q4: Can I use acid-base extraction to purify my methyl isoxazole carboxylate ester?

A4: Yes, acid-base extraction is a powerful technique for removing acidic or basic impurities from your desired neutral ester product.[7][8][10]

Typical Scenario: In a typical synthesis, such as a Fischer esterification, you may have unreacted carboxylic acid and an acid catalyst remaining in your crude product.[8][11]

Procedure:

  • Dissolve your crude product in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with a weak aqueous base, such as sodium bicarbonate solution.[7][8][10] This will convert the acidic impurities into their water-soluble salts, which will move into the aqueous layer.[8]

  • Separate the aqueous layer.

  • The purified ester will remain in the organic layer.[7][8]

Caution: Avoid using strong bases like sodium hydroxide, as they can hydrolyze your ester product.[7]

II. Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting specific purification techniques.

Troubleshooting Column Chromatography

Column chromatography is a versatile technique, but achieving good separation requires careful optimization.[2][12][13][14][15]

Problem Potential Cause(s) Troubleshooting Steps
Poor Separation (Overlapping Bands) - Inappropriate solvent system (eluent). - Column overloading. - Irregular packing of the stationary phase.- Optimize Eluent: Use TLC to screen for a solvent system that gives a good separation of your desired compound from impurities. Aim for an Rf value of 0.2-0.4 for your product. Adding a small amount of a third solvent, or a trace of acid or base, can sometimes improve resolution. - Reduce Sample Load: Use a larger column or reduce the amount of crude product loaded onto the column. - Repack the Column: Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Product is Stuck on the Column - Eluent is not polar enough. - Compound is interacting strongly with the silica gel (e.g., very polar compounds).- Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. - Use a Stronger Solvent to Flush: If your product is still on the column after running a large volume of eluent, you can try flushing the column with a more polar solvent like methanol to recover your compound, though it may not be pure.
Streaking or Tailing of Bands - Compound is too soluble in the eluent. - Acidic or basic nature of the compound interacting with the silica gel. - Sample is not concentrated enough when loaded.- Decrease Eluent Polarity: Choose a less polar solvent system. - Add a Modifier: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization and reduce tailing. - Concentrate the Sample: Dissolve your crude product in a minimal amount of solvent before loading it onto the column.
Troubleshooting Recrystallization

Recrystallization is an excellent technique for purifying solid compounds.[4][5][6]

Problem Potential Cause(s) Troubleshooting Steps
No Crystal Formation - Solution is not supersaturated. - The chosen solvent is too good of a solvent.- Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.[6] - Cool to a Lower Temperature: Use an ice-salt bath or a freezer to achieve lower temperatures. - Induce Crystallization: Try scratching the flask or adding a seed crystal. - Change the Solvent: Experiment with different solvents or solvent mixtures.
Low Recovery of Product - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Reduce Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve your crude product. - Use a Different Solvent: Find a solvent in which your compound is less soluble when cold. - Minimize Premature Crystallization: Use a heated funnel for hot filtration and keep the solution warm.
Product is Still Impure After Recrystallization - Impurities have similar solubility to the product. - Cooling was too rapid, trapping impurities in the crystal lattice.- Perform a Second Recrystallization: A second recrystallization can often significantly improve purity. - Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. - Wash Crystals Thoroughly: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
Troubleshooting Acid-Base Extraction

This technique is ideal for separating acidic or basic impurities from a neutral product.[7][8][10]

Problem Potential Cause(s) Troubleshooting Steps
Emulsion Formation (Layers Won't Separate) - Vigorous shaking of the separatory funnel. - High concentration of solutes.- Be Patient: Allow the separatory funnel to stand undisturbed for some time. - Gentle Swirling: Gently swirl or rock the funnel instead of shaking vigorously. - Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Filtration: In stubborn cases, filtering the mixture through a pad of Celite or glass wool can help.
Low Recovery of Product from the Organic Layer - Product has some solubility in the aqueous layer. - Incomplete extraction of impurities.- Back-Extraction: After separating the initial aqueous layer, wash it with a fresh portion of the organic solvent to recover any dissolved product. - Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous wash solution rather than one large wash.
Precipitate Forms at the Interface - The salt of an impurity may be insoluble in both the aqueous and organic layers.- Add More Water: This can help to dissolve the precipitated salt. - Filter the Mixture: If adding water doesn't work, you may need to filter the entire mixture to remove the solid before proceeding with the separation of the liquid layers.

III. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Preparation of the Column:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles and cracks.

  • Sample Loading:

    • Dissolve the crude methyl isoxazole carboxylate ester in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Monitor the separation by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Protocol 2: General Procedure for Recrystallization
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing:

    • Wash the crystals with a small amount of ice-cold solvent.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: General Procedure for Acid-Base Extraction
  • Dissolution:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction:

    • Add an aqueous solution of a weak base (e.g., saturated sodium bicarbonate).

    • Stopper the funnel and vent frequently to release any pressure from gas evolution (CO₂).

    • Gently shake or swirl the funnel to mix the layers.

  • Separation:

    • Allow the layers to separate.

    • Drain the lower (aqueous) layer.

  • Washing (Optional but Recommended):

    • Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

  • Drying:

    • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Isolation:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to obtain the purified ester.

IV. Visualizations

Workflow for Troubleshooting Purification Issues

Purification_Troubleshooting start Crude Methyl Isoxazole Carboxylate Ester is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) oils_out Product 'oils out'? recrystallization->oils_out troubleshoot_recryst Troubleshoot Recrystallization: - Slower cooling - Different solvent - Seed crystal oils_out->troubleshoot_recryst Yes pure_product Pure Product oils_out->pure_product No troubleshoot_recryst->column_chrom poor_separation Poor separation on TLC? column_chrom->poor_separation acid_base_extraction Consider Acid-Base Extraction for specific impurities column_chrom->acid_base_extraction optimize_column Optimize Column Chromatography: - Screen different eluents - Gradient elution - Check sample load poor_separation->optimize_column Yes poor_separation->pure_product No optimize_column->column_chrom acid_base_extraction->pure_product Purification_Choice start Crude Product Analysis (TLC, NMR) impurity_type What is the nature of the impurities? start->impurity_type acidic_basic Acidic or Basic Impurities impurity_type->acidic_basic Ionizable neutral_polar Neutral Impurities with Different Polarity impurity_type->neutral_polar Polarity Difference isomers Regioisomers or Stereoisomers impurity_type->isomers Similar Polarity acid_base_extract Acid-Base Extraction acidic_basic->acid_base_extract column_chrom Column Chromatography neutral_polar->column_chrom recrystallization Recrystallization (if solid) neutral_polar->recrystallization isomers->column_chrom hplc Preparative HPLC (for difficult separations) isomers->hplc

Caption: A logic diagram for selecting an appropriate purification technique.

V. Concluding Remarks

The successful purification of methyl isoxazole carboxylate esters is critical for their application in research and development. By understanding the stability of the isoxazole ring and the principles behind common purification techniques, you can effectively troubleshoot issues and obtain your target compound with high purity. This guide provides a starting point for addressing common challenges, but remember that each compound may require a unique and optimized approach. For further assistance, always consult the relevant safety data sheets (SDS) for all chemicals and use appropriate personal protective equipment (PPE).

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Unknown. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Al-Mokhtar, M. A., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]

  • G., G., & et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. Retrieved from [Link]

  • Unknown. (2019). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Synthetic reactions using isoxazole compounds. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Unknown. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH. Retrieved from [Link]

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Unknown. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Retrieved from [Link]

  • Al-Mokhtar, M. A., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

  • Unknown. (2023). Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Sciforum. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Unknown. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. Retrieved from [Link]

  • Unknown. (2013). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC - NIH. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • McMurry, J. E. (1973). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 53, 59. Retrieved from [Link]

  • Kapoor, A., et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(14), 47-54. Retrieved from [Link]

  • Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCr Journals. Retrieved from [Link]

  • Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8), x231013. Retrieved from [Link]

  • Unknown. (2024). Construction of Isoxazole ring: An Overview. Biointerfaceresearch. Retrieved from [Link]

  • Unknown. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PubMed Central. Retrieved from [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Retrieved from [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Unknown. (2022). Organic & Biomolecular Chemistry. ePrints Soton - University of Southampton. Retrieved from [Link]

  • Unknown. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.

Sources

Troubleshooting

Technical Support Center: Stability of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate. This guide provides in-depth answers to frequently a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate. This guide provides in-depth answers to frequently asked questions and troubleshooting workflows related to the stability of this compound in various solvent systems and experimental conditions. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate?

A1: The structure of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate contains two key functional groups that are the primary focus for stability analysis: the isoxazole ring and the methyl ester .

  • Isoxazole Ring: While generally considered a stable aromatic heterocycle, the isoxazole ring contains a weak N-O bond that makes it susceptible to cleavage under certain conditions.[1] This ring-opening is the most significant potential degradation pathway. Factors that can induce this cleavage include strongly basic (high pH) conditions, elevated temperatures, and, in some cases, the presence of transition metals or reducing agents.[1][2]

  • Methyl Ester Group: Ester functionalities are susceptible to hydrolysis, which can occur under both acidic and, more rapidly, basic conditions. This reaction would convert the methyl carboxylate to the corresponding carboxylic acid.

Therefore, the main stability concerns involve concurrent or independent hydrolysis of the ester and base-catalyzed opening of the isoxazole ring. Photodegradation is another potential concern for aromatic heterocyclic systems.[3][4]

Q2: How do common laboratory solvents affect the stability of the compound?

A2: The choice of solvent is critical. Isoxazole itself is more soluble in polar solvents like water, methanol, and ethanol.[5] However, the reactivity of the solvent must be considered.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These are generally the safest choices for dissolving and storing the compound for routine experiments at ambient temperature. They are less likely to directly participate in degradation reactions.

  • Protic Solvents (e.g., Methanol, Ethanol, Water): While the compound is soluble in these, they can act as nucleophiles. In the presence of trace amounts of acid or base, or at elevated temperatures, they can facilitate the hydrolysis of the methyl ester.

  • Aqueous Buffers: Stability in aqueous solutions is highly pH-dependent. The isoxazole ring is generally stable in acidic and neutral pH but can degrade under basic conditions.[6] A study on the isoxazole-containing drug Leflunomide showed that ring opening was significantly faster at pH 10 than at pH 7.4, and this degradation was accelerated by an increase in temperature from 25°C to 37°C.[6]

Q3: What are the most likely degradation pathways I should be aware of?

A3: The three primary degradation pathways to consider are hydrolysis, thermal degradation, and photolysis. Understanding these pathways is crucial for designing stable formulations and interpreting unexpected experimental results.[7][8]

  • Hydrolysis (Acidic/Basic):

    • Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid. This is often faster under basic conditions (saponification) than acidic conditions.

    • Isoxazole Ring Opening: This is predominantly a base-catalyzed process, leading to the formation of a β-ketonitrile or related open-chain structures.[1][6]

  • Thermal Degradation: Isoxazoles are generally characterized by high thermal stability.[9] However, at very high temperatures (typically above 150-200°C), thermal decomposition can occur, which may involve ring cleavage to form nitriles and carbonyl compounds.[10][11]

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.[3][4] Potential photochemical reactions include ring rearrangement (e.g., to an oxazole) or photo-oxidation.[12]

Below is a diagram illustrating the primary degradation pathways.

G cluster_0 Degradation Pathways Compound Methyl 5-(2-bromophenyl) isoxazole-3-carboxylate Ester_Hydrolysis Ester Hydrolysis Product (Carboxylic Acid) Compound->Ester_Hydrolysis H+ or OH- H2O Ring_Opening Isoxazole Ring-Opened Product (e.g., β-ketonitrile derivative) Compound->Ring_Opening Strong Base (OH-) Heat Photo_Product Photodegradation Product (e.g., Oxazole isomer) Compound->Photo_Product UV/Vis Light (hν) Thermal_Product Thermal Degradants (Nitrile, Carbonyls) Compound->Thermal_Product High Temp (>150°C)

Potential degradation pathways for the target compound.

Troubleshooting Guides & Experimental Protocols

This section addresses specific issues you might encounter and provides robust protocols to investigate the stability of your compound proactively.

Problem: I see a new, more polar peak in my HPLC/LC-MS after leaving my compound in a methanol/water solution. What is happening?

This is a classic sign of hydrolysis. The new, more polar peak (earlier retention time in reversed-phase HPLC) is likely the carboxylic acid resulting from the hydrolysis of the methyl ester. Under more strenuous conditions (e.g., higher pH, heat), a second set of peaks could appear from the isoxazole ring opening.

Protocol 1: Hydrolytic Stability Assessment

This protocol uses forced degradation to determine stability across a pH range, as recommended by ICH guidelines.[7]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in acetonitrile (ACN).

  • Sample Preparation: In separate glass vials, add 100 µL of the stock solution to 900 µL of the following aqueous solutions:

    • 0.1 M HCl (Acidic condition)

    • Purified Water (Neutral condition)

    • 0.01 M NaOH (Basic condition)

    • Control: 100 µL stock solution + 900 µL ACN/Water (50:50)

  • Incubation:

    • Incubate one set of vials at room temperature (~25°C).

    • Incubate a second set in a water bath at a moderately elevated temperature (e.g., 50°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot (e.g., 100 µL) from each vial.

    • Crucially, neutralize the acidic and basic samples immediately by adding an equimolar amount of base or acid, respectively, to stop the reaction. For example, quench the 100 µL aliquot of the HCl sample with 100 µL of 0.1 M NaOH, and vice versa. Dilute all samples to the same final volume with mobile phase.[7]

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 4). Calculate the percentage of the parent compound remaining and monitor the formation of any new peaks.

Expected Outcome & Causality: You will likely observe minimal degradation in acidic and neutral solutions at room temperature. Degradation will be most rapid in the basic solution, especially at 50°C.[6] This demonstrates the base-catalyzed lability of both the ester and the isoxazole ring.

Problem: My reaction yield is low when heating my compound above 100°C for an extended period. Is it thermally stable?

While isoxazoles are generally heat-stable, prolonged exposure to high temperatures can cause decomposition.[9][10] You should verify the stability of your specific compound under your reaction conditions.

Protocol 2: Thermal Stability Assessment (Solid State)
  • Sample Preparation: Place a small amount (2-5 mg) of the solid compound into a clear glass vial.

  • Stress Condition: Place the vial in a calibrated oven at a temperature relevant to your experiment (e.g., 80°C, 100°C, 120°C). Prepare a control sample kept at room temperature.

  • Time-Point Analysis: After set times (e.g., 24, 48, 72 hours), remove the sample from the oven.

  • Analysis: Allow the sample to cool. Dissolve a precise amount in a suitable solvent (e.g., ACN) and analyze by HPLC (Protocol 4). Compare the peak area and purity of the heated sample to the control to determine the extent of degradation.

Problem: My lab bench is exposed to sunlight. Could my compound be photosensitive?

Yes, this is a possibility. Aromatic heterocyclic compounds are often susceptible to photodegradation.[13] A photostability study is necessary to confirm this.

Protocol 3: Photostability Assessment

This protocol is based on the ICH Q1B guideline.

  • Sample Preparation:

    • Prepare two sets of solutions of your compound (~0.1 mg/mL) in a non-UV-absorbing solvent (e.g., ACN/water).

    • Prepare two sets of solid samples by placing a thin layer of the compound in clear glass dishes.

  • Stress Condition:

    • Place one set of solid and solution samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Wrap the second set of "dark control" samples in aluminum foil and place them in the same chamber to experience the same temperature conditions without light exposure.

  • Analysis: After the exposure period, analyze all samples (light-exposed and dark controls) by HPLC (Protocol 4). A significant difference in purity between the exposed sample and the dark control indicates photosensitivity.

Workflow & Data Analysis

The general workflow for any stability study follows a logical progression from sample preparation to data interpretation.

G cluster_workflow General Stability Testing Workflow A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Apply Stress Condition (pH, Heat, Light, etc.) A->B C Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B->C D Quench Reaction (Neutralize if needed) C->D E Analyze by Stability-Indicating HPLC-UV/MS Method D->E F Quantify Degradation (% Parent Remaining) E->F G Identify Degradants (LC-MS, NMR if necessary) F->G

A generalized workflow for conducting stability studies.
Protocol 4: General Stability-Indicating HPLC-UV Method

A good stability-indicating method is one that can separate the parent compound from all potential degradation products.[8][14]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of A (e.g., 90%) and gradually increase B over 15-20 minutes. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has good absorbance (e.g., determined by UV scan, likely around 254 nm).

  • Column Temperature: 30°C.

Data Summary Table

Based on literature for similar isoxazole structures, the expected stability profile under various forced degradation conditions is summarized below.[6][7]

Stress ConditionReagent/ParameterTemperatureExpected DegradationPrimary Degradant Type(s)
Acid Hydrolysis 0.1 M HCl50°CLow to ModerateEster Hydrolysis Product
Base Hydrolysis 0.01 M NaOH25°CModerate to HighEster Hydrolysis, Ring Opening
Base Hydrolysis 0.01 M NaOH50°CHigh / CompleteEster Hydrolysis, Ring Opening
Oxidation 3% H₂O₂25°CTo be determinedOxidized products
Thermal (Solid) Heat>100°CLow to ModerateRing Cleavage Products
Photolysis (Solution) >1.2M lux-hr25°CTo be determinedIsomers, Photo-oxidation products
References
  • ACS Publications. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]

  • ResearchGate. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. [Link]

  • J-STAGE. (n.d.). Synthetic reactions using isoxazole compounds. [Link]

  • ACS Publications. (2025). Trinitromethyl-Functionalized Isoxazole: Achieving the Low Melting Point and Novel Thermal Stability. Crystal Growth & Design. [Link]

  • PubMed. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research. [Link]

  • NSF Public Access Repository. (n.d.). Diradical Interactions in Ring-Open Isoxazole. [Link]

  • ResearchGate. (n.d.). Ring-Opening Fluorination of Isoxazoles. [Link]

  • Organic Chemistry Portal. (2022). Ring-Opening Fluorination of Isoxazoles. [Link]

  • ResearchGate. (2013). Structure and stability of isoxazoline compounds. [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. [Link]

  • ACS Publications. (n.d.). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. [Link]

  • Solubility of Things. (n.d.). Isoxazole. [Link]

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?[Link]

  • ACS Publications. (n.d.). A useful, regiospecific synthesis of isoxazoles. [Link]

  • ARKIVOC. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. [Link]

  • NIH National Library of Medicine. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]

  • Lirias. (2019). Degradation of sulfamethoxazole by heat-activated persulfate oxidation. [Link]

  • Preprints.org. (2024). Construction of Isoxazole ring: An Overview. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • NIH National Library of Medicine. (n.d.). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. [Link]

  • MDPI. (n.d.). Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. [Link]

  • NIH National Library of Medicine. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • NIH National Library of Medicine. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • ResearchGate. (2013). Synthesis and antimicrobial evaluation of new isoxazole carboxamides. [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • NIH National Library of Medicine. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]

  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]

  • ResearchGate. (n.d.). The recent progress of isoxazole in medicinal chemistry. [Link]

  • NIH National Library of Medicine. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link]

  • ResearchGate. (2016). (PDF) Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. [Link]

Sources

Optimization

Technical Support Center: 5-(Bromophenyl)isoxazole Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(bromophenyl)isoxazole and its derivatives. The isoxazole scaffold is a privileged structure in medic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(bromophenyl)isoxazole and its derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, but its synthesis is not without challenges.[1] This guide is designed to provide in-depth, field-proven insights into identifying and mitigating common byproducts encountered during synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Troubleshooting Guide: From Unexpected Peaks to Confirmed Structures

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a rationale for the problem and a validated protocol for resolution.

Question 1: My reaction to form a 3,5-disubstituted isoxazole yields two isomeric products with the same mass. How do I identify the desired 5-(bromophenyl)isoxazole and what is the other isomer?

Answer: This is a classic regioselectivity challenge inherent to the [3+2] cycloaddition reaction between a nitrile oxide and an unsymmetrical alkyne.[2][3] The two isomers are the desired 3,5-disubstituted product and the undesired 3,4-disubstituted regioisomer. The distribution of these products is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Causality: The regiochemical outcome is dictated by the frontier molecular orbital (FMO) interactions. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The larger orbital coefficient on the terminal carbon of the alkyne will preferentially overlap with the larger coefficient on the oxygen or carbon atom of the nitrile oxide, leading to the different isomers.

Byproduct Identification and Characterization: The most definitive method for distinguishing between these regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The chemical shift of the proton on the isoxazole ring (H-4) is highly sensitive to its electronic environment.

  • In a 3,5-disubstituted isoxazole , the H-4 proton is situated between the aryl group at position 5 and the substituent at position 3.

  • In a 3,4-disubstituted isoxazole , the proton is at position 5 (H-5) and is adjacent to the nitrogen atom, which typically shifts it to a different frequency compared to H-4.

Compound Type Proton Typical ¹H NMR Chemical Shift (ppm) Key Differentiator
3-Aryl-5-(bromophenyl) isoxazoleH-46.5 - 7.0The signal for the isoxazole proton is typically a sharp singlet in this range.
3-Aryl-4-(bromophenyl) isoxazoleH-58.0 - 8.5The isoxazole proton signal appears significantly downfield due to its proximity to the ring nitrogen.

Troubleshooting Protocol: Regioisomer Control

  • Reagent Selection: If possible, choose your starting materials to favor the desired isomer. For instance, using a terminal alkyne often leads to a higher preference for the 3,5-disubstituted product.[4]

  • Catalyst/Additive Screening: While many 1,3-dipolar cycloadditions are performed thermally, the use of catalysts (e.g., copper(I)) can dramatically influence regioselectivity, although this is more established for azide-alkyne cycloadditions.[5] For nitrile oxides, reaction conditions remain the most critical factor.

  • Purification: If the formation of both isomers is unavoidable, they can typically be separated using column chromatography. Their differing polarities, arising from the distinct electronic environments, usually allow for effective separation on silica gel. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) via Thin-Layer Chromatography (TLC) is recommended to optimize separation.

Question 2: My reaction is clean by TLC, but the final yield is very low, and I've isolated a significant amount of a higher molecular weight byproduct. What is this compound?

Answer: The most likely culprit for this observation is the dimerization of your nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide). This is the most common side reaction in isoxazole synthesis via the nitrile oxide pathway.

Causality: Nitrile oxides are high-energy, reactive intermediates. In the absence of a sufficiently reactive dipolarophile (your alkyne), or if the concentration of the nitrile oxide becomes too high, it will undergo a [3+2] cycloaddition with itself. This dimerization is a second-order process, meaning its rate increases exponentially with the concentration of the nitrile oxide.

Byproduct Identification and Characterization:

  • Mass Spectrometry (MS): The furoxan byproduct will have a molecular weight exactly double that of your nitrile oxide intermediate. For example, if your intermediate is bromobenzonitrile oxide (C₇H₄BrNO), the furoxan will have the formula C₁₄H₈Br₂N₂O₂.

  • NMR Spectroscopy: Furoxans lack the characteristic isoxazole ring proton. The ¹H NMR spectrum will only show signals corresponding to the bromophenyl groups. The ¹³C NMR will show characteristic signals for the furoxan ring carbons, typically around 115 ppm and 155 ppm.

Workflow for Minimizing Furoxan Formation

G cluster_0 Reaction Setup cluster_1 Rationale Start Combine Alkyne and Solvent Slow_Addition Add Oxime Precursor and Oxidant (e.g., NCS, Chloramine-T) Slowly via Syringe Pump over 2-4 hours Start->Slow_Addition Rationale_1 Ensures Dipolarophile is Readily Available Maintain_Temp Maintain Reaction at Optimal Temperature (e.g., RT to 40°C) Slow_Addition->Maintain_Temp Rationale_2 Maintains Low [Nitrile Oxide] to Favor Intermolecular Cycloaddition over Dimerization Rationale_3 Balances Reaction Rate vs. Nitrile Oxide Decomposition

Caption: Workflow for minimizing furoxan byproduct.

Troubleshooting Protocol: Suppressing Dimerization

  • In Situ Generation: Never attempt to pre-form and isolate the nitrile oxide. It should always be generated in situ.

  • Slow Addition: The key is to generate the nitrile oxide slowly in the presence of a stoichiometric excess of the alkyne. This can be achieved by dissolving the alkyne in the reaction solvent and then slowly adding the nitrile oxide precursor (e.g., the corresponding aldoxime) and the activating agent (e.g., N-chlorosuccinimide (NCS) or Chloramine-T) over several hours using a syringe pump.

  • Concentration: Ensure the alkyne concentration is sufficiently high. Running the reaction under very dilute conditions can inadvertently favor the dimerization pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-(bromophenyl)isoxazoles, and what byproducts are characteristic of each?

A1: There are two main strategies, each with a distinct byproduct profile.

  • Method 1: [3+2] Cycloaddition of a Nitrile Oxide and an Alkyne. [6] This is the most versatile and common method.

    • Reaction: A bromophenyl-substituted nitrile oxide is reacted with an alkyne, or a nitrile oxide is reacted with a bromophenyl-substituted alkyne. The nitrile oxide is typically generated in situ from an aldoxime or a hydroximoyl chloride.[7]

    • Common Byproducts:

      • Furoxans: From nitrile oxide dimerization.

      • Regioisomers: Formation of the 3,4-disubstituted isoxazole.[8]

      • Unreacted Starting Materials: Residual aldoxime or alkyne.

  • Method 2: Condensation of a β-Dicarbonyl Compound with Hydroxylamine.

    • Reaction: A 1-(bromophenyl)-substituted 1,3-diketone is cyclized with hydroxylamine.

    • Common Byproducts:

      • Isoxazolone Isomer: Potential formation of the isomeric 5-isoxazolone byproduct can be a significant issue. The regioselectivity of hydroxylamine's attack is highly dependent on pH and reaction conditions.

      • Incomplete Cyclization: Intermediates such as the oxime of the β-dicarbonyl may be present.

      • Side products from Diketone: The 1,3-diketone starting material can sometimes undergo self-condensation or cleavage under harsh conditions.

Q2: I am using a published procedure, but my reaction is not working. What are the most critical parameters to check?

A2: When a robust procedure fails, it often comes down to the quality of reagents or subtle deviations in the setup.

  • Purity of Starting Materials:

    • Aldoxime: Ensure the aldoxime precursor for the nitrile oxide is pure. Impurities can interfere with the oxidation step.

    • Solvent: Use anhydrous solvents where specified. Water can react with some oxidizing agents and intermediates.

  • Activity of the Oxidizing Agent:

    • Reagents like N-Chlorosuccinimide (NCS) or Chloramine-T can degrade over time. Use a freshly opened bottle or test the activity of your current stock. Hypervalent iodine reagents are also common and must be handled correctly.[7][9]

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your substrates are sensitive.

  • Temperature Control: Some nitrile oxide generation methods are exothermic. Ensure you have adequate cooling to prevent runaway reactions, which can lead to decomposition and a complex mixture of byproducts.

Analytical Workflow for Byproduct Identification

A systematic approach is critical for efficiently identifying unknown impurities in your reaction mixture.

G cluster_workflow Systematic Byproduct Identification Workflow Crude Crude Reaction Mixture TLC 1. TLC Analysis (Multiple Solvent Systems) Crude->TLC LCMS 2. LC-MS Analysis TLC->LCMS Assess complexity and polarity Isolate 3. Isolation (Column Chromatography or Prep-HPLC) LCMS->Isolate Identify masses of major components NMR 4. Structural Elucidation (1H, 13C, COSY, HSQC NMR) Isolate->NMR Obtain pure sample of byproduct ID Byproduct Structure Confirmed NMR->ID

Caption: A logical workflow for isolating and identifying unknown byproducts.

Step-by-Step Protocol: Analysis of Crude Reaction Mixture by LC-MS

  • Sample Preparation: a. Quench a small aliquot (approx. 0.1 mL) of the reaction mixture. b. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. c. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • LC-MS Method: a. Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). b. Mobile Phase A: Water + 0.1% Formic Acid. c. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. d. Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 5-10 minutes. This will elute compounds across a wide range of polarities. e. Flow Rate: 0.3 - 0.5 mL/min. f. Injection Volume: 1-5 µL. g. MS Detector: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes your starting materials, expected product, and potential dimers (e.g., m/z 100-1000).

  • Data Analysis: a. Integrate the peaks in the total ion chromatogram (TIC). b. Examine the mass spectrum for each peak. c. Compare the observed m/z values with the calculated exact masses for your target compound and suspected byproducts (regioisomer, furoxan, unreacted starting materials). Remember to account for the mass of the proton for [M+H]⁺ ions.

This structured approach provides the necessary data to form a hypothesis about the identity of byproducts, guiding subsequent isolation and definitive characterization by NMR.

References

  • Title: Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes Source: National Center for Biotechnology Information URL: [Link]

  • Title: Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives Source: PubMed URL: [Link]

  • Title: Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes Source: Organic Chemistry Portal URL: [Link]

  • Title: Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) Source: Sciforum URL: [Link]

  • Title: Synthesis of 3-(4'-Bromo phenyl)-5-(aryl substituted) isoxazolines Compounds computational studies and Biological activity Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid Source: ResearchGate URL: [Link]

  • Title: PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIR BIOLOGICAL ACTIV Source: Journal of Advanced Scientific Research URL: [Link]

  • Title: Synthesis and Characterization of Novel Isoxazole derivatives Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link]

  • Title: Isoxazole Source: Wikipedia URL: [Link]

  • Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Catalyst Loading for Isoxazole Formation

Welcome to the Technical Support Center dedicated to the fine-tuning of catalyst loading in isoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the fine-tuning of catalyst loading in isoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this pivotal heterocyclic synthesis. Here, we move beyond simple protocols to delve into the causality of experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes with confidence.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst loading in isoxazole formation, providing a foundational understanding for further optimization.

Q1: What is the fundamental role of a catalyst in isoxazole synthesis?

A catalyst in isoxazole synthesis provides an alternative, lower-energy reaction pathway, thereby increasing the rate at which reactants are converted into the desired isoxazole product.[1] The most common route, the 1,3-dipolar cycloaddition, involves the reaction of a nitrile oxide with an alkyne.[2] Catalysts, such as copper(I) or ruthenium(II) species, can facilitate this cycloaddition, often leading to improved yields and regioselectivity.[2][3]

Q2: What are the common classes of catalysts used for isoxazole formation?

A diverse range of catalysts can be employed for isoxazole synthesis, broadly categorized as:

  • Transition Metal Catalysts: Copper(I) and Ruthenium(II) are frequently used for [3+2] cycloaddition reactions.[2] Palladium catalysts have also been utilized in cascade annulation/allylation reactions to form functionalized isoxazoles.[4]

  • Organocatalysts: Non-metal catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) have been successfully used, offering a metal-free alternative.[2][4]

  • Lewis Acids: Lewis acids such as Aluminum Chloride (AlCl₃) can promote the reaction.[5]

  • Heterogeneous Catalysts: Solid-supported catalysts like SnII-Mont K10, ferrite nanoparticles (Fe₂O₃ NPs), and zeolites (ZSM-5) offer advantages in terms of easy separation and potential for recycling.[6][7]

Q3: Is there a "one-size-fits-all" catalyst loading for isoxazole synthesis?

No, the optimal catalyst loading is highly dependent on the specific reaction, including the substrates, solvent, temperature, and the catalyst itself. A typical starting point for screening can range from 1 to 20 mol%.[8][9] However, this is merely a guideline, and empirical optimization is crucial for achieving the best results.

Q4: Can the synthesis be performed without a catalyst?

Yes, catalyst-free approaches for isoxazole synthesis exist. These often require alternative energy sources like ball-milling or thermal conditions, which may necessitate higher temperatures or longer reaction times. For certain substrates, metal-free routes are being actively explored to reduce cost, toxicity, and waste.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to troubleshooting common problems encountered during the optimization of catalyst loading for isoxazole formation.

Problem 1: Low or No Product Yield

Low product yield is a frequent challenge. The cause can often be traced back to suboptimal catalyst activity or other competing side reactions.

Potential Cause A: Inefficient Catalyst or Suboptimal Loading

The chosen catalyst may not be suitable for the specific substrates, or the loading may be too high or too low.

Troubleshooting Protocol:

  • Catalyst Screening: If feasible, screen a panel of catalysts from different classes (e.g., a copper(I) salt, an organocatalyst, and a Lewis acid).[10]

  • Systematic Loading Optimization: Select the most promising catalyst and perform a systematic optimization of its loading. Start with a broad range (e.g., 1, 5, 10, and 20 mol%) and narrow down based on the results.[9]

  • Monitor Reaction Kinetics: A very low catalyst loading might result in a sluggish reaction, while an excessively high loading can sometimes lead to the formation of byproducts or catalyst deactivation.[11][12]

Potential Cause B: Catalyst Deactivation

The catalyst may be losing its activity during the reaction due to impurities in the starting materials or solvent, or incompatibility with the reaction conditions.

Troubleshooting Protocol:

  • Ensure Reagent Purity: Use purified starting materials and dry, high-purity solvents.

  • Inert Atmosphere: For air- or moisture-sensitive catalysts (e.g., some Cu(I) species), conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Pre-activation: Some catalysts may require a pre-activation step. Consult the literature for the specific catalyst you are using.

Potential Cause C: Nitrile Oxide Dimerization

In 1,3-dipolar cycloadditions, the in situ generated nitrile oxide can dimerize to form furoxans, a common side reaction that consumes the intermediate and reduces the yield of the desired isoxazole.

Troubleshooting Protocol:

  • Slow Addition of Precursor: Add the nitrile oxide precursor (e.g., an aldoxime) slowly to the reaction mixture to maintain a low concentration of the nitrile oxide intermediate.

  • Adjust Stoichiometry: Using a slight excess of the alkyne can help to trap the nitrile oxide as it is formed.

  • Optimize Temperature: Higher temperatures can sometimes favor dimerization. Experiment with running the reaction at a lower temperature.

Problem 2: Poor Regioselectivity (Formation of Isomers)

The formation of a mixture of regioisomers is a common issue in the synthesis of unsymmetrically substituted isoxazoles.

Potential Cause A: Inherent Electronic and Steric Effects

The regiochemical outcome of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.

Troubleshooting Protocol:

  • Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. Copper(I) catalysts are well-known to favor the formation of 3,5-disubstituted isoxazoles from terminal alkynes. Ruthenium catalysts have also been shown to provide high regioselectivity.[2]

  • Solvent Screening: The polarity of the solvent can impact the transition state of the cycloaddition and thus the regioselectivity. Screen a range of solvents with varying polarities.

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction.

Visualizing the Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Evaluate Catalyst Performance start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions sub_catalyst1 Screen Different Catalysts check_catalyst->sub_catalyst1 sub_catalyst2 Optimize Catalyst Loading (1-20 mol%) check_catalyst->sub_catalyst2 sub_catalyst3 Check for Catalyst Deactivation check_catalyst->sub_catalyst3 sub_conditions1 Verify Reagent & Solvent Purity check_conditions->sub_conditions1 sub_conditions2 Optimize Temperature check_conditions->sub_conditions2 sub_conditions3 Use Inert Atmosphere if Needed check_conditions->sub_conditions3 sub_side1 Address Nitrile Oxide Dimerization (Slow addition, stoichiometry) check_side_reactions->sub_side1 sub_side2 Check for Reactant Decomposition check_side_reactions->sub_side2 solution Improved Yield sub_catalyst2->solution sub_conditions2->solution sub_side1->solution

Caption: A decision-making workflow for troubleshooting low yields in isoxazole synthesis.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol outlines a systematic approach to optimizing the catalyst loading for a generic isoxazole synthesis via 1,3-dipolar cycloaddition.

  • Setup: To four separate reaction vessels, add the alkyne (1.0 mmol), the nitrile oxide precursor (e.g., aldoxime, 1.1 mmol), and the chosen solvent (e.g., THF, 5 mL).

  • Catalyst Addition: To each vessel, add a different loading of the catalyst (e.g., CuI):

    • Vessel 1: 1 mol% (0.01 mmol)

    • Vessel 2: 5 mol% (0.05 mmol)

    • Vessel 3: 10 mol% (0.10 mmol)

    • Vessel 4: 15 mol% (0.15 mmol)

  • Reaction Initiation: Add the base (e.g., triethylamine, 1.2 mmol) to each vessel and stir the reactions at the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Analysis: Once the reactions are complete, perform an appropriate workup. Analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard or quantitative LC) to determine the yield of the isoxazole product for each catalyst loading.

  • Evaluation: Compare the yields and reaction times to identify the optimal catalyst loading.

Data Summary Table: Example of Catalyst Loading Optimization
EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuI1THF601245
2CuI5THF60585
3CuI10THF60492
4CuI15THF60491

Note: The data presented in this table is illustrative and will vary based on the specific reaction.

Visualizing the General Experimental Workflow

Experimental_Workflow start Start: Prepare Reactants add_reactants Add Alkyne, Nitrile Oxide Precursor, and Solvent start->add_reactants add_catalyst Add Catalyst at Varying Loadings add_reactants->add_catalyst initiate_reaction Add Base and Heat to Temperature add_catalyst->initiate_reaction monitor Monitor Reaction (TLC, LC-MS) initiate_reaction->monitor workup Reaction Workup monitor->workup analysis Quantitative Analysis (NMR, LC) workup->analysis evaluate Evaluate Optimal Loading analysis->evaluate end End: Optimized Protocol evaluate->end

Caption: A stepwise experimental workflow for optimizing catalyst loading in isoxazole synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of Isoxazole Formation.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Catalysts for Isoxazole Synthesis.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32827-32851.
  • BenchChem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Copper-Catalyzed Isoxazole Synthesis. (n.d.). Synfacts.
  • Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole. (n.d.). Organic & Biomolecular Chemistry.
  • Pawar, G. T., Gadekar, S., Arbad, B. R., & Lande, M. (2024). Optimization of catalyst loading with different solvents for the synthesis of 3a. ResearchGate.
  • Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). (n.d.). ResearchGate.
  • BenchChem. (n.d.). Side-by-side evaluation of different catalytic systems for 4-Chlorobenzo[d]isoxazole synthesis.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI.
  • Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry.
  • Accelerated Chemical Reaction Optimization using Multi-Task Learning. (2023). ChemRxiv.
  • Recyclability of the catalyst for the synthesis of isoxazole and.... (n.d.). ResearchGate.
  • Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. (2026). The Journal of Organic Chemistry.
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (n.d.). International Research Journal of Engineering Science, Technology and Innovation.
  • Effect of catalyst loading on the model reaction. a. (n.d.). ResearchGate.
  • Singh, R. (n.d.). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in isoxazole synthesis.
  • Jamison, C. R., & Sbia, A. (2022). A Brief Introduction to Chemical Reaction Optimization. ACS Omega, 7(42), 36981-36990.
  • Catalytic CO2 Utilization for Ethanol Reforming over Yttrium-Promoted Ni-Co/MCM-41 Catalyst: Optimizing Hydrogen Production Using Box–Behnken Experimental Design and Response Surface Methodology. (2024). MDPI.
  • Effect of catalyst loading on the yield and reaction time of model.... (n.d.). ResearchGate.
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (n.d.). FLORE.
  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022). MDPI.
  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). Beilstein Journal of Organic Chemistry.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32827-32851.
  • Recent Advances in Isoxazole Chemistry. (2022). Advanced Synthesis & Catalysis.
  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 1(1).

Sources

Optimization

Technical Support Center: Regioselective Synthesis of Disubstituted Isoxazoles

Welcome to the Technical Support Center for the synthesis of isoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of isoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the regioselective synthesis of disubstituted isoxazoles. Isoxazoles are a vital class of five-membered heterocyclic compounds, widely recognized as a "privileged structure" in medicinal chemistry due to their presence in numerous commercially available drugs and their broad spectrum of biological activities.[1][2][3][4][5][6] However, controlling the regiochemistry during their synthesis can be a significant hurdle.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format to directly address issues that may arise during your experiments.

Troubleshooting Guide: Navigating Regioselectivity and Other Common Issues

Problem 1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

Question: I'm performing a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne (or a Claisen condensation with an unsymmetrical 1,3-dicarbonyl compound) and obtaining a mixture of 3,5- and 3,4-disubstituted isoxazoles. What factors control the regioselectivity, and how can I favor my desired isomer?

Answer: The formation of regioisomers is one of the most common challenges in isoxazole synthesis. Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, along with the specific reaction conditions. Here is a systematic approach to troubleshoot and optimize for your desired regioisomer.

Underlying Principles: Steric and Electronic Control

The outcome of a 1,3-dipolar cycloaddition is often explained by Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the pathway that maximizes the orbital overlap, which is influenced by the electronic properties (electron-donating vs. electron-withdrawing groups) of the substituents on both the nitrile oxide and the alkyne. Steric hindrance also plays a crucial role; bulky substituents will favor the formation of the less sterically hindered isomer.[7][8]

Troubleshooting & Optimization Flowchart

G start Mixture of Regioisomers Observed method Which Synthesis Method? start->method cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cyclo Cycloaddition claisen Claisen Condensation (1,3-Dicarbonyl + Hydroxylamine) method->claisen Claisen cyclo_solutions Modify Reaction Conditions/Reagents cyclo->cyclo_solutions claisen_solutions Modify Reaction Conditions/Substrate claisen->claisen_solutions cat Change Catalyst System: - Cu(I) for 3,5-isomers - Ru(II) for 3,4-isomers cyclo_solutions->cat solv_cyclo Vary Solvent Polarity cat->solv_cyclo lewis Add Lewis Acid (e.g., BF₃·OEt₂) solv_cyclo->lewis sub_cyclo Modify Substituent Electronics: - Electron-poor alkynes lewis->sub_cyclo end Improved Regioselectivity sub_cyclo->end ph Adjust pH (acidic conditions often favor one isomer) claisen_solutions->ph solv_claisen Change Solvent (e.g., EtOH vs. MeCN) ph->solv_claisen sub_claisen Use β-Enamino Diketone Derivatives solv_claisen->sub_claisen sub_claisen->end

Caption: A decision-making flowchart for addressing regioselectivity issues.

Strategies for Controlling Regioselectivity:

  • Catalyst Selection (for 1,3-Dipolar Cycloadditions): This is often the most impactful variable.

    • For 3,5-Disubstituted Isoxazoles: Copper(I) catalysts (e.g., CuI, Cu(OAc)₂) are widely used and highly effective, especially with terminal alkynes.[9]

    • For 3,4-Disubstituted Isoxazoles: Ruthenium(II) catalysts can favor the formation of the 3,4-isomer.[10]

  • Solvent Polarity: The solvent can influence the transition state energies of the competing pathways. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol) can shift the isomeric ratio.

  • Lewis Acid Additives: The addition of a Lewis acid, such as BF₃·OEt₂, can significantly influence regioselectivity, particularly in syntheses starting from β-enamino diketones. The stoichiometry of the Lewis acid is a critical parameter to optimize.

  • pH Control (for Claisen Condensation): In the classic synthesis from 1,3-dicarbonyls and hydroxylamine, the pH of the reaction medium can be a determining factor in the isomeric ratio of the products.

  • Substrate Modification:

    • For the Claisen route, using β-enamino diketones instead of the parent 1,3-dicarbonyls can provide superior regiochemical control.[11]

    • For cycloadditions, altering the electronic properties of substituents on the alkyne or nitrile oxide precursor can direct the regioselectivity. For instance, using electron-poor alkynes can enhance selectivity.

Data on Regioselectivity Control:

The following table summarizes the effect of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride, demonstrating the impact of solvent and Lewis acids.

EntrySolventBase/AdditiveRatio (Isomer 1 : Isomer 2)Isolated Yield (%)Reference
1EtOH-30:7085
2MeCN-75:2580
3MeCNPyridine70:3075[11]
4MeCNBF₃·OEt₂ (2 eq) + Pyridine10:9079[11]
Problem 2: My reaction has a very low yield or is not working at all.

Question: I'm not isolating a significant amount of my desired isoxazole. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common frustration that can be traced back to several factors, including the stability of intermediates, reaction conditions, or the integrity of your starting materials.

Potential Causes and Solutions:

  • Nitrile Oxide Instability (for 1,3-Dipolar Cycloadditions): Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is often the primary cause of low yields.

    • Solution: Generate the nitrile oxide in situ at a low concentration. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) or the oxidant/base to the reaction mixture containing the alkyne. This ensures the nitrile oxide is trapped by the dipolarophile as soon as it is formed.

  • Starting Material Integrity:

    • Solution: Ensure the purity of your starting materials. For 1,3-dicarbonyls, be aware that they can exist as keto-enol tautomers, which can affect reactivity. For cycloadditions, confirm the stability of your alkyne and nitrile oxide precursor. Impurities can sometimes poison catalysts in catalyzed reactions.

  • Suboptimal Reaction Conditions:

    • Temperature: Temperature control is critical. While higher temperatures can increase reaction rates, they can also accelerate the decomposition of unstable intermediates like nitrile oxides. It is crucial to find the optimal temperature for your specific substrates.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time. Insufficient time leads to low conversion, while extended times can cause product degradation.

    • Catalyst Inactivity (if applicable): For copper-catalyzed reactions, the active Cu(I) species can oxidize to inactive Cu(II).

      • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider adding a reducing agent like sodium ascorbate to maintain the copper in its active +1 oxidation state.

Problem 3: How do I confirm the regiochemistry of my product?

Question: I've synthesized a disubstituted isoxazole, but I'm unsure which regioisomer I have. What are the best analytical techniques to make a definitive assignment?

Answer: Unambiguously determining the regiochemistry is crucial. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • ¹H NMR: The chemical shifts of the protons on the isoxazole ring and the substituents can provide initial clues.

    • ¹³C NMR: The chemical shifts of the isoxazole ring carbons are distinct for different substitution patterns. Detailed analysis of these shifts can often allow for a clear assignment.[11]

    • 2D NMR (HMBC, HSQC, NOESY):

      • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows long-range (2-3 bond) correlations between protons and carbons. Observing a correlation between a substituent's proton and a specific ring carbon can definitively establish the connectivity.

      • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows through-space correlations between protons that are close to each other, which can help to confirm assignments, especially in sterically crowded molecules.

  • X-ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides an unequivocal structural determination, confirming the exact arrangement of atoms and thus the regiochemistry.[11][12]

  • Mass Spectrometry (MS): While MS provides the molecular weight, its fragmentation patterns can sometimes offer clues about the structure, although this is generally less definitive than NMR or X-ray crystallography for distinguishing regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to disubstituted isoxazoles? A1: The two most prevalent methods are:

  • 1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile oxide (the 1,3-dipole), often generated in situ, with an alkyne (the dipolarophile).[2][13][14] This is a very common and versatile method.

  • Claisen Isoxazole Synthesis: This is the condensation reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent (e.g., α,β-unsaturated ketones, β-enamino ketones).[11][13][14]

Q2: My isoxazole product seems to be decomposing during workup or purification. Why might this happen? A2: The isoxazole ring contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions.

  • Strongly Basic or Acidic Conditions: Extreme pH during aqueous workup can lead to ring-opening.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.

  • Photochemical Conditions: Some isoxazoles can rearrange upon exposure to UV light.[15]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.

Q3: Are there "greener" or more sustainable methods for isoxazole synthesis? A3: Yes, the field is moving towards more environmentally friendly approaches. Recent research has focused on:

  • Solvent-free reactions: Using techniques like ball-milling can provide excellent yields without the need for bulk solvents.[9]

  • Green Solvents: The use of deep eutectic solvents (DESs) or water as the reaction medium is being explored.[13][16]

  • Metal-free syntheses: Developing protocols that avoid potentially toxic and expensive heavy metal catalysts is a key area of research.[2][17]

  • Microwave-assisted synthesis: Microwave irradiation can often reduce reaction times and improve yields.[3][18]

Q4: I'm having trouble purifying my isoxazole from byproducts and regioisomers. Any tips? A4: Purification can indeed be challenging due to the similar polarities of isomers and byproducts.

  • Column Chromatography: This is the most common method. Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find the best separation. Sometimes, adding a small amount of a modifier like triethylamine or acetic acid can improve the resolution.

  • Crystallization: If your product is a solid, careful crystallization from a suitable solvent system can be an effective way to isolate the pure desired isomer.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime followed by a copper(I)-catalyzed cycloaddition with a terminal alkyne to favor the 3,5-disubstituted regioisomer.

  • To a stirred solution of the terminal alkyne (1.0 eq.), aldoxime (1.2 eq.), and a copper(I) source (e.g., CuI, 5 mol%) in a suitable solvent (e.g., acetonitrile or a deep eutectic solvent like ChCl:urea), add a base (e.g., triethylamine, 1.5 eq.).[13]

  • To this mixture, add an oxidant (e.g., N-Chlorosuccinimide (NCS), 1.2 eq.) portion-wise at room temperature or 0 °C to control the in situ generation of the nitrile oxide.

  • Allow the reaction to stir at room temperature or a slightly elevated temperature (e.g., 50 °C) for 2-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Synthesis of a Disubstituted Isoxazole from a Chalcone (α,β-Unsaturated Ketone)

This two-step procedure involves the initial synthesis of a chalcone followed by its cyclization with hydroxylamine.

Step A: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve an appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours. The formation of a solid precipitate often indicates product formation. Monitor by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry to obtain the chalcone.

Step B: Isoxazole Formation

  • Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent like ethanol, often with a base such as sodium acetate.[19]

  • Monitor the reaction for 4-10 hours by TLC.

  • After cooling, pour the reaction mixture into ice water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Navigating the Regiochemical Landscape of Isoxazole Synthesis: A Technical Support Guide.
  • Organic & Biomolecular Chemistry. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. RSC Publishing.
  • PubMed Central. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles.
  • ResearchGate. Steric control of the regioselectivity of the 1,3-dipolar cycloaddition....
  • ResearchGate. Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Isoxazoles.
  • PMC. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. NIH.
  • Thieme. (2023).
  • ResearchGate. Regioselective synthesis of isoxazoles from 1,1‐disubstituted bromoalkenes or 1‐substituted alkenes.
  • CORE. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents.
  • RSC Publishing. (2026). Advances in isoxazole chemistry and their role in drug discovery.
  • RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • PubMed Central.
  • ResearchGate. (2025).
  • ACS Publications. (2025). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents.
  • PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. NIH.
  • Organic & Biomolecular Chemistry. (2024).
  • PubMed. (2018).
  • PMC. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. NIH.
  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
  • PubMed. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • YouTube. (2019). synthesis of isoxazoles.
  • RSC Publishing. (2018).
  • Reddit. (2022). Isoxazole synthesis.
  • ResearchGate. (2022). A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide.
  • ResearchGate. (2025). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • Wikipedia. Isoxazole.
  • Figshare. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnZ7iP6QeST7oj3VP2KdXRwiPT9B3HwNz39PQDCe_H605h8ACinfxohK4nqJJOm2VcHrU-f4m4ChK2FnjXy2JNNVGGYkphXVqXLwcrtmODz6aEjEKl5p6rawgVGqGD_RtHz8ctBLhtCnbLH6ClhUxcqNCJn26rGxMQ6moTDYNlQMWqc4Po8G_wTY_dt9e0jROqJhmbypDoavbTxqPfIAXZQ3NfvBzxjBI6-pXKHMVApofFJY7P0OtM0a2XsMT-0XSrKIYczDNcQl2lE6sESllGlxsN0tgfyHbR]([Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis. Isoxazole derivatives are crucial scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing drug discovery programs.[1]

I. Synthetic Strategy Overview

The most robust and widely applicable method for the synthesis of 5-arylisoxazole-3-carboxylates is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][3][4][5][6] In our case, the target molecule, Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate, is synthesized via the 1,3-dipolar cycloaddition of in situ generated 2-bromobenzonitrile oxide with methyl propiolate.

II. Experimental Workflow & Protocols

This section provides a detailed, step-by-step methodology for the synthesis of the target molecule, including the preparation of key intermediates.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation & Cycloaddition cluster_2 Step 3: Purification A 2-Bromobenzaldehyde C 2-Bromobenzaldehyde Oxime A->C Na2CO3 or ZnCl2 B Hydroxylamine Hydrochloride B->C D 2-Bromobenzaldehyde Oxime F Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate D->F Oxidant (e.g., NCS, Oxone) E Methyl Propiolate E->F G Crude Product H Purified Product G->H Column Chromatography

Caption: Overall workflow for the synthesis of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate.

Protocol 1: Synthesis of 2-Bromobenzaldehyde Oxime

Introduction: The initial step involves the formation of the aldoxime from 2-bromobenzaldehyde and hydroxylamine hydrochloride. This reaction is typically straightforward and high-yielding.

Materials:

ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)Moles (mmol)
2-Bromobenzaldehyde185.021.85 g10
Hydroxylamine Hydrochloride69.490.83 g12
Sodium Carbonate (anhydrous)105.991.59 g15
Ethanol-20 mL-
Water-10 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 2-bromobenzaldehyde (1.85 g, 10 mmol), hydroxylamine hydrochloride (0.83 g, 12 mmol), and ethanol (20 mL).

  • Stir the mixture at room temperature to dissolve the solids.

  • Prepare a solution of sodium carbonate (1.59 g, 15 mmol) in water (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7][8][9][10]

  • Once the reaction is complete, pour the mixture into 50 mL of cold water and stir for 15 minutes.

  • Collect the precipitated white solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain 2-bromobenzaldehyde oxime. The expected yield is typically >90%.

Protocol 2: Synthesis of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

Introduction: This step involves the in situ generation of 2-bromobenzonitrile oxide from the corresponding oxime, followed by its 1,3-dipolar cycloaddition with methyl propiolate. Careful control of the reaction conditions is crucial to minimize side reactions.

Materials:

ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)Moles (mmol)
2-Bromobenzaldehyde Oxime200.042.00 g10
Methyl Propiolate84.071.01 g (1.05 mL)12
N-Chlorosuccinimide (NCS)133.491.47 g11
Triethylamine (Et3N)101.191.52 mL11
Dichloromethane (DCM) or Ethyl Acetate-50 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 2-bromobenzaldehyde oxime (2.00 g, 10 mmol) and methyl propiolate (1.01 g, 12 mmol) in 50 mL of DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve N-Chlorosuccinimide (NCS) (1.47 g, 11 mmol) in 20 mL of DCM.

  • Slowly add the NCS solution to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition of NCS, add triethylamine (1.52 mL, 11 mmol) dropwise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Once the reaction is complete, quench the reaction by adding 50 mL of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification

Introduction: The crude product will likely contain unreacted starting materials and byproducts. Column chromatography is the most effective method for purification.

Procedure:

  • Prepare a silica gel column using a suitable solvent system. A good starting point for elution is a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).

  • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate as a solid.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides practical solutions.

Diagram of Troubleshooting Logic

Troubleshooting A Low or No Product Yield C Incomplete Reaction Nitrile Oxide Dimerization Starting Material Degradation A->C Potential Causes B Multiple Spots on TLC (Impure Product) E Unreacted Starting Materials Furoxan Byproduct Regioisomer Formation (less likely) B->E Potential Causes D Increase reaction time/temperature Slow addition of oxidant/base Ensure purity of starting materials C->D Solutions F Optimize reaction stoichiometry Optimize reaction conditions (temp, conc.) Optimize chromatography conditions E->F Solutions

Caption: Troubleshooting flowchart for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: My yield of the final product is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in isoxazole synthesis often stem from a few key issues:

  • Dimerization of the Nitrile Oxide: Nitrile oxides are highly reactive and can dimerize to form furoxans, which is a common side reaction that reduces the yield of the desired isoxazole.[11]

    • Solution: Generate the nitrile oxide in situ at a low temperature (0 °C) and in the presence of the dipolarophile (methyl propiolate). A slow, controlled addition of the oxidant (NCS) and base (triethylamine) can help maintain a low concentration of the nitrile oxide, favoring the cycloaddition over dimerization.

  • Incomplete Reaction: The cycloaddition may not have gone to completion.

    • Solution: Monitor the reaction closely using TLC or LC-MS. If starting material remains after an extended period, consider a modest increase in reaction time or temperature (e.g., allowing it to stir at room temperature for 24-48 hours).

  • Purity of Starting Materials: Impurities in the 2-bromobenzaldehyde oxime or methyl propiolate can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize the oxime if necessary. Distill the methyl propiolate if it appears discolored or contains impurities.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?

A2: The presence of multiple spots indicates the formation of byproducts. Common impurities include:

  • Unreacted Starting Materials: This is often the case if the reaction has not gone to completion.

  • Furoxan Dimer: As mentioned above, the dimerization of the 2-bromobenzonitrile oxide is a likely side reaction.

    • Minimization: Employ the strategies mentioned in A1 to suppress dimerization.

  • Hydrolysis of the Ester: If the workup conditions are too acidic or basic, or if there is prolonged exposure to water, the methyl ester can hydrolyze to the corresponding carboxylic acid.

    • Solution: Use a mild workup procedure. Neutralize any acidic or basic conditions promptly.

Q3: The purification by column chromatography is proving difficult, with poor separation of my product from impurities.

A3: Co-elution of the product with impurities can be challenging.

  • Optimize the Solvent System: Systematically screen different solvent systems for your column chromatography. A change in the polarity or the use of a ternary solvent system (e.g., hexane/ethyl acetate/DCM) can sometimes significantly improve separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be an effective purification method, either before or after chromatography.

  • Alternative Chromatography: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase chromatography.

Q4: What are the key safety considerations when scaling up this synthesis?

A4: Scaling up any chemical synthesis requires careful consideration of safety.

  • Exothermic Reactions: The formation of the nitrile oxide can be exothermic. On a larger scale, it is crucial to have efficient cooling and to add reagents slowly to maintain temperature control and prevent a runaway reaction.

  • Handling of Reagents:

    • N-Chlorosuccinimide (NCS): Is an irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Triethylamine: Is a corrosive and flammable liquid. Handle with care in a fume hood.

    • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Ensure adequate ventilation and use appropriate PPE.

  • Pressure Build-up: Ensure the reaction vessel is appropriately vented, especially during the addition of reagents that may cause gas evolution.

Q5: Can I use a different oxidant or base for the nitrile oxide formation?

A5: Yes, several other reagents can be used.

  • Oxidants: Besides NCS, other common oxidants for converting aldoximes to nitrile oxides include sodium hypochlorite (bleach), Oxone®, and hypervalent iodine reagents.[4][5] The choice of oxidant can influence reaction rate and yield, and may require optimization.

  • Bases: In addition to triethylamine, other organic bases like pyridine or diisopropylethylamine (DIPEA) can be used. Inorganic bases like sodium bicarbonate can also be employed, particularly if using an oxidant like sodium hypochlorite. The choice of base can affect the reaction rate and should be compatible with the chosen solvent and oxidant.

IV. References

  • (E)-2-Bromobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, E67(9), o2338. [Link]

  • Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Beilstein Journal of Organic Chemistry, 10, 2368–2375. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(6), 4815-4818. [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 31(3), 1731-1735. [Link]

  • Microwave synthesis method of benzaldehyde oxime compound. Google Patents, CN105837321A.

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 27(1), 136-146. [Link]

  • p-BROMOBENZALDEHYDE. Organic Syntheses, Coll. Vol. 2, p.85 (1943); Vol. 18, p.13 (1938). [Link]

  • 4-AMINOBUTYRIC ACID. Organic Syntheses, Coll. Vol. 4, p.39 (1963); Vol. 35, p.1 (1955). [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1185-1193. [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (11), 1222-1223. [Link]

  • A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide. Chemical Papers, 76(5), 3005-3010. [Link]

  • 1,3-Dipolar cycloadditions of mesitonitrile oxide to chiral α,β-unsaturated enones catalyzed by Lewis acids. ARKIVOC, 2005(5), 103-115. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1767. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Benzonitrile Oxide to 2(1H )-Pyrazinone and Its N - and O - Methyl Derivatives. HETEROCYCLES, 53(1), 69-76. [Link]

  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]

  • Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides. Journal of the Chemical Society B: Physical Organic, 1967, 449-453. [Link]

  • Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. International Journal of Molecular Sciences, 23(21), 12639. [Link]

  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry, 2019(25), 4260-4270. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry, 32(11), 2261-2268. [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 907-912. [Link]

  • Mechanistic investigation of 1,3-dipolar cycloaddition between bifunctional 2-pyridylselenyl reagents and nitriles including reactions with cyanamides. CrystEngComm, 15(35), 7074-7084. [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(35), 22883-22895. [Link]

  • 2-Bromobenzonitrile. PubChem. [Link]

  • K3PO4–Mediated Synthesis of Chromeno–[3,4‐c]isoxazole from 3–Nitro–2H–chromene and α–Chloro Aldehyde via Michael Addition/C−Cl Bond Cleavage/Deformylation as Key Fragmentation Sequences. Chemistry – An Asian Journal, 17(22), e202200889. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5609. [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Journal of Medicinal Chemistry, 28(10), 1558-1560. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(1), M1581. [Link]

  • Synthesis and Photophysical Study of 3‐(Isoxazol‐5‐yl)Coumarins. ChemistryOpen, 8(8), 1024-1031. [Link]

Sources

Optimization

Technical Support Center: Minimizing Impurities in the Preparation of Isoxazole Intermediates

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of isoxazole intermediates. Isoxazoles are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis is often plagued by the formation of impurities that can complicate purification and compromise final product quality. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you minimize impurities and optimize your synthetic routes.

Understanding Common Impurity Formation Pathways

The successful synthesis of isoxazole intermediates hinges on controlling the reaction pathways that lead to undesirable byproducts. The most prevalent impurities often arise from the inherent reactivity of the starting materials and intermediates. Understanding these pathways is the first step toward their prevention.

Key Synthetic Routes and Associated Impurities:
  • 1,3-Dipolar Cycloaddition: This is a powerful method for constructing the isoxazole ring, typically involving the reaction of a nitrile oxide with an alkyne.[1][2] However, the high reactivity of the nitrile oxide intermediate can lead to dimerization, forming furoxan byproducts. Another common challenge is the formation of regioisomers when using unsymmetrical alkynes.

  • Condensation of β-Dicarbonyl Compounds with Hydroxylamine: The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride is a classic approach.[1][3] When an unsymmetrical dicarbonyl is used, the reaction can yield a mixture of regioisomeric isoxazoles , which are often difficult to separate due to similar polarities.

  • Cyclization of Chalcones: α,β-unsaturated ketones (chalcones) can be cyclized with hydroxylamine to form isoxazolines, which are then oxidized to isoxazoles.[4] Impurities can include unreacted chalcone and the intermediate isoxazoline .

The following diagram illustrates the common impurity formation pathways in the 1,3-dipolar cycloaddition route.

G cluster_main 1,3-Dipolar Cycloaddition cluster_solutions Troubleshooting Strategies Precursor Aldoxime/Hydroximoyl Chloride NitrileOxide Nitrile Oxide Intermediate Precursor->NitrileOxide In situ generation (e.g., base, oxidant) DesiredProduct Desired Isoxazole Regioisomer NitrileOxide->DesiredProduct [3+2] Cycloaddition Regioisomer Regioisomeric Impurity NitrileOxide->Regioisomer [3+2] Cycloaddition (alternative orientation) Furoxan Furoxan Dimer NitrileOxide->Furoxan Dimerization (side reaction) Alkyne Unsymmetrical Alkyne Alkyne->DesiredProduct Alkyne->Regioisomer SlowAddition Slow addition of precursor SlowAddition->NitrileOxide Minimizes concentration ExcessAlkyne Use slight excess of alkyne ExcessAlkyne->DesiredProduct Favors cycloaddition SolventChoice Optimize solvent polarity SolventChoice->Regioisomer Influences selectivity TempControl Lower reaction temperature TempControl->Furoxan Reduces dimerization rate

Caption: Impurity formation in 1,3-dipolar cycloaddition and mitigation strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My reaction produces a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a frequent challenge, especially in 1,3-dipolar cycloadditions and syntheses using unsymmetrical 1,3-dicarbonyl compounds. Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, along with the reaction conditions.

Causality and Solutions:

  • For 1,3-Dipolar Cycloadditions: The regiochemical outcome is dictated by the frontier molecular orbital (FMO) interactions between the nitrile oxide and the dipolarophile (alkyne).

    • Solvent Effects: The polarity of the solvent can influence the energy levels of the FMOs. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) can significantly alter the isomeric ratio. In some cases, fluorinated solvents have been shown to enhance regioselectivity.

    • Catalysis: The use of a catalyst can direct the cycloaddition towards a specific regioisomer. For instance, copper(I)-catalyzed cycloadditions often exhibit high regioselectivity.[5]

    • Substrate Modification: Altering the electronic properties of your substrates by adding electron-withdrawing or electron-donating groups can favor one regioisomer over the other.

  • For Condensation with 1,3-Dicarbonyls:

    • pH Control: The pH of the reaction medium can influence which carbonyl group of the diketone is more reactive towards hydroxylamine. A systematic screening of pH may be necessary to favor the desired isomer.[5]

    • Use of a Lewis Acid: A Lewis acid, such as BF₃·OEt₂, can be employed to control the regioselectivity in the synthesis from β-enamino diketones.

Issue 2: I'm observing a significant amount of furoxan byproduct in my 1,3-dipolar cycloaddition.

Answer: Furoxan (1,2,5-oxadiazole-2-oxide) formation is the result of the dimerization of the nitrile oxide intermediate. This side reaction is particularly prevalent when the concentration of the nitrile oxide is high or when the dipolarophile (alkyne) is not sufficiently reactive.

Causality and Solutions:

  • High Nitrile Oxide Concentration: The dimerization is a second-order reaction with respect to the nitrile oxide. Therefore, minimizing its concentration at any given time is key.

    • Slow Addition: Instead of adding the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride) all at once, add it slowly to the reaction mixture containing the alkyne. This maintains a low steady-state concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.

  • Stoichiometry:

    • Excess Dipolarophile: Use a slight excess of the alkyne (e.g., 1.2-1.5 equivalents) to ensure there is always a reactive partner available for the nitrile oxide as it is generated.

  • Reaction Temperature:

    • Temperature Optimization: Higher temperatures can sometimes accelerate the rate of dimerization more than the cycloaddition. It is crucial to optimize the reaction temperature; sometimes lowering it and extending the reaction time can lead to a cleaner reaction profile.

Issue 3: My isoxazole derivative appears to be decomposing during workup or purification.

Answer: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.

Causality and Solutions:

  • Strongly Basic or Acidic Conditions: The N-O bond can be cleaved in the presence of strong bases or acids.

    • Mitigation: Use milder workup procedures. Neutralize the reaction mixture carefully and avoid extractions with strong acids or bases. Buffer your aqueous washes if necessary.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.

    • Mitigation: If other functional groups in your molecule require reduction, consider alternative reducing agents that are chemoselective and will not affect the isoxazole ring.

  • Photochemical Conditions: Exposure to UV irradiation can induce rearrangement of the isoxazole ring.

    • Mitigation: Protect your reaction and product from direct light, especially if they are light-sensitive. Use amber glassware or cover your reaction vessel with aluminum foil.

Issue 4: My reaction is sluggish or gives a low yield.

Answer: Low yields can be attributed to several factors, including inefficient reaction conditions, poor solubility of reactants, or decomposition of starting materials.

Causality and Solutions:

  • Inefficient Reaction Conditions:

    • Energy Input: Traditional heating methods often require long reaction times at high temperatures, which can lead to product decomposition. Consider alternative energy sources.

      • Ultrasound Irradiation: Sonochemistry can dramatically accelerate reaction rates, often at lower temperatures, leading to higher yields and shorter reaction times.[6] This is due to the phenomenon of acoustic cavitation, which enhances mass transfer and reaction efficiency.[6]

      • Microwave-Assisted Synthesis: Microwave heating can also significantly reduce reaction times and improve yields compared to conventional methods.

    • Catalyst Screening: The chosen catalyst may not be optimal for your specific substrates. Screening a variety of catalysts, including Lewis acids, bases, or even metal-free organocatalysts like pyruvic acid, could identify a more effective option.

  • Poor Reactant Solubility:

    • Solvent Optimization: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. Common solvents for isoxazole synthesis include acetonitrile, DMF, and DMSO. A systematic screening of solvents is often a worthwhile endeavor.

  • Reagent Purity and Quality:

    • Starting Material Purity: Impurities in your starting materials can inhibit catalysts or lead to side reactions. Purify your starting materials if their purity is questionable.

    • Hydroxylamine Quality: Hydroxylamine and its salts can be toxic and corrosive. Ensure you are using a high-quality reagent and handle it with appropriate safety precautions in a well-ventilated fume hood.[7]

Frequently Asked Questions (FAQs)

Q1: What are the best general purification strategies for isoxazole intermediates?

A1: Purification can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities to the desired product.

  • Column Chromatography: This is the most common and versatile method. A systematic screening of solvent systems using thin-layer chromatography (TLC) is crucial to find conditions that provide the best separation. Sometimes, a mixture of three solvents or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve resolution.

  • Crystallization: If your isoxazole is a solid, crystallization can be a highly effective purification technique to obtain material of high purity. Experiment with different solvent systems to induce crystallization.

  • "Group-Assisted Purification": Some modern synthetic protocols, particularly those conducted in aqueous media, can yield products of high purity that precipitate out of the reaction mixture. In these cases, simple suction filtration may be sufficient without the need for chromatography.[3][8]

Q2: Can I use microwave irradiation to speed up my isoxazole synthesis?

A2: Yes, microwave-assisted synthesis is a very effective technique for preparing isoxazole derivatives. It often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. It is particularly useful for 1,3-dipolar cycloaddition reactions.

Q3: What are the key safety precautions when working with hydroxylamine hydrochloride?

A3: Hydroxylamine and its salts can be toxic, corrosive, and are recognized as potent genotoxic impurities that must be controlled to very low levels in drug substances.[7] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling information.

Q4: Can isoxazoles be synthesized without a metal catalyst?

A4: Yes, several metal-free methods have been developed. These often rely on organocatalysts, such as itaconic acid or pyruvic acid, or are promoted by alternative energy sources like ultrasound. Some reactions can even proceed without any catalyst under the right conditions, for example, in aqueous media or under solvent-free conditions.[1][8]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

This protocol is adapted from a multicomponent reaction strategy that leverages the benefits of sonochemistry for a green and efficient synthesis.[6]

Materials:

  • Aromatic aldehyde (1.0 eq.)

  • Ethyl acetoacetate (1.0 eq.)

  • Hydroxylamine hydrochloride (1.0 eq.)

  • Pyruvic acid (5 mol%)

  • Water

Procedure:

  • In a suitable reaction vessel, combine the aromatic aldehyde (1.0 eq.), ethyl acetoacetate (1.0 eq.), hydroxylamine hydrochloride (1.0 eq.), and pyruvic acid (5 mol%) in water.

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified power (e.g., 90 W) at room temperature or slightly elevated temperature (e.g., 50 °C).[6]

  • Monitor the reaction progress by TLC. Reaction times are typically short, often in the range of 15-35 minutes.[6]

  • Upon completion, the product often precipitates from the aqueous medium.

  • Collect the solid product by suction filtration, wash with cold water, and dry. This method can often yield a product of high purity without the need for column chromatography.[6]

Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition via In Situ Nitrile Oxide Generation

This protocol describes the in situ generation of a nitrile oxide from an aldoxime followed by its cycloaddition with an alkyne.

Materials:

  • Aldoxime (1.0 eq.)

  • N-Chlorosuccinimide (NCS) or Chloramine-T (1.1 eq.)

  • Terminal alkyne (1.2 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Solvent (e.g., Acetonitrile, CH₃CN)

Procedure:

  • Dissolve the aldoxime (1.0 eq.) and the terminal alkyne (1.2 eq.) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, prepare a solution or slurry of the oxidant (e.g., NCS) in the same solvent.

  • To the flask containing the aldoxime and alkyne, add the triethylamine.

  • Slowly add the oxidant solution/slurry to the reaction mixture over a period of 30-60 minutes at room temperature or as optimized.

  • Stir the reaction for several hours or until completion as monitored by TLC.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary Table

The choice of reaction conditions can dramatically impact the outcome of your synthesis. The following table summarizes the effect of solvent and temperature on the yield of a model 1,3-dipolar cycloaddition reaction, highlighting the importance of optimization.

EntrySolventTemperature (°C)Yield (%)Reference
1DMSO80~40
2DMF80~55
3CH₃CN60~70
4CH₃CN80~90
5CH₃CN90~80

Data is representative and illustrates general trends. Actual results will vary based on specific substrates.

Visualization of Troubleshooting Logic

The following diagram provides a logical workflow for troubleshooting low product yield in isoxazole synthesis.

Troubleshooting_Yield Start Low or No Product Yield CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity Purify Purify Starting Materials CheckPurity->Purify Impure OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Pure Purify->OptimizeConditions SolventScreen Screen Solvents OptimizeConditions->SolventScreen Yes ConsiderEnergySource Consider Alternative Energy Source OptimizeConditions->ConsiderEnergySource No Improvement TempScreen Vary Temperature SolventScreen->TempScreen CatalystScreen Screen Catalysts / Reagents TempScreen->CatalystScreen CatalystScreen->ConsiderEnergySource Ultrasound Use Ultrasound Irradiation ConsiderEnergySource->Ultrasound Yes Microwave Use Microwave Synthesis ConsiderEnergySource->Microwave Yes Success Improved Yield ConsiderEnergySource->Success No Ultrasound->Success Microwave->Success

Caption: Troubleshooting logic for low reaction yield.

References

  • Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
  • Technical Support Center: Isoxazole Synthesis Optimization. Benchchem.
  • Technical Support Center: Optimization of Isoxazole Formation. Benchchem.
  • Hydroxylamine hydrochloride: Significance and symbolism. Google AI Search.
  • Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate.
  • Construction of Isoxazole ring: An Overview.
  • Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. Benchchem.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.

Sources

Troubleshooting

Technical Support Center: Refining Workup Procedures for Isoxazole Ester Synthesis

Welcome to the technical support center for isoxazole ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the critical post-reaction...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the critical post-reaction workup and purification stages. Instead of a generic checklist, we will explore the chemical principles behind common problems and provide robust, field-proven solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to troubleshoot effectively, ensuring the integrity and yield of your target compounds.

Part 1: Frequently Asked Questions (FAQs) on General Workup & Purification

This section addresses the most common issues encountered after the synthesis reaction is complete, regardless of the specific synthetic route employed.

Q1: My reaction mixture has formed a persistent emulsion during the aqueous wash. How can I resolve this?

A: Emulsions are a frequent challenge, arising from finely dispersed droplets of one immiscible liquid within another, stabilized by surfactants or particulate matter from the reaction. Breaking them requires altering the physical properties of the interface.

Causality & Troubleshooting:

  • High Polarity of Aqueous Phase: The presence of salts, bases, or acids can increase the polarity of the aqueous layer, sometimes promoting emulsion formation.

  • Particulate Matter: Fine solids from the reaction can accumulate at the interface, physically stabilizing the emulsion.

  • High Concentration: A highly concentrated organic layer can be viscous, preventing efficient separation.

Solutions:

  • "Salting Out": Add a saturated solution of sodium chloride (brine).[1] This increases the ionic strength and polarity of the aqueous phase, forcing the less polar organic solvent to separate more cleanly.

  • Filtration: If you suspect fine particulates are the cause, filter the entire emulsified mixture through a pad of Celite®. This can remove the solid matter stabilizing the emulsion.

  • Solvent Addition: Add a small amount of a different, less polar organic solvent (e.g., diethyl ether if you are using ethyl acetate) to change the overall properties of the organic phase.

  • Patience & Physical Methods: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Gentle swirling or tapping of the funnel can sometimes coalesce the dispersed droplets. In stubborn cases, transferring the mixture to a larger beaker and stirring gently with a glass rod can be effective.

Q2: My isoxazole ester is hydrolyzing during basic aqueous washes. How can I remove acidic impurities without sacrificing my product?

A: This is a critical issue, as the ester functional group is susceptible to base-catalyzed hydrolysis, while a basic wash (e.g., with NaHCO₃ or Na₂CO₃) is often necessary to remove unreacted acidic starting materials or acidic byproducts. The isoxazole ring itself can also be sensitive to strongly basic conditions, potentially leading to ring-opening.

The core principle is to use a base that is strong enough to neutralize acidic impurities but weak enough, or used under conditions mild enough, to minimize ester cleavage.

Comparative Solutions for Basic Washes:

ReagentpKa of Conjugate AcidRecommended Use & RationalePotential Risks
5% NaHCO₃ (aq)10.3Recommended Standard. Sufficiently basic to remove most carboxylic acids and other strong acid impurities. Generally considered mild enough to prevent significant ester hydrolysis at room temperature with brief contact time.Can still cause minor hydrolysis, especially with unhindered esters or prolonged exposure. Vigorous CO₂ evolution requires careful and frequent venting of the separatory funnel.[2]
5% Na₂CO₃ (aq)10.3More basic than bicarbonate. Use when a slightly stronger base is needed to remove less acidic impurities.Higher risk of ester hydrolysis compared to bicarbonate.
Dilute NaOH (aq)15.7Not Recommended for Esters. A strong base that will rapidly hydrolyze most esters.[3] Only consider in specific cases where the ester is extremely sterically hindered and the acidic impurity is very weak.High risk of complete product loss through hydrolysis. Can also promote isoxazole ring cleavage.
Saturated NH₄Cl (aq)9.25Alternative for pH adjustment. A mildly acidic salt solution used to quench reactions or wash away more basic components. It can be used after a very brief, carefully monitored basic wash to neutralize any residual base.Not a basic wash; will not remove acidic impurities.

Recommended Protocol:

  • Perform the wash with cold 5% aqueous NaHCO₃.

  • Minimize the contact time; shake gently for no more than 60 seconds.

  • Immediately separate the layers.

  • Consider a subsequent wash with water or brine to remove any residual bicarbonate.

Q3: My crude product shows multiple spots on TLC with very similar R_f values. How can I effectively purify my isoxazole ester?

A: This is a common purification challenge, often arising from the formation of regioisomers or structurally similar byproducts. Standard silica gel chromatography may fail to provide adequate separation. A systematic approach to method development is required.

Troubleshooting Purification Strategy:

G cluster_1 Optimization Strategy cluster_2 Alternative Methods TLC Run TLC in standard solvent (e.g., 30% EtOAc/Hexanes) Solvent Screen Solvent Systems: - Vary polarity (10-50% EtOAc/Hex) - Try different solvents (DCM/MeOH) - Add modifier (1% AcOH or TEA) TLC->Solvent Poor Separation Crystal Crystallization: - Attempt if product is solid - Screen various solvent systems TLC->Crystal Product is a Solid Stationary Change Stationary Phase: - Alumina (Neutral, Basic, or Acidic) - Reverse-Phase (C18) Silica Solvent->Stationary Still Poor Separation Prep High-Resolution Techniques: - Preparative TLC/HPLC - Supercritical Fluid Chromatography (SFC) Stationary->Prep Still Poor Separation

Detailed Strategies:

  • Solvent System Screening: Before committing to a large-scale column, systematically screen different solvent systems using TLC. Sometimes, a ternary mixture (e.g., Hexane/EtOAc/DCM) or the addition of a small amount of acetic acid (to sharpen acidic spots) or triethylamine (for basic spots) can dramatically improve separation.

  • Alternative Stationary Phases: If silica gel is ineffective, consider other options. Alumina can offer different selectivity. For very non-polar compounds, reverse-phase (C18) silica with polar mobile phases (e.g., water/acetonitrile) may provide the necessary resolution.

  • High-Performance Techniques: For particularly difficult separations of valuable materials, preparative HPLC or Supercritical Fluid Chromatography (SFC) are powerful tools. SFC is especially adept at separating isomers.[4]

  • Crystallization: If your target isoxazole ester is a solid, crystallization can be an excellent method for purification, often yielding material of very high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that favor the crystallization of your desired product.

Q4: The product appears to be decomposing on the silica gel column. What should I do?

A: Product degradation on silica gel is typically due to the acidic nature of standard silica. The isoxazole ring's N-O bond can be labile under certain conditions.

Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in your column solvent and add 1-2% triethylamine (or another volatile base like pyridine). This deactivates the acidic silanol groups on the surface.

  • Use a Different Stationary Phase: Switch to neutral alumina, which is less acidic than silica gel.

  • Minimize Contact Time: Use flash chromatography with slightly more polar solvent mixtures to push the compound through the column faster. Avoid letting the compound sit on the column for an extended period.

  • Alternative Purification: If the compound is highly sensitive, avoid chromatography altogether. Pursue crystallization or, if the impurities are non-volatile, distillation (for liquid products).

Part 2: Method-Specific Workup Protocols & Troubleshooting

Synthesis Route 1: 1,3-Dipolar Cycloaddition

This route involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. A major challenge is the dimerization of the unstable nitrile oxide intermediate to form a furoxan byproduct, which can complicate purification.

Protocol: Workup for a 1,3-Dipolar Cycloaddition

  • Quenching: Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature. If a solid oxidant like NCS was used, filter the crude mixture through a Celite® plug to remove insoluble residues.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the reaction solvent.

  • Liquid-Liquid Extraction:

    • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with:

      • Water (2x) to remove water-soluble salts.

      • 5% aqueous NaHCO₃ (1x) to remove any acidic byproducts (monitor for hydrolysis, see Q2).

      • Brine (1x) to facilitate separation.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via column chromatography. Furoxan byproducts are often less polar than the desired isoxazole ester; they will typically elute first.

G Start Reaction Mixture (Post-Cycloaddition) Filter Filter through Celite® (if solid oxidant used) Start->Filter Concentrate1 Concentrate under Reduced Pressure Filter->Concentrate1 Redissolve Redissolve in EtOAc/DCM Concentrate1->Redissolve Wash_H2O Wash with Water Redissolve->Wash_H2O Wash_NaHCO3 Wash with 5% NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate2 Concentrate to Yield Crude Product Dry->Concentrate2 Purify Purify via Column Chromatography Concentrate2->Purify

Synthesis Route 2: Condensation of 1,3-Dicarbonyls with Hydroxylamine

This classic method involves the reaction of a β-keto-ester with hydroxylamine hydrochloride, often under basic or acidic conditions.[5] The workup must effectively neutralize the catalyst and remove unreacted starting materials.

Protocol: Workup for a Base-Catalyzed Condensation

  • Neutralization/Quenching: Cool the reaction mixture and pour it slowly into a beaker containing crushed ice and dilute acid (e.g., 1M HCl) to neutralize the base catalyst. The product may precipitate at this stage.

  • Product Collection (if precipitate forms):

    • If a solid crashes out, collect it by suction filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • Dry the solid under vacuum. This "crude" solid can then be assessed for purity or recrystallized.

  • Product Collection (if no precipitate):

    • If the product remains in solution, transfer the mixture to a separatory funnel.

    • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, ethyl acetate) (3x).[6]

    • Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1x) and then brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography or crystallization.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic-Chemistry.org. Retrieved from [Link]

  • Mishra, N. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Retrieved from [Link]

  • Gawande, M. B., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Retrieved from [Link]

  • ResearchGate. (2021). One-Pot Multicomponent Synthesis of 3-Methyl-4-(Hetero)Arylmethylene Isoxazole-5(4H)-Ones Using Guanidine Hydrochloride as the Catalyst under Aqueous Conditions. ResearchGate. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PubMed Central. Retrieved from [Link]

  • Harris, M., et al. (2019). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications. Retrieved from [Link]

  • Various Authors. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Retrieved from [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Retrieved from [Link]

  • Sara, U., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Retrieved from [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.com. Retrieved from [Link]

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Retrieved from [Link]

  • Sharma, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central. Retrieved from [Link]

  • Kumar, V., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2020). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry. Retrieved from [Link]

  • Postnikov, S., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. Retrieved from [Link]

  • YouTube. (2019). synthesis of isoxazoles. YouTube. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate Analogs

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in the development of numerous therapeutic agents.[1][2][3] A multitude of drugs incorporating the isoxazole core have received FDA approval, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][4][5]

This guide focuses on a specific, synthetically accessible chemical space: analogs of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate . We will provide an in-depth, comparative analysis of the structure-activity relationships (SAR) for this family of compounds. By systematically dissecting how modifications to the phenyl ring and the carboxylate function impact biological activity, this document aims to equip researchers and drug development professionals with actionable insights for designing next-generation isoxazole-based therapeutics.

The Core Moiety: Rationale for Analog Development

The lead compound, Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate, serves as a foundational template for analog design. Each component of this molecule offers a vector for chemical modification to probe and optimize biological activity.

  • The 3,5-Disubstituted Isoxazole Core: Provides a rigid, stable linker that correctly orients the functional groups for target engagement.

  • The 5-Phenyl Ring: Acts as a key recognition element. The nature and position of substituents on this ring can drastically alter target affinity and selectivity. The ortho-bromo substituent is a critical starting point, introducing both steric and electronic features that influence conformation and binding.

  • The 3-Carboxylate Group: This position is ripe for modification to modulate solubility, cell permeability, and interaction with target residues. Conversion to amides, in particular, introduces a hydrogen bond donor and allows for the exploration of a wide range of substituents.

The strategic design of analogs, therefore, focuses on systematically altering these positions to map the chemical space required for optimal potency and drug-like properties.

Caption: Core structure and primary points for analog modification.

General Synthetic Pathways to Isoxazole Analogs

The construction of the 3,5-disubstituted isoxazole ring is most commonly and efficiently achieved via a [3+2] cycloaddition reaction. This involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne dipolarophile.[6] This robust methodology allows for significant diversity in both the 3- and 5-positions of the resulting isoxazole.

Synthesis_Workflow start Substituted Benzaldehyde step1 React with NH2OH·HCl start->step1 oxime Benzaldoxime Intermediate step1->oxime step2 Oxidative Halogenation (e.g., NCS in DMF) oxime->step2 hydroximoyl_halide Hydroximoyl Halide step2->hydroximoyl_halide step3 Base-mediated elimination (Et3N) hydroximoyl_halide->step3 nitrile_oxide Nitrile Oxide (in situ) step3->nitrile_oxide cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Methyl Propiolate alkyne->cycloaddition product Methyl 5-(substituted-phenyl) isoxazole-3-carboxylate cycloaddition->product

Caption: General workflow for the synthesis of the isoxazole core.

Experimental Protocol: Synthesis of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

This protocol is a representative example for the synthesis of the core scaffold.

  • Step 1: Oxime Formation. To a solution of 2-bromobenzaldehyde (10 mmol) in ethanol (50 mL), add hydroxylamine hydrochloride (11 mmol) and sodium acetate (12 mmol). Reflux the mixture for 2-4 hours, monitoring by TLC. After completion, cool the reaction, add water (100 mL), and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 2-bromobenzaldoxime.

  • Step 2: Hydroximoyl Chloride Formation. Dissolve the 2-bromobenzaldoxime (8 mmol) in N,N-dimethylformamide (DMF, 20 mL). Cool the solution to 0°C and add N-chlorosuccinimide (NCS) (8.8 mmol) portion-wise over 30 minutes. Stir the reaction at 0°C for 1 hour, then at room temperature for 2 hours.

  • Step 3: In Situ Cycloaddition. To the resulting solution containing the hydroximoyl chloride, add methyl propiolate (12 mmol). Cool the mixture to 0°C and add triethylamine (Et₃N) (16 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Step 4: Workup and Purification. Pour the reaction mixture into ice water (200 mL) and extract with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the title compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of isoxazole derivatives is highly dependent on the nature and position of their substituents. The following sections compare the performance of various analogs based on reported experimental data, primarily focusing on anticancer and antimicrobial activities, which are widely studied for this class of compounds.[4][7]

A. Phenyl Ring Modifications (Position 5)

The electronic and steric properties of the substituent on the 5-phenyl ring are critical determinants of activity.

  • Halogens: The presence of a halogen, an electron-withdrawing group, is often beneficial for activity.[8] In a study of N-phenyl-5-carboxamidyl isoxazoles as potential agents for colon cancer, the analog with a chloro group at the para-position of the N-phenyl ring (a different part of the molecule, but illustrating the principle) showed the highest activity against colon cancer cell lines.[9] The position of the halogen is also crucial; moving the bromo- group from the ortho to meta or para positions can significantly alter the molecule's preferred conformation, thereby affecting how it fits into a target's binding pocket.

  • Electron-Withdrawing vs. Electron-Donating Groups: SAR studies on related isoxazoles reveal a clear trend. For a series of 5-phenylisoxazole-3-carboxylic acid derivatives designed as xanthine oxidase inhibitors, the presence of a cyano group (electron-withdrawing) at the meta-position of the phenyl ring was the preferred substitution, whereas its replacement with a nitro group led to a general reduction in potency.[10] Conversely, electron-donating groups may be less favorable depending on the target.

Table 1: Comparison of Phenyl Ring Substituents on Biological Activity (Illustrative)

Compound ID R1 (Position on Phenyl Ring) Target/Assay Activity (IC₅₀ / MIC) Reference
Core 2-Bromo - - -
Analog A 3-Cyano Xanthine Oxidase Micromolar/Submicromolar [10]
Analog B 3-Nitro Xanthine Oxidase Reduced Potency vs. A [10]
Analog C 4-Fluoro DPPH Antioxidant Potent (IC₅₀ = 0.45 µg/mL) [11]

| Analog D | 4-Trifluoromethyl | Antimicrobial | Active Scaffold |[8] |

This table is illustrative, compiling data from closely related isoxazole scaffolds to demonstrate SAR principles.

B. Carboxylate and Carboxamide Modifications (Position 3)

Modification at the C3 position is a cornerstone of isoxazole SAR studies, primarily involving the conversion of the ester to a diverse library of amides.

  • Ester vs. Amide: The methyl ester itself can be active, but conversion to a carboxamide introduces a hydrogen bond donor and a vector for adding diverse chemical groups. This strategy is widely employed to enhance target interactions and improve pharmacokinetic properties.

  • Amide Substituents (R₂): The nature of the substituent on the amide nitrogen (R₂) profoundly impacts activity.

    • Aromatic Amides: A study on 5-methyl-3-phenylisoxazole-4-carboxamides showed that substituting the amide with different anilines led to a range of cytotoxic activities.[12] Compound 2e (N-(4-(trifluoromethoxy)phenyl)) was the most active against the B16F1 melanoma cell line with an IC₅₀ of 0.079 µM, while compound 2a (N-(4-chloro-2,5-dimethoxyphenyl)) was most potent against HepG2 liver cancer cells (IC₅₀ = 7.55 µM).[12] This highlights the sensitivity of the SAR to both the cancer cell line and the specific substitution pattern on the aniline ring.

    • Aliphatic/Alicyclic Amides: In a separate study, a series of 5-phenyl-3-isoxazole carboxamides were synthesized and tested for antimicrobial activity. While specific data is qualitative, it was noted that several compounds showed significant antibacterial activity against S. aureus and E. coli.[7]

Table 2: Comparison of Position 3 Carboxamide Analogs on Anticancer Activity

Compound ID R₂ (Amide Substituent) Cell Line Activity (IC₅₀ in µM) Reference
2a 4-Chloro-2,5-dimethoxyphenyl HepG2 7.55 [12]
2b 3-(Trifluoromethyl)phenyl B16F1 1.13 [12]
2e 4-(Trifluoromethoxy)phenyl B16F1 0.079 [12]

| 3 | 4-Chlorophenyl | Colon 38 / CT-26 | 2.5 µg/mL (~6.9 µM) |[9] |

Data adapted from studies on closely related isoxazole-carboxamide scaffolds.

Insights into the Mechanism of Action

The diverse biological activities of isoxazole analogs stem from their ability to interact with a wide range of biological targets.

  • Enzyme Inhibition: As noted, certain 5-phenylisoxazole-3-carboxylic acid derivatives are potent inhibitors of xanthine oxidase.[10]

  • Signal Transduction Pathway Modulation: One of the most compelling mechanisms identified for an isoxazole-carboxamide analog was the inhibition of STAT3 phosphorylation.[9] The STAT3 signaling pathway is a critical target in oncology, as its constitutive activation is common in many cancers. The lead compound from this study, N-(4-chlorophenyl)-5-carboxamidyl isoxazole, was shown to down-regulate phosphorylated STAT3 in colon cancer cells, suggesting its mechanism involves the inhibition of the JAK/STAT signaling cascade.[9]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 dimer STAT3 Dimer p_stat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription isoxazole Isoxazole Analog (Compound 3) isoxazole->inhibition MTS_Workflow A 1. Seed cells in 96-well plate B 2. Incubate 24h A->B C 3. Treat with serial dilutions of analogs B->C D 4. Incubate 48-72h C->D E 5. Add MTS Reagent D->E F 6. Incubate 1-4h E->F G 7. Read Absorbance (490 nm) F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for determining in vitro cytotoxicity via MTS assay.

Conclusion and Future Outlook

The Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate scaffold is a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationship is finely tuned by modifications at both the 5-phenyl and 3-carboxylate positions.

Key SAR insights include:

  • Position 5 (Phenyl Ring): Electron-withdrawing substituents, such as halogens and trifluoromethyl groups, are frequently associated with enhanced biological activity. Their positioning is critical for optimizing target engagement.

  • Position 3 (Carboxylate): Conversion of the ester to a carboxamide is a highly effective strategy. The choice of the amide substituent allows for extensive SAR exploration, with substituted anilines proving particularly effective in generating potent anticancer compounds.

Future research should focus on a multi-pronged approach. Firstly, expanding the library of analogs with diverse substituents at the ortho, meta, and para positions of the 5-phenyl ring is necessary to build a more comprehensive QSAR model. Secondly, exploring a wider range of bioisosteric replacements for the carboxamide at position 3 could yield compounds with improved pharmacokinetic profiles. Finally, identifying the specific molecular targets for the most active compounds, beyond pathway-level analysis, will be crucial for rational, target-based drug design and optimization.

References

  • Kaur, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Li, S., et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Polshettiwar, P., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • Singh, S., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935. [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • Al-Qaisi, J., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10731. [Link]

  • Al-Qaisi, J., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18197. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]

  • National Institutes of Health. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. [Link]

  • Ahmed, S., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new isoxazole carboxamides. [Link]

  • ResearchGate. (n.d.). Synthesis and Antibacterial Activity of Novel 5-(heteroaryl)isoxazole Derivatives. [Link]

  • Al-Masoudi, N., et al. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. American Journal of Pharmacological Sciences, 2(1), 14-20. [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Ortho-, Meta-, and Para-Bromophenyl Isoxazoles for Researchers

For researchers and scientists in the field of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. Even a subtle shift in the position of a subs...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. Even a subtle shift in the position of a substituent on an aromatic ring can dramatically alter a compound's efficacy and selectivity. This guide provides an in-depth comparison of the bioactivity of three positional isomers of bromophenyl isoxazoles: ortho-, meta-, and para-bromophenyl isoxazole. While direct comparative studies on these specific isomers are limited, this document synthesizes available data, discusses structure-activity relationships (SAR), and provides detailed experimental protocols to empower researchers in their exploration of this promising class of compounds.

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromophenyl substituent offers a strategic modification to enhance lipophilicity and potentially improve cell membrane permeability, thereby influencing biological activity.[1] However, the precise positioning of the bromine atom—ortho, meta, or para—is a critical determinant of the molecule's overall biological profile.

The Decisive Role of Isomerism: A Structural Overview

The fundamental difference between the ortho-, meta-, and para-bromophenyl isoxazole isomers lies in the spatial arrangement of the bromine atom on the phenyl ring relative to the point of attachment to the isoxazole core. This seemingly minor variation can significantly impact the molecule's electronic properties, steric hindrance, and ability to interact with biological targets.

Caption: The ortho, meta, and para positions of the bromine atom on the phenyl ring.

Synthesis of Bromophenyl Isoxazole Isomers

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. Another prevalent approach is the reaction of a chalcone derivative with hydroxylamine hydrochloride.[2] The choice of starting materials, specifically the substituted benzaldehyde, dictates the final position of the bromine atom on the phenyl ring.

Generalized Synthetic Workflow

The synthesis of bromophenyl isoxazoles can be conceptualized as a multi-step process, often commencing with the formation of a chalcone intermediate.

Caption: Generalized workflow for the synthesis of bromophenyl isoxazoles.

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-5-substituted Isoxazole

This protocol is adapted from a general method for isoxazole synthesis from chalcones.[3]

Step 1: Synthesis of Chalcone (e.g., 1-(Substituted)-3-(4-bromophenyl)prop-2-en-1-one)

  • Dissolve the appropriate substituted acetophenone (0.01 mol) and 4-bromobenzaldehyde (0.01 mol) in ethanol (25 mL).

  • Slowly add an aqueous solution of sodium hydroxide (40%) with constant stirring.

  • Continue stirring at room temperature for 4-6 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with cold water, and recrystallize from ethanol.

Step 2: Cyclization to Isoxazole

  • Reflux a mixture of the synthesized chalcone (0.01 mol) and hydroxylamine hydrochloride (0.015 mol) in ethanol (30 mL).

  • Add a solution of potassium hydroxide (0.02 mol) in ethanol dropwise to the refluxing mixture.

  • Continue refluxing for 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TCC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3-(4-bromophenyl)-5-substituted isoxazole.

Comparative Bioactivity: A Multifaceted Analysis

The biological evaluation of these isomers is crucial to understanding their therapeutic potential. Here, we delve into their anticipated activities in key areas of drug discovery.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, often by inducing apoptosis in cancer cells.[4][5] The position of the bromo substituent is expected to influence this activity. While direct comparative data for the three bromophenyl isoxazole isomers is scarce, structure-activity relationship studies of other halogenated isoxazoles can provide valuable insights. For instance, in a series of 4-isoxazolyl-1,4-dihydropyridines, the para-bromo substituted analog exhibited greater activity than the meta- and ortho-chloro analogs, suggesting a potential trend of para > meta > ortho for halogen substitutions.[6]

Table 1: Hypothetical Comparative Anticancer Activity (IC50 in µM)

CompoundBreast Cancer (MCF-7)Lung Cancer (A549)Colon Cancer (HCT116)
ortho-Bromophenyl Isoxazole>50>50>50
meta-Bromophenyl Isoxazole25.530.228.7
para-Bromophenyl Isoxazole10.815.412.9
Doxorubicin (Control)0.81.21.0

Disclaimer: The data in this table is hypothetical and projected based on established structure-activity relationships for similar halogenated heterocyclic compounds. Experimental verification is required.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity.[7][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the ortho-, meta-, and para-bromophenyl isoxazole derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Antimicrobial Activity

Isoxazole-containing compounds have been investigated for their antibacterial and antifungal properties.[3][5][9][10][11] The electronic and steric effects of the bromine atom's position will likely modulate the antimicrobial spectrum and potency. Generally, electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity.

Table 2: Hypothetical Comparative Antimicrobial Activity (Zone of Inhibition in mm)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
ortho-Bromophenyl Isoxazole121011
meta-Bromophenyl Isoxazole151314
para-Bromophenyl Isoxazole181617
Ciprofloxacin (Control)2528N/A
Fluconazole (Control)N/AN/A22

Disclaimer: The data in this table is hypothetical and projected based on established structure-activity relationships for similar halogenated heterocyclic compounds. Experimental verification is required.

Experimental Protocol: Agar Disc Diffusion (Zone of Inhibition) Assay

This method is a widely used qualitative and semi-quantitative technique to screen for antimicrobial activity.[12][13][14]

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disc Application: Impregnate sterile paper discs with known concentrations of the ortho-, meta-, and para-bromophenyl isoxazole solutions.

  • Incubation: Place the discs on the inoculated agar surface and incubate at 37°C for 18-24 hours.

  • Zone Measurement: Measure the diameter of the clear zone of inhibition around each disc.

Anti-inflammatory Activity

Isoxazole derivatives have been reported to possess anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model in rodents.[2][15][16][17] The position of the bromine atom can influence the compound's ability to interact with inflammatory targets like cyclooxygenase (COX) enzymes.

Table 3: Hypothetical Comparative Anti-inflammatory Activity (% Inhibition of Edema)

Compound (at 20 mg/kg)1 hour3 hours5 hours
ortho-Bromophenyl Isoxazole25.330.128.5
meta-Bromophenyl Isoxazole35.842.540.2
para-Bromophenyl Isoxazole45.255.852.1
Indomethacin (Control)50.165.460.3

Disclaimer: The data in this table is hypothetical and projected based on established structure-activity relationships for similar halogenated heterocyclic compounds. Experimental verification is required.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for assessing acute anti-inflammatory activity.[18][19]

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week.

  • Compound Administration: Administer the test compounds (ortho-, meta-, and para-bromophenyl isoxazoles) and a standard drug (e.g., Indomethacin) orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The anticipated trend in bioactivity (para > meta > ortho) for bromophenyl isoxazoles can be rationalized by considering several factors:

  • Electronic Effects: The bromine atom is an electron-withdrawing group. Its position influences the electron density distribution across the entire molecule, which can affect its binding affinity to target proteins.

  • Steric Hindrance: The ortho position introduces the most significant steric bulk near the isoxazole ring, which could hinder the molecule from fitting into the active site of a target enzyme or receptor. The para position offers the least steric hindrance.

  • Lipophilicity and Pharmacokinetics: The position of the bromine atom can subtly alter the molecule's overall lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Caption: Interplay of factors influencing the bioactivity of bromophenyl isoxazole isomers.

Conclusion and Future Directions

The positional isomerism of the bromine atom on the phenyl ring of isoxazole derivatives is a critical factor governing their biological activity. Based on established SAR principles for halogenated heterocyclic compounds, the para-bromophenyl isoxazole isomer is anticipated to exhibit the most potent anticancer, antimicrobial, and anti-inflammatory activities, followed by the meta and then the ortho isomer. However, it is imperative for researchers to experimentally validate these hypotheses.

This guide provides a foundational framework, including detailed synthetic and biological evaluation protocols, to facilitate such investigations. Further studies involving the synthesis and systematic screening of all three isomers under identical experimental conditions are essential to definitively elucidate their comparative bioactivities. Such research will not only contribute to a deeper understanding of the structure-activity relationships of this important class of compounds but also pave the way for the rational design of more potent and selective isoxazole-based therapeutic agents.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide. (2025). BenchChem.
  • Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model. (2025). BenchChem.
  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazole derivatives. (n.d.). ResearchGate. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory. [Link]

  • Zone of Inhibition Test - Kirby Bauer Test. (n.d.). Microbe Investigations. [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate. [Link]

  • Isoxazoles known to have broad spectrum of pharmacological and biological activities. (n.d.). Scholars Research Library. [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2010). Journal of Pharmaceutical Analysis. [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2020). Oncology Letters. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). ES Food & Agroforestry. [Link]

  • Zone of Inhibition. (n.d.). Nelson Labs. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Nuclear Receptor RORγt. (2021). Journal of Medicinal Chemistry. [Link]

  • The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. (2025). Sciforum. [Link]

  • Process for the preparation of 3,5-disubstituted isoxazoles. (n.d.).
  • MTT ASSAY: Principle. (n.d.). [Link]

  • Synthesis of the brominated isoxazole 5a. (n.d.). ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). RSC Medicinal Chemistry. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2025). ResearchGate. [Link]

  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. (n.d.). Tetrahedron Letters. [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). [Link]

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (n.d.). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and antimicrobial evaluation of new isoxazole and pyrazole derivatives. (2025). ResearchGate. [Link]

  • Structure–activity relationship of isoxazole derivatives. (n.d.). ResearchGate. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules. [Link]

  • Synthesis and antimicrobial evaluation of new isoxazole and pyrazole derivatives. (2025). ResearchGate. [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. (n.d.). Archiv der Pharmazie. [Link]

  • Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. (n.d.). Molecules. [Link]

Sources

Validation

A Comparative Guide to Validating the Mechanism of Action of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate as a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] These five-membered heterocyclic compounds exhibit a remarkable breadth of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[3][4] This guide provides an in-depth, objective comparison of experimental methodologies to validate the hypothesized mechanism of action of a novel isoxazole derivative, Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate, as a kinase inhibitor.

The narrative will follow a logical progression, beginning with the formulation of a scientifically plausible hypothesis for the compound's molecular target. Subsequently, we will detail a suite of robust experimental protocols designed to rigorously test this hypothesis, comparing its performance with a well-characterized alternative. This guide is structured to provide not just a series of steps, but a comprehensive framework for understanding the causality behind experimental choices, ensuring scientific integrity and trustworthiness in the validation process.

Hypothesizing a Mechanism of Action: A Logic-Driven Approach

Given the prevalence of kinase inhibition as a mechanism for isoxazole-containing molecules, we hypothesize that Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate (herein referred to as M5BI-3C) exerts its biological effects through the inhibition of a key signaling kinase.[5][6] For the purpose of this guide, we will focus on a hypothetical target: p38 Mitogen-Activated Protein Kinase (MAPK) , a critical mediator of inflammatory and stress responses.

To provide a robust comparative analysis, we will utilize a well-established p38 MAPK inhibitor, SB203580 , as a reference compound and positive control throughout the experimental workflows.

Experimental Validation: A Multi-Faceted Approach

The validation of a small molecule's mechanism of action requires a tiered approach, moving from broad, target-agnostic methods to specific, hypothesis-driven assays. This ensures a comprehensive understanding of the compound's biological activity.

Phase 1: Initial Target Engagement and Selectivity Profiling

The initial phase aims to confirm direct binding of M5BI-3C to its putative kinase target and to assess its selectivity against a panel of other kinases.

1.1. Kinase Panel Screening

  • Objective: To determine the selectivity profile of M5BI-3C across a broad range of human kinases.

  • Methodology: A commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot™) will be utilized. M5BI-3C will be screened at a fixed concentration (e.g., 1 µM) against hundreds of kinases. The percentage of inhibition will be determined.

  • Data Presentation:

Kinase TargetM5BI-3C (% Inhibition at 1 µM)SB203580 (% Inhibition at 1 µM)
p38α (MAPK14)Hypothetical Data: 85%>95%
p38β (MAPK11)Hypothetical Data: 78%>90%
JNK1Hypothetical Data: 15%<20%
ERK2Hypothetical Data: 5%<10%
... (other kinases)......
  • Causality: This initial screen provides a broad overview of the compound's selectivity. High potency against p38α/β with minimal off-target effects would provide the first piece of evidence supporting our hypothesis.

1.2. Isothermal Titration Calorimetry (ITC)

  • Objective: To confirm direct binding of M5BI-3C to purified p38α and to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Methodology:

    • Prepare solutions of purified recombinant p38α protein and M5BI-3C in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.5 mM TCEP).

    • Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

    • Analyze the resulting data to determine the binding parameters.

  • Data Presentation:

CompoundTargetKD (nM)nΔH (kcal/mol)-TΔS (kcal/mol)
M5BI-3Cp38αHypothetical Data: 50Hypothetical Data: 1.1Hypothetical Data: -8.5Hypothetical Data: -1.2
SB203580p38α20-50~1-7.9-2.1
  • Causality: ITC provides definitive evidence of a direct interaction between the compound and the target protein, independent of enzymatic activity. It also offers insights into the nature of the binding forces.

Phase 2: In Vitro Enzymatic Inhibition

This phase focuses on quantifying the inhibitory potency of M5BI-3C on the enzymatic activity of p38α.

2.1. p38α Kinase Activity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of M5BI-3C against p38α kinase activity.

  • Methodology: A luminescence-based kinase assay (e.g., Promega ADP-Glo™) will be employed.

    • Activate recombinant p38α by incubating with an upstream kinase (e.g., MKK6).

    • In a 384-well plate, add the activated p38α, a specific substrate (e.g., ATF2 peptide), and varying concentrations of M5BI-3C or SB203580.

    • Initiate the kinase reaction by adding ATP.

    • After incubation, add ADP-Glo™ reagent to terminate the reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Data Presentation:

CompoundTargetIC50 (nM)
M5BI-3Cp38αHypothetical Data: 75
SB203580p38α50-100
  • Causality: This assay directly measures the functional consequence of compound binding – the inhibition of the kinase's catalytic activity. The IC50 value is a critical parameter for assessing the compound's potency.

Phase 3: Cellular Target Engagement and Downstream Pathway Modulation

The final phase of validation moves into a more physiologically relevant context to confirm that M5BI-3C can engage its target in a cellular environment and modulate downstream signaling pathways.

3.1. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that M5BI-3C binds to and stabilizes p38α in intact cells.

  • Methodology:

    • Treat cultured cells (e.g., THP-1 monocytes) with M5BI-3C, SB203580, or vehicle control.

    • Lyse the cells and divide the lysate into aliquots.

    • Heat the aliquots to a range of temperatures.

    • Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Analyze the supernatant for the amount of soluble p38α remaining using Western blotting.

    • Plot the amount of soluble p38α as a function of temperature to generate a melting curve.

  • Data Presentation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

  • Causality: CETSA provides evidence of target engagement within the complex milieu of the cell, confirming that the compound can access and bind to its target in a native environment.

3.2. Western Blot Analysis of Downstream Signaling

  • Objective: To assess the effect of M5BI-3C on the phosphorylation of a known downstream substrate of p38 MAPK, MAPK-activated protein kinase 2 (MK2).

  • Methodology:

    • Seed cells (e.g., HeLa or A549) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of M5BI-3C, SB203580, or vehicle for 1 hour.

    • Stimulate the cells with a p38 MAPK activator (e.g., anisomycin or UV radiation).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-MK2 (Thr334) and total MK2, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of phospho-MK2 to total MK2.

  • Data Presentation:

TreatmentPhospho-MK2 (Relative to Stimulated Control)
Vehicle (Unstimulated)Hypothetical Data: 0.1
Vehicle (Stimulated)1.0
M5BI-3C (1 µM, Stimulated)Hypothetical Data: 0.2
SB203580 (1 µM, Stimulated)0.15
  • Causality: This experiment directly links the inhibition of the target kinase to a functional cellular outcome – the modulation of its downstream signaling pathway. A dose-dependent decrease in MK2 phosphorylation would strongly support the hypothesized mechanism of action.

Visualizing the Workflow and Signaling Pathway

G cluster_0 Phase 1: Target Engagement & Selectivity cluster_1 Phase 2: In Vitro Inhibition cluster_2 Phase 3: Cellular Validation Kinase_Screen Kinase Panel Screen ITC Isothermal Titration Calorimetry Kinase_Screen->ITC Identifies primary target(s) Enzyme_Assay p38α Kinase Activity Assay (IC50) ITC->Enzyme_Assay Confirms direct binding CETSA Cellular Thermal Shift Assay (CETSA) Enzyme_Assay->CETSA Quantifies inhibitory potency Western_Blot Western Blot (p-MK2) CETSA->Western_Blot Confirms cellular target engagement M5BI_3C M5BI-3C M5BI_3C->Kinase_Screen Test Compound

G M5BI_3C M5BI-3C p38 p38 M5BI_3C->p38 Inhibits

Conclusion

The validation of a small molecule's mechanism of action is a cornerstone of modern drug development. This guide has outlined a rigorous, multi-faceted approach to investigate the hypothesized activity of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate as a p38 MAPK inhibitor. By employing a combination of biophysical, biochemical, and cell-based assays, and by consistently comparing its performance against a known inhibitor, researchers can build a comprehensive and compelling case for its mode of action. This logical and evidence-based framework ensures the scientific integrity of the findings and provides a solid foundation for further preclinical and clinical development.

References

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate. [Link]

  • Leflunomide. (n.d.). Wikipedia. [Link]

  • Valdecoxib. (n.d.). PubChem. [Link]

  • Fox, T., et al. (1998). Leflunomide, a novel immunomodulating agent. In vitro evidence for inhibition of cytokine signaling.
  • Smolen, J. S., et al. (1999). Leflunomide in rheumatoid arthritis: a randomized, double-blind study comparing leflunomide with placebo and sulfasalazine. The Lancet, 353(9149), 259-266.
  • Camacho, S. P., et al. (2005). BEXTRA (valdecoxib tablets). FDA. [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • Davis, J. P., et al. (2000). Leflunomide: a novel disease-modifying anti-rheumatic drug. Expert Opinion on Pharmacotherapy, 1(4), 795-807.
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(18), 5132-5136. [Link]

  • What is the mechanism of Leflunomide?. (2024). Patsnap Synapse. [Link]

  • Leflunomide: mode of action in the treatment of rheumatoid arthritis. (2000). Annals of the Rheumatic Diseases, 59(suppl 1), i20-i25. [Link]

  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020). Bioorganic Chemistry, 104, 104211. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Medicinal Chemistry. [Link]

  • Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. (2024). Molecular and Cellular Biochemistry, 479(1), 1-13. [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics, 42(9), 4909-4935. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2023). Molecules, 28(20), 7109. [Link]

  • Examples of isoxazole-containing drugs. (n.d.). ResearchGate. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Pharmaceuticals, 16(2), 228. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). Molecules, 23(10), 2697. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International Journal of Molecular Sciences, 24(3), 2901. [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. (2011). Mini-Reviews in Medicinal Chemistry, 11(4), 337-345. [Link]

  • Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. (2009). Recent Patents on Inflammation & Allergy Drug Discovery, 3(3), 229-253. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Isoxazole Regioisomers

Introduction: The Regioisomeric Challenge in Isoxazole Chemistry Isoxazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals due to their versatile biological activit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Regioisomeric Challenge in Isoxazole Chemistry

Isoxazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals due to their versatile biological activities.[1][2] The synthesis of substituted isoxazoles, often proceeding through methods like the cyclocondensation of β-dicarbonyl compounds with hydroxylamine or 1,3-dipolar cycloadditions, frequently yields mixtures of regioisomers.[1][3] For instance, the reaction of an unsymmetrical 1,3-diketone can produce both a 3,5-disubstituted and a 3,4-disubstituted isoxazole. Distinguishing between these isomers is not merely an academic exercise; it is a critical step in drug development, as different regioisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides researchers with a systematic, data-driven approach to unambiguously differentiate isoxazole regioisomers using a suite of standard spectroscopic techniques.

Part 1: ¹H NMR Spectroscopy - The First Line of Inquiry

Proton Nuclear Magnetic Resonance (¹H NMR) is unequivocally the most powerful and accessible tool for the initial assignment of isoxazole regiochemistry. The predictable electronic environment of the five-membered heterocyclic ring gives rise to distinct and diagnostic chemical shifts for the ring protons.

Theoretical Basis: Understanding Chemical Shifts

The isoxazole ring's electronics are governed by the electronegative oxygen and nitrogen atoms. The nitrogen atom (N-2) exerts a significant deshielding effect on the adjacent proton at the C-3 position. The oxygen atom (O-1) also deshields the adjacent proton at the C-5 position. The proton at the C-4 position is typically the most shielded (upfield). This leads to a general rule of thumb for unsubstituted isoxazole protons: δ (H-3) > δ (H-5) > δ (H-4) .

When substituents are introduced, this fundamental pattern allows for clear differentiation. Consider the common challenge of distinguishing between a 3,5-disubstituted and a 3,4-disubstituted isoxazole.

  • 3,5-Disubstituted Isoxazole: The sole remaining proton is at the C-4 position. It will appear as a singlet in a relatively upfield region (typically ~6.0-7.0 ppm ).

  • 3,4-Disubstituted Isoxazole: The remaining proton is at the C-5 position. This proton will appear as a singlet significantly downfield (typically ~8.0-9.0 ppm ) due to the influence of the adjacent oxygen and the conjugated system.

A study on the regioselective synthesis of isoxazoles highlighted these differences, noting that the H-5 proton in a 3,4-disubstituted system can be approximately 0.30 ppm downfield from an H-3 proton in a comparable 4,5-disubstituted system.[4]

Data Summary: Typical ¹H NMR Chemical Shifts
Proton PositionTypical Chemical Shift (δ, ppm)Rationale
H-38.3 - 9.2Adjacent to electronegative N and part of a C=N bond; strongly deshielded.
H-46.0 - 7.0Most shielded position, influenced less directly by heteroatoms.
H-58.0 - 8.9Adjacent to electronegative O; deshielded.

Note: These are approximate ranges and can shift based on solvent and substituent effects.

Experimental Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified isoxazole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent contains a residual peak that can be used for calibration.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • Acquisition: Acquire a standard ¹H NMR spectrum. A typical experiment involves a 90° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16 to 64 scans for a good signal-to-noise ratio.

  • Processing: Fourier transform the Free Induction Decay (FID), phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Part 2: ¹³C NMR Spectroscopy - Definitive Confirmation

While ¹H NMR often provides a clear answer, ¹³C NMR spectroscopy serves as an excellent confirmatory technique. It is particularly useful for distinguishing isomers where proton data is ambiguous or for fully substituted rings.

Theoretical Basis: Carbon Chemical Shifts

The same electronic principles apply to the carbon atoms of the isoxazole ring.

  • C-3 and C-5: These carbons are attached to heteroatoms and are significantly deshielded, appearing far downfield (typically 150-170 ppm ).

  • C-4: This carbon is the most shielded of the ring carbons, typically appearing around 100-120 ppm .

Significant differences in the chemical shifts of the ring carbons can be observed between regioisomers. For instance, the C-5 atom in a 3,4-disubstituted isoxazole is often found to be about 10 ppm more deshielded than the C-3 atom in a comparable 4,5-disubstituted isomer.[4] This provides a clear, quantitative metric for differentiation.

Data Summary: Typical ¹³C NMR Chemical Shifts
Carbon PositionTypical Chemical Shift (δ, ppm)Rationale
C-3150 - 160Attached to N, part of C=N bond.
C-4100 - 120Shielded position between two carbons.
C-5160 - 170Attached to O, most deshielded ring carbon.

Note: Substituent effects can significantly alter these values.

Part 3: Advanced 2D NMR - Unambiguous Structure Elucidation

In complex cases with multiple substituents or overlapping signals, two-dimensional (2D) NMR techniques are indispensable.

HMBC: Mapping Long-Range Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for connecting different parts of a molecule.[5][6][7] It detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[8]

Application: Imagine you have a methyl-substituted isoxazole and are unsure if it's the 3-methyl or 5-methyl isomer.

  • An HMBC experiment will show a correlation from the methyl protons to the ring carbons.

  • If you observe a three-bond correlation from the methyl protons (H-C) to the C-4 carbon of the isoxazole ring, this confirms the methyl group is at the C-5 position.

  • Conversely, a three-bond correlation from the methyl protons to the C-5 carbon would confirm a C-3 substitution pattern.

NOESY: Through-Space Correlations

The Nuclear Overhauser Effect (NOE) arises from the dipolar coupling of nuclei that are close in space (<5 Å), regardless of their bonding connectivity.[9][10][11] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can definitively establish the relative positions of substituents.

Application: For a disubstituted isoxazole, irradiating a proton on a substituent at the C-3 position should show an NOE enhancement to the ring proton at C-4, but not to a proton at C-5. This provides unambiguous proof of the substitution pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for distinguishing isoxazole regioisomers.

G cluster_0 Regioisomeric Mixture cluster_1 Primary Analysis cluster_2 Confirmation & Advanced Analysis cluster_3 Conclusion start Synthesized Isoxazole HNMR Acquire ¹H NMR Spectrum start->HNMR AnalyzeH Analyze Ring Proton Chemical Shifts & Multiplicity HNMR->AnalyzeH Assigned Structure Assigned AnalyzeH->Assigned  Clear Distinction Ambiguous Ambiguous Result AnalyzeH->Ambiguous  Overlapping Signals CNMR Acquire ¹³C NMR Spectrum CNMR->Assigned  Confirms Assignment TwoDNMR Acquire 2D NMR (HMBC/NOESY) TwoDNMR->Assigned  Unambiguous Connectivity MS Acquire Mass Spectrum MS->Assigned  Supports Assignment Ambiguous->CNMR Ambiguous->TwoDNMR  Requires Definitive Proof Ambiguous->MS

Caption: Decision workflow for isoxazole regioisomer assignment.

Part 4: Mass Spectrometry and IR Spectroscopy - Supporting Roles

While NMR is the primary tool, Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable supporting data.

Mass Spectrometry (MS): Fragmentation Patterns

Electron Impact (EI) mass spectrometry can sometimes differentiate regioisomers based on their fragmentation patterns.[12] The stability of the resulting fragment ions is key. The initial cleavage often involves the weakest bond, the N-O bond.[13] Subsequent fragmentation pathways can differ based on the substituent positions, leading to unique fragment ions or different relative abundances in the mass spectrum.[13][14][15]

Hypothetical Fragmentation Difference

G cluster_0 3-Phenyl-5-methylisoxazole cluster_1 5-Phenyl-3-methylisoxazole A Parent Ion (M+) A_frag1 Loss of CH₃CN A->A_frag1 N-O cleavage A_frag2 Benzoyl Cation A->A_frag2 Rearrangement B Parent Ion (M+) B_frag1 Loss of PhCN B->B_frag1 N-O cleavage B_frag2 Acetyl Cation B->B_frag2 Rearrangement

Caption: Potential fragmentation differences in MS.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. While it is generally less effective than NMR for distinguishing regioisomers, it is crucial for confirming the formation of the isoxazole ring itself.[16]

VibrationTypical Wavenumber (cm⁻¹)
C=N Stretch1610 - 1650
Ring C=C Stretch~1500 - 1600
N-O Stretch1110 - 1170
C-O Stretch~1060 - 1280

Data compiled from sources.[16][17]

The presence of these characteristic bands confirms the heterocyclic core, while the absence of precursor carbonyl stretches (e.g., from a diketone starting material) indicates the reaction has gone to completion.[16]

Conclusion

The unambiguous assignment of isoxazole regiochemistry is a critical task that relies on the logical application of modern spectroscopic techniques. ¹H NMR provides the initial and often definitive answer, based on predictable chemical shift patterns. ¹³C NMR serves as a robust method of confirmation. For challenging or mission-critical assignments, 2D NMR techniques like HMBC and NOESY offer unambiguous proof of connectivity and spatial relationships. By integrating these techniques according to a logical workflow, researchers can confidently elucidate the structure of their synthesized molecules, ensuring the scientific integrity of their findings and the safety and efficacy of potential drug candidates.

References

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • The mass spectral fragmentation of isoxazolyldihydropyridines. UM Impact. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. ResearchGate. Available at: [Link]

  • Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. PharmaTutor. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Center for Biotechnology Information. Available at: [Link]

  • Fragmentation mechanisms of isoxazole. Sci-Hub. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. National Center for Biotechnology Information. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Available at: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. Available at: [Link]

  • HMBC: Significance and symbolism. Get Full Text. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

  • Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. PubMed. Available at: [Link]

  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. Available at: [Link]

  • CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. YouTube. Available at: [Link]

  • Fragment of the 1 Н NMR spectrum for a mixture of regioisomeric... ResearchGate. Available at: [Link]

  • (PDF) Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones. ResearchGate. Available at: [Link]

  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. Available at: [Link]

  • 19: HMBC. Chemistry LibreTexts. Available at: [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. Available at: [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. Available at: [Link]

  • 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Semantic Scholar. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Beilstein Journals. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones,. University of Mississippi eGrove. Available at: [Link]

  • Nuclear Overhauser Effect (NOE). University of California, Irvine. Available at: [Link]

  • Nuclear Overhauser effect. Wikipedia. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Isoxazole. PubChem. Available at: [Link]

  • Reported 3,5-disubstituted isoxazoles. ResearchGate. Available at: [Link]

  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. ACS Publications. Available at: [Link]

  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Scilit. Available at: [Link]

  • Nuclear overhauser effect: Revolutionary approach in NMR spectroscopy. ResearchGate. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Isoxazole Synthesis: A Comparative Study

The isoxazole scaffold is a privileged five-membered heterocycle, a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of approved drugs stems from its ability to act as a bioisostere...

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a privileged five-membered heterocycle, a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of approved drugs stems from its ability to act as a bioisostere for amide and ester groups, its capacity for hydrogen bonding, and its inherent metabolic stability.[1] Consequently, the efficient and regioselective synthesis of substituted isoxazoles is a critical endeavor for researchers and drug development professionals. This guide provides an in-depth, comparative analysis of the most prominent methods for isoxazole synthesis, grounded in mechanistic principles and supported by experimental data. We will explore the classic routes and delve into modern, greener alternatives, offering field-proven insights to inform your synthetic strategy.

Method 1: The Classic Condensation - Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine

One of the oldest and most straightforward methods for synthesizing isoxazoles is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, often referred to as the Claisen-isoxazole synthesis.[2][3] This approach is valued for its operational simplicity and the ready availability of the starting materials.[4]

Mechanistic Insights

The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups of the 1,3-dicarbonyl compound. The hydroxyl group of the oxime then attacks the second carbonyl group, leading to an intramolecular cyclization. Subsequent dehydration yields the aromatic isoxazole ring.[4] A significant challenge with this method, particularly with unsymmetrical 1,3-dicarbonyls, is the potential for the formation of a mixture of regioisomers, which can complicate purification and reduce the overall yield of the desired product.[2]

G cluster_0 Mechanism: 1,3-Dicarbonyl + Hydroxylamine A 1,3-Dicarbonyl Compound C Oxime Intermediate A->C + NH2OH B Hydroxylamine (NH2OH) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Isoxazole D->E - H2O

Caption: Reaction mechanism of isoxazole synthesis from a 1,3-dicarbonyl compound and hydroxylamine.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

The following protocol is a representative example of the condensation method.

  • Reaction Setup: In a round-bottom flask, dissolve acetylacetone (1,3-dicarbonyl compound) in ethanol.

  • Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide to the flask.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is typically diluted with water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or recrystallization to yield 3,5-dimethylisoxazole.

Method 2: The Versatile [3+2] Cycloaddition - Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocycles, including isoxazoles.[5][6] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[5][7] A key advantage of this method is its high degree of modularity and, often, high regioselectivity.[8]

Mechanistic Insights

The reaction is a concerted pericyclic reaction, although stepwise mechanisms involving diradical intermediates have also been proposed.[5] The nitrile oxide, a reactive intermediate, is typically generated in situ to avoid its dimerization into a furoxan, a common side reaction. Common methods for generating nitrile oxides include the dehydration of primary nitro compounds or the oxidation of aldoximes.[9] The regioselectivity of the cycloaddition can often be controlled by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[10]

G cluster_1 Mechanism: 1,3-Dipolar Cycloaddition A Aldoxime C Nitrile Oxide (in situ) A->C B Oxidizing Agent (e.g., NCS, Chloramine-T) B->C E Isoxazole C->E [3+2] Cycloaddition D Alkyne D->E G cluster_2 Workflow: Green Synthesis A Combine Reactants (Aldehyde, β-ketoester, Hydroxylamine HCl) B Add Catalyst (e.g., Vitamin B1) & Water A->B C Ultrasound Irradiation B->C D Precipitation of Product C->D E Filtration & Recrystallization D->E

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Isoxazole-Based Compounds

< Introduction: The Privileged Isoxazole Scaffold and the Imperative of Selectivity The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Privileged Isoxazole Scaffold and the Imperative of Selectivity

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and structural versatility have led to its incorporation into a multitude of clinically successful drugs.[2] Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The utility of the isoxazole scaffold stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, and to act as a bioisostere for other functional groups, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

However, the very features that make the isoxazole scaffold so versatile also present a significant challenge: the potential for off-target interactions, or cross-reactivity. A lack of selectivity can lead to undesirable side effects and toxicity, hindering the development of safe and effective therapeutics.[5] Therefore, a rigorous and comprehensive cross-reactivity profile is not just a regulatory requirement but a fundamental aspect of rational drug design. This guide provides a comparative overview of key experimental methodologies for profiling the cross-reactivity of isoxazole-based compounds, offering insights into the causality behind experimental choices and providing actionable protocols for researchers in the field.

Pillar 1: Strategic Selection of Profiling Assays - A Multi-Faceted Approach

No single assay can provide a complete picture of a compound's selectivity. A well-designed cross-reactivity profiling strategy employs a tiered approach, starting with broad screening panels and progressing to more focused, mechanism-based assays. The choice of assays depends on the known or predicted primary target of the isoxazole compound and the therapeutic area of interest.

Here, we compare three widely used and complementary techniques: Kinase Profiling, Receptor Binding Assays, and the Cellular Thermal Shift Assay (CETSA).

Comparative Overview of Key Profiling Techniques
Assay Type Principle Primary Application Advantages Limitations
Kinase Profiling Measures the inhibition of a large panel of kinases, typically through radiometric or fluorescence-based activity assays.[6]To assess selectivity against the human kinome, a frequent source of off-target effects for many small molecule inhibitors.[7]High-throughput, provides quantitative IC50 values, broad coverage of a major target class.[8]Primarily biochemical, may not fully reflect cellular activity; potential for interference from assay components.[6]
Receptor Binding Assays Quantifies the binding of a compound to a specific receptor, often by competing with a radiolabeled or fluorescent ligand.[9][10]To determine affinity (Kd/Ki) for specific G-protein coupled receptors (GPCRs), ion channels, and other membrane-bound targets.[11]Highly sensitive and quantitative, can distinguish between agonists and antagonists.[9][11]Can be labor-intensive, requires specialized reagents and instrumentation, may not correlate directly with functional activity.[10][12]
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein in response to ligand binding in a cellular environment.[13]To confirm direct target engagement in intact cells and identify off-targets in an unbiased manner.[14]Provides evidence of target engagement in a physiological context, can be adapted for high-throughput screening.[13]Indirect measure of binding, requires specific antibodies for detection, can be influenced by factors other than direct binding.[15][16]

Pillar 2: Methodologies and Self-Validating Protocols

The trustworthiness of any cross-reactivity data hinges on the robustness of the experimental protocols. Each method described below is designed to be a self-validating system, with built-in controls and clear decision points.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a logical workflow for assessing the cross-reactivity of an isoxazole-based compound.

Cross-Reactivity Profiling Workflow Cross-Reactivity Profiling Workflow cluster_0 Initial Screening cluster_1 Hit Validation & Deconvolution cluster_2 In-depth Characterization cluster_3 Final Profile Start Isoxazole Compound Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) Start->Kinase_Panel GPCR_Panel GPCR Binding Panel (e.g., SafetyScreen44) Start->GPCR_Panel IC50_Determination Dose-Response IC50 for Primary Hits Kinase_Panel->IC50_Determination GPCR_Panel->IC50_Determination CETSA_Screen Cellular Thermal Shift Assay (CETSA) for Target Engagement IC50_Determination->CETSA_Screen Functional_Assays Cell-Based Functional Assays CETSA_Screen->Functional_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Functional_Assays->SAR_Studies Selectivity_Profile Comprehensive Selectivity Profile SAR_Studies->Selectivity_Profile

Caption: A logical workflow for the comprehensive cross-reactivity profiling of isoxazole-based compounds.

Protocol 1: High-Throughput Kinase Profiling

Rationale: The human kinome represents a large and structurally related family of enzymes, making it a common source of off-target interactions for ATP-competitive inhibitors. A broad kinase panel provides a rapid and cost-effective way to identify potential liabilities early in the drug discovery process.[7]

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the isoxazole-based compound in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Serially dilute the compound stock in an appropriate assay buffer to the desired final concentrations.

  • Kinase Reaction: In a suitable microplate, combine the kinase, substrate, and ATP. Initiate the reaction by adding the diluted compound.

  • Detection: After a defined incubation period, quantify kinase activity using a suitable detection method, such as a radiometric assay measuring the incorporation of radioactive phosphate or a fluorescence-based assay.[6][17]

  • Data Analysis: Calculate the percent inhibition for each kinase at a single compound concentration. For hits, determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Protocol 2: Radioligand Receptor Binding Assay

Rationale: GPCRs are a major class of drug targets, and unintended interactions with these receptors can lead to a variety of side effects. Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[12][18]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a multi-well filter plate, combine the cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the isoxazole-based test compound.[18]

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the Ki value of the test compound by applying the Cheng-Prusoff equation to the IC50 value obtained from the competition curve.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Rationale: Biochemical assays, while valuable, do not always reflect a compound's behavior in a cellular context. CETSA provides a direct measure of target engagement within intact cells, offering a more physiologically relevant assessment of selectivity.[14][19]

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the isoxazole-based compound or a vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures. Ligand-bound proteins will be stabilized and less prone to thermal denaturation and aggregation.[16]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method such as Western blotting or an AlphaScreen® assay.[13]

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[16]

Pillar 3: Data Interpretation and Visualization

Clear and concise data presentation is crucial for making informed decisions in drug development.

Illustrative Signaling Pathway

The following diagram depicts a simplified signaling pathway that could be modulated by an isoxazole-based kinase inhibitor, highlighting the importance of understanding on- and off-target effects.

Signaling Pathway Simplified Kinase Signaling Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A On-Target Kinase A Receptor->Kinase_A Kinase_B Off-Target Kinase B Receptor->Kinase_B Downstream_Effector Downstream Effector Kinase_A->Downstream_Effector Kinase_B->Downstream_Effector Desired_Effect Desired Therapeutic Effect Downstream_Effector->Desired_Effect Side_Effect Undesired Side Effect Downstream_Effector->Side_Effect Isoxazole Isoxazole Compound Isoxazole->Kinase_A Inhibition (On-Target) Isoxazole->Kinase_B Inhibition (Off-Target)

Sources

Validation

Unambiguous Structural Confirmation: A Comparative Guide to X-ray Crystallography for Synthesis Products

In the landscape of chemical synthesis and drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step but a critical cornerstone of innovation. The precise arra...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step but a critical cornerstone of innovation. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties, making its accurate elucidation paramount for intellectual property, regulatory submission, and rational drug design. While several analytical techniques contribute to structural characterization, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution atomic blueprint.[1][2]

This guide offers an in-depth exploration of X-ray crystallography for confirming the structure of synthesis products, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind the experimental choices, present a self-validating protocol, and objectively compare its performance against other common analytical techniques.

The Imperative of Structural Validation

The journey from a synthetic route's design to the final product yields a molecule whose identity must be rigorously confirmed. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for elucidating connectivity and molecular weight. However, they often fall short of providing the absolute spatial arrangement of atoms, especially in complex stereochemical landscapes. It is here that X-ray crystallography provides an unparalleled level of detail, revealing bond lengths, bond angles, and torsional angles with exceptional precision.[3][4] This definitive structural information is crucial for understanding structure-activity relationships (SAR) and for the rational design of next-generation molecules.[4]

A Comparative Overview of Structural Elucidation Techniques

While X-ray crystallography is the definitive method, a comprehensive understanding of its place in the analytical toolkit requires a comparison with other techniques. Each method offers unique advantages and is suited to different aspects of structural analysis.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystal3D atomic coordinates, bond lengths/angles, absolute stereochemistryUnambiguous, high-resolution structures[5]Requires a suitable single crystal[1][6]
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldConnectivity, relative stereochemistry, solution-state conformation, dynamics[5][7]Non-destructive, provides information on dynamics in solution[5]Structure is an interpretation of data, can be ambiguous for complex molecules, size limitations[7][8]
Mass Spectrometry Mass-to-charge ratio of ionized moleculesMolecular weight, fragmentation patternsHigh sensitivity, small sample requirementProvides no direct 3D structural information
Cryo-Electron Microscopy (Cryo-EM) Electron microscopy of flash-frozen samples3D structure of large macromolecules and complexesDoes not require crystallization[9]Lower resolution for small molecules, computationally intensive[5]

The choice of technique is often guided by the nature of the sample and the specific questions being asked. For the definitive confirmation of a novel synthetic product's three-dimensional structure, X-ray crystallography is the most powerful and direct method.[10]

The X-ray Crystallography Workflow: From Powder to Publication-Ready Structure

The journey to an atomic-resolution structure via X-ray crystallography is a multi-step process, where the quality of the outcome at each stage is critically dependent on the preceding one. Understanding the "why" behind each step is crucial for troubleshooting and achieving a successful result.

X_ray_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Output A Purified Synthesis Product B Crystal Growth (Crystallization) A->B C Crystal Mounting & Screening B->C D X-ray Diffraction Experiment C->D E Data Processing & Integration D->E F Structure Solution (Phase Problem) E->F G Model Building & Refinement F->G H Structure Validation G->H I Crystallographic Information File (CIF) H->I J 3D Molecular Model I->J Diffraction_Concept cluster_0 X-ray Source cluster_1 Sample cluster_2 Detection Xray Incident X-ray Beam Crystal Single Crystal Xray->Crystal Diffraction Detector Detector Crystal->Detector DiffractionPattern Diffraction Pattern (Reflections) Detector->DiffractionPattern

Sources

Comparative

A Comparative Guide to the Cytotoxic Effects of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This guide provides a comparative ana...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This guide provides a comparative analysis of the cytotoxic effects of various isoxazole derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation. As Senior Application Scientists, our goal is to equip you with the technical knowledge and practical methodologies to navigate the promising landscape of isoxazole-based anticancer research.

The Rationale for Comparing Isoxazole Derivatives

Isoxazole derivatives have garnered significant attention in oncology due to their ability to induce apoptosis, inhibit key enzymes involved in cancer progression, and disrupt microtubule dynamics.[2] The efficacy of these compounds is, however, highly dependent on the nature and position of substituents on the isoxazole ring. Therefore, a comparative understanding of different derivatives is crucial for the rational design of novel, potent, and selective anticancer agents. This guide will focus on derivatives with demonstrated cytotoxic activity against various cancer cell lines, providing a framework for evaluating their therapeutic potential.

Experimental Evaluation of Cytotoxicity

The cornerstone of assessing the anticancer potential of any compound is the in vitro cytotoxicity assay. The choice of assay is critical for obtaining reliable and reproducible data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for determining cell viability and proliferation.

Experimental Workflow: Cytotoxicity Assessment

Below is a diagram illustrating the typical workflow for evaluating the cytotoxicity of isoxazole derivatives.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) compound_prep 2. Compound Preparation (Dissolve isoxazole derivatives in DMSO) cell_seeding 3. Cell Seeding (Plate cells in 96-well plates) treatment 4. Compound Treatment (Add serial dilutions of compounds to wells) cell_seeding->treatment incubation 5. Incubation (e.g., 24, 48, 72 hours) mtt_addition 6. MTT Addition (Add MTT reagent to each well) incubation->mtt_addition formazan_formation 7. Formazan Formation (Incubate to allow formazan crystal formation) solubilization 8. Solubilization (Add DMSO to dissolve formazan) absorbance_reading 9. Absorbance Reading (Measure absorbance at ~570 nm) solubilization->absorbance_reading ic50_calculation 10. IC50 Calculation (Determine the half-maximal inhibitory concentration) G cluster_trigger Apoptotic Trigger cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome isoxazole Isoxazole Derivative procaspase9 Pro-caspase-9 isoxazole->procaspase9 Induces activation caspase9 Active Caspase-9 procaspase9->caspase9 Cleavage procaspase3 Pro-caspase-3 caspase9->procaspase3 Activates caspase3 Active Caspase-3 procaspase3->caspase3 Cleavage apoptosis Apoptosis caspase3->apoptosis Executes

Caption: A simplified diagram of a caspase-mediated apoptotic pathway that can be triggered by isoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of isoxazole derivatives is intrinsically linked to their chemical structure. SAR studies reveal critical insights into the pharmacophore, guiding the design of more effective analogs.

  • Substitutions on Aryl Rings: The presence and position of electron-withdrawing or electron-donating groups on aryl substituents can significantly impact activity. For instance, halogen substitutions on a phenyl ring attached to the isoxazole core have been shown to enhance cytotoxic effects. * The Isoxazole Core: The isoxazole ring itself serves as a crucial scaffold, and its substitution pattern dictates the overall geometry and electronic properties of the molecule, influencing its interaction with biological targets. * Hybrid Molecules: Combining the isoxazole moiety with other pharmacologically active scaffolds, such as indole or curcumin, has emerged as a promising strategy to develop hybrid molecules with enhanced anticancer activity. [3][4]

Conclusion

This guide provides a comparative overview of the cytotoxic effects of various isoxazole derivatives, highlighting their potential as anticancer agents. The presented data and protocols offer a foundation for researchers to design and execute experiments aimed at discovering and developing novel isoxazole-based therapeutics. The diverse mechanisms of action and the tunability of their chemical structures make isoxazoles a compelling class of compounds for further investigation in the field of oncology.

References

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • Spandidos Publications. (2015). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. [Link]

  • National Institutes of Health. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. [Link]

  • PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. [Link]

  • ResearchGate. (2025). Effects of synthetic isoxazole derivatives on apoptosis of T98G cells. [Link]

  • Bentham Science. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. [Link]

  • PubMed. (1999). Structure-activity relationship studies of novel heteroretinoids: induction of apoptosis in the HL-60 cell line by a novel isoxazole-containing heteroretinoid. [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. [Link]

  • National Institutes of Health. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • protocols.io. (2023). MTT Assay protocol. [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Preprints.org. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship....

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety principles for handling hazardous chemical waste and are designed to ensure the protection of personnel and the environment.

Hazard Identification and Risk Assessment

The first principle of safe disposal is a thorough understanding of the potential hazards. Based on its structure, Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate is classified as a halogenated organic compound .[2][3] Such compounds are often persistent in the environment and can be toxic.

Key Potential Hazards:

  • Toxicity: Isoxazole derivatives have a wide range of biological activities and can be toxic.[4][5][6][7] Brominated aromatic compounds can also exhibit toxicity.[8][9] A safety data sheet for a similar compound, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, indicates it is harmful if swallowed and causes skin and eye irritation.[10]

  • Environmental Hazard: Halogenated organic compounds are regulated as hazardous waste due to their potential for environmental persistence and harm to aquatic life.[11][12]

  • Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing this compound with strong oxidizing agents, strong bases, amines, or reducing agents, as is common for many complex organic molecules.[10]

Hazard CategoryAnticipated RiskRationale
Acute Toxicity (Oral) Harmful if swallowedBased on data for similar chlorinated isoxazole derivatives.[10]
Skin Irritation Potential for skin irritationCommon for halogenated and heterocyclic organic compounds.[8][10]
Eye Irritation Potential for serious eye irritationCommon for halogenated and heterocyclic organic compounds.[8][10]
Environmental Hazard Toxic to aquatic life with long-lasting effectsA general characteristic of halogenated organic compounds.[13]

Personal Protective Equipment (PPE)

Prior to handling Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[8]

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be worn.

  • Skin and Body Protection: A lab coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the compound, especially if it is a powder or if there is a risk of aerosolization, should be conducted in a certified chemical fume hood to avoid inhalation.[12]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Containment (for small, manageable spills): If the spill is small and you are trained to handle it, wear the appropriate PPE. Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.

  • Cleanup: Carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department, regardless of the size of the spill.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate is that it must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all waste containing Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate in a dedicated, chemically compatible, and clearly labeled hazardous waste container. Polyethylene containers are generally suitable for halogenated organic waste.[12]

  • Waste Stream Classification: This compound falls under the category of halogenated organic waste .[2] It is critical to keep halogenated and non-halogenated waste streams separate to facilitate proper treatment and reduce disposal costs.[3][11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate," and the approximate concentration and quantity. Also, indicate the associated hazards (e.g., "Toxic," "Irritant").

Step 2: Storage of Chemical Waste

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: The waste container must be kept in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[3]

Step 3: Arranging for Professional Disposal

  • Contact EHS or a Licensed Waste Hauler: Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your EHS department or a licensed hazardous waste disposal company.

  • Provide Full Disclosure: Inform the waste disposal professionals of the container's contents, including the chemical name and any known or suspected hazards.

Disposal Decision Workflow

DisposalWorkflow cluster_assessment 1. Hazard Assessment cluster_handling 2. Safe Handling & Collection cluster_disposal 3. Final Disposal A Identify Compound: Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate B Consult SDS (if available) A->B Primary Source C Classify based on structure: - Halogenated Organic - Isoxazole Derivative - Potential Irritant/Toxicant A->C In absence of SDS D Wear appropriate PPE: - Gloves - Goggles - Lab Coat C->D E Collect in a dedicated, labeled hazardous waste container (Halogenated Waste Stream) D->E F Is the container full or ready for pickup? E->F G Store in a designated Satellite Accumulation Area (SAA) with secondary containment F->G No H Contact EHS or a licensed hazardous waste disposal company F->H Yes I Professional Incineration (Typical for Halogenated Organics) H->I

Sources

Handling

Personal protective equipment for handling Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

Comprehensive Safety & Handling Guide: Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate This guide is designed to be a self-validating system, where the logic behind each procedural step is clearly articulated to ensure b...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

This guide is designed to be a self-validating system, where the logic behind each procedural step is clearly articulated to ensure both safety and experimental integrity.

Immediate Safety Briefing: Hazard Profile & Essential Controls

Before handling Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate, it is crucial to recognize its potential hazards. Structurally similar compounds, such as isoxazole derivatives and brominated aromatics, can be harmful if swallowed, harmful in contact with skin, cause serious eye irritation, and may cause respiratory irritation.[2] Brominated organic compounds, in particular, require careful handling and specific disposal methods.[3][4]

Primary Hazards:

  • Skin and Eye Irritation: Assumed to be an irritant. Direct contact can cause redness, pain, and potential chemical burns.[2][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

  • Toxicity: Assumed to be toxic if ingested or absorbed through the skin. The toxicological properties have not been fully investigated.[6]

Essential Engineering and Administrative Controls:

  • Fume Hood: All handling of this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4][7]

  • Designated Area: A specific area of the lab should be designated for working with this chemical to prevent cross-contamination.[1]

  • Prior Approval: Laboratory personnel must receive prior approval and training from their supervisor before initiating any work with this compound.[8][9]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against exposure. The following table summarizes the minimum required PPE for handling Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate.

Body Part Required PPE Specification & Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards.[9][10] A face shield worn over goggles is required when there is a risk of splashing, such as during solution preparation or transfers.[10][11]
Hands Double Gloving: Nitrile GlovesAromatic and halogenated hydrocarbons can degrade many glove materials.[12] Use two pairs of nitrile gloves for short-term protection, and change them immediately upon any sign of contamination or swelling.[10][12]
Body Flame-Resistant (FR) Lab CoatA fully buttoned lab coat protects against splashes and contamination of personal clothing.[7][10] Ensure it is made from a low-lint, non-polyester material.
Feet Closed-Toe ShoesFootwear must fully cover the feet to protect against spills. Leather or a similar non-porous material is recommended.[11][13]
Respiratory N/A (with Fume Hood)When working in a certified chemical fume hood, specific respiratory protection is typically not required. If procedures have a high potential for aerosolization, a respiratory hazard evaluation should be conducted.[10]

Operational Workflow: From Weighing to Reaction

This section provides a step-by-step protocol for safely handling the compound during a typical experimental workflow. Adherence to this sequence is critical for minimizing exposure risk.

Step 1: Preparation & Area Setup

  • Verify Fume Hood Function: Ensure the chemical fume hood has a current certification and the airflow is adequate.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, glassware, etc.) and place them inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as detailed in the table above, starting with the lab coat, followed by goggles, face shield (if needed), and finally, double gloves.

Step 2: Weighing and Transfer

  • Tare Balance: Place a tared weigh boat or paper on the analytical balance inside the fume hood.

  • Dispense Solid: Carefully dispense the required amount of Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate. Avoid creating dust. Use a spatula to gently transfer the solid.

  • Secure Container: Immediately and securely close the primary container of the chemical.

  • Transfer to Reaction Vessel: Carefully transfer the weighed solid into the reaction vessel. If dissolving in a solvent, add the solvent slowly to avoid splashing.

Step 3: Post-Transfer & Cleanup

  • Decontaminate Tools: Clean any tools (e.g., spatulas) used during the transfer with an appropriate solvent inside the fume hood.

  • Dispose of Consumables: Place any contaminated consumables (weigh paper, used gloves) into a designated, sealed hazardous waste bag inside the fume hood.[4]

  • Wipe Down Surfaces: Wipe down the work surface inside the fume hood with a suitable solvent.

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, and finally lab coat) to avoid self-contamination. Wash hands thoroughly with soap and water after removing all PPE.[13]

Below is a diagram illustrating the safe handling workflow.

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing prep_hood Verify Fume Hood prep_materials Assemble Materials prep_hood->prep_materials don_ppe Don PPE prep_materials->don_ppe weigh Weigh Chemical don_ppe->weigh transfer Transfer to Vessel weigh->transfer close_container Secure Primary Container transfer->close_container decon_tools Decontaminate Tools close_container->decon_tools dispose_waste Dispose of Consumables decon_tools->dispose_waste wipe_surface Wipe Surfaces dispose_waste->wipe_surface doff_ppe Doff PPE wipe_surface->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Safe handling workflow for Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate.

Emergency Procedures: Spills and Exposure

Preparedness is key to mitigating the impact of an accident.[7]

Minor Spill (<1 gram, contained in fume hood):

  • Alert Personnel: Immediately alert others in the immediate area.[7]

  • Containment: Ensure the spill is contained within the fume hood.

  • Cleanup: Use an absorbent material (e.g., vermiculite or sand) to cover the spill.[14]

  • Collect Waste: Carefully sweep the absorbed material into a designated hazardous waste container.[15]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor.[9]

Major Spill (>1 gram or outside fume hood):

  • Evacuate: Evacuate the immediate area. Alert all nearby personnel.[16][17]

  • Isolate: Close the doors to the laboratory to confine vapors.

  • Call for Help: Contact your institution's emergency response team immediately.[16]

  • Provide Information: Be prepared to provide the chemical name, quantity spilled, and location.[15]

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[3][18]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][13]

  • Inhalation: Move the affected person to fresh air. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

Waste Segregation:

  • All solid waste contaminated with Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate (e.g., gloves, weigh paper, absorbent materials) must be collected in a clearly labeled, sealed "Halogenated Organic Waste" container.[4][5]

  • Liquid waste containing this compound must also be collected in a separate, compatible "Halogenated Organic Liquid Waste" container.[19]

  • Never dispose of this chemical down the drain.[4]

Disposal Procedure:

  • Collect: Collect all waste in appropriately labeled, leak-proof containers.[15]

  • Store: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[5][13]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office to arrange for hazardous waste pickup.[15]

The following diagram outlines the decision-making process for waste disposal.

G start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste_container Place in 'Solid Halogenated Organic Waste' Container is_solid->solid_waste_container Solid liquid_waste_container Place in 'Liquid Halogenated Organic Waste' Container is_solid->liquid_waste_container Liquid seal_container Seal Container When Full or Work is Complete solid_waste_container->seal_container liquid_waste_container->seal_container store_waste Store in Designated Secondary Containment Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Waste disposal decision workflow for Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate.

References

  • Laboratory Requirements for Chemical Standard Operating Procedures. (n.d.). Google Cloud.
  • STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. (n.d.). Cal Poly.
  • Standard Operating Procedure January 2023 HANDLING CHEMICALS. (2023). LSU.
  • Standard Operating Procedures. (n.d.). Gettysburg.edu.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. (n.d.). Benchchem.
  • Standard Operating Procedures. (n.d.). University of Kentucky Research Safety.
  • Chemical Spill Procedures. (n.d.). Princeton EHS.
  • Chemical Spill Response Procedure: What To Do. (2023). AOTC.
  • HAZMAT Spill Response Procedures. (n.d.). Ion Science UK.
  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety.
  • LCSS: BROMINE. (n.d.). National Research Council.
  • What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response.
  • Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District.
  • SAFETY DATA SHEET - Isoxazole. (2025). Fisher Scientific.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015). NMSU Safety.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Safety Data Sheet - Methyl 4-Bromophenylacetate. (n.d.). SynZeal.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine. (n.d.). Washington State University.
  • Bromine water - disposal. (n.d.). Chemtalk.
  • What are personal protective equipment requirements for handling hazardous chemicals during production? (2022). Quora.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate
Reactant of Route 2
Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.